Ethyl trans-4-decenoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-dec-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-9H,3-7,10-11H2,1-2H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNIQMQADACLCJ-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/CCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90888516 | |
| Record name | Ethyl (4E)-dec-4-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90888516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
72.00 °C. @ 0.10 mm Hg | |
| Record name | Ethyl 4-decenoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039220 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
0.877-0.883 | |
| Record name | Ethyl trans-4-decenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/71/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
76649-16-6 | |
| Record name | Ethyl (E)-4-decenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76649-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-decenoate, (4E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076649166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Decenoic acid, ethyl ester, (4E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl (4E)-dec-4-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90888516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (E)-4-decenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 4-DECENOATE, (4E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I89X5937N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl 4-decenoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039220 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl trans-4-decenoate (CAS: 76649-16-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl trans-4-decenoate is an unsaturated fatty acid ester with the CAS number 76649-16-6. It belongs to the class of medium-chain fatty acid ethyl esters and is recognized for its characteristic fruity, pear-like aroma.[1][2] This has led to its primary application in the flavor and fragrance industry.[1][3] Beyond its sensory properties, recent research has suggested potential biological activities of related medium-chain unsaturated fatty acid esters, indicating a broader scope for scientific investigation. This guide provides a comprehensive overview of the chemical and physical properties, potential biological significance, and relevant experimental protocols for this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analysis.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 76649-16-6 | [1][4][5] |
| Molecular Formula | C₁₂H₂₂O₂ | [3][4][5] |
| Molecular Weight | 198.31 g/mol | [3][5] |
| Appearance | Colorless to pale yellow, clear liquid | [1][3] |
| Odor | Waxy, leathery, fruity, pear note | [2] |
| Boiling Point | 72 °C at 3 mmHg | [3] |
| Density | 0.871 - 0.881 g/cm³ at 25 °C | [1] |
| Refractive Index | 1.432 - 1.442 at 20 °C | [1] |
| Flash Point | 110 °C (230 °F) | [1] |
| Solubility | Insoluble in water; soluble in alcohol | [2] |
| Purity | ≥ 96% (GC) | [3] |
Toxicological and Safety Data
Based on available safety data sheets, this compound is not classified as a hazardous substance.[6] It is not considered to pose significant health risks upon acute exposure. However, standard laboratory safety precautions, such as wearing protective gloves and eye protection, should always be observed when handling this chemical.[6] A summary of toxicological and safety information is provided in Table 2.
Table 2: Toxicological and Safety Information for this compound
| Parameter | Information | Reference(s) |
| Acute Toxicity | Not classified as acutely toxic. | [6] |
| Skin Corrosion/Irritation | Not classified as a skin irritant. | [6] |
| Serious Eye Damage/Irritation | Not classified as an eye irritant. | [6] |
| Genotoxicity | Not expected to be genotoxic. | [7] |
| Handling | Avoid contact with skin, eyes, and clothing. Ensure adequate ventilation. | [6] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [2][6] |
Potential Biological Activity: Inhibition of Bacterial Persistence
While specific signaling pathways involving this compound have not been elucidated, research into related medium-chain unsaturated fatty acid ethyl esters has revealed a potential role in combating bacterial persistence. A study demonstrated that compounds such as ethyl cis-4-decenoate can decrease the formation of persister cells in Escherichia coli.[1] Persister cells are a dormant subpopulation of bacteria that exhibit high tolerance to antibiotics, contributing to chronic and recurrent infections.
The proposed mechanism involves the regulation of the toxin-antitoxin system, specifically by inhibiting the antitoxin HipB.[1] This leads to the disruption of bacterial dormancy, rendering the bacteria more susceptible to antibiotics. Although this study focused on the cis-isomer, the structural similarity suggests that this compound may exhibit comparable activity, warranting further investigation.
Experimental Protocols
Synthesis
Two common methods for the synthesis of esters like this compound are the Wittig reaction and Fischer esterification.
a) Wittig Reaction (Generalized Protocol)
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. For the synthesis of this compound, this would likely involve the reaction of a suitable aldehyde with a phosphorus ylide containing the ethyl ester moiety. Stabilized ylides generally favor the formation of the (E)- or trans-alkene.
b) Fischer Esterification (Generalized Protocol)
This method involves the acid-catalyzed reaction of a carboxylic acid (trans-4-decenoic acid) with an alcohol (ethanol).
Methodology:
-
trans-4-Decenoic acid is dissolved in an excess of absolute ethanol (B145695).
-
A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.
-
The mixture is refluxed for several hours to drive the equilibrium towards the ester product.
-
Upon completion, the reaction mixture is cooled, and the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution to remove unreacted acid, followed by a brine wash.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude this compound.
Purification
Purification of the crude product is typically achieved using column chromatography.
Methodology:
-
A slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane) is packed into a chromatography column.
-
The crude this compound is dissolved in a minimal amount of the non-polar solvent and loaded onto the column.
-
The product is eluted from the column using a solvent system of increasing polarity, for example, a gradient of ethyl acetate (B1210297) in hexane (B92381).
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
The fractions containing the pure ester are combined, and the solvent is removed under reduced pressure.
Analytical Methods
Gas chromatography-mass spectrometry (GC-MS) is the primary method for the identification and quantification of this compound.
Methodology:
-
Sample Preparation: The purified sample is dissolved in a suitable volatile solvent (e.g., hexane or dichloromethane).
-
GC Separation: An aliquot of the sample is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms). The oven temperature is programmed to ramp up to separate the components based on their boiling points and interactions with the stationary phase.
-
MS Detection: The separated components are introduced into a mass spectrometer. The mass spectrum of the eluting peak corresponding to this compound will show a characteristic fragmentation pattern, including the molecular ion peak, which can be compared to a reference spectrum for confirmation.
-
Quantification: For quantitative analysis, a known concentration of an internal standard can be added to the sample prior to GC-MS analysis.
Conclusion
This compound is a well-characterized fatty acid ester with established applications in the flavor and fragrance industry. Its chemical and physical properties are well-documented, and it is considered to have a low toxicity profile. The emerging research on the biological activities of related medium-chain unsaturated fatty acid esters, particularly in the context of antibacterial action, opens up new avenues for investigation into the potential therapeutic applications of this compound. The generalized experimental protocols provided in this guide offer a starting point for researchers interested in the synthesis, purification, and analysis of this compound for further study.
References
- 1. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. tdx.cat [tdx.cat]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. people.chem.umass.edu [people.chem.umass.edu]
Ethyl Trans-4-Decenoate: A Technical Guide to its Flavor and Fragrance Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl trans-4-decenoate is a volatile ester recognized for its significant contribution to the aroma and flavor of various products. This technical guide provides an in-depth analysis of its flavor and fragrance profile, physicochemical properties, and the underlying sensory perception mechanisms. Detailed experimental protocols for sensory analysis are provided, alongside a summary of its applications in the flavor, fragrance, and other industries. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and application of flavor and fragrance compounds.
Introduction
This compound (CAS No. 76649-16-6) is an organic ester that possesses a complex and multifaceted flavor and fragrance profile.[1] It is valued in the flavor and fragrance industry for its unique aromatic characteristics.[1] Understanding the nuanced sensory properties of this molecule is crucial for its effective application in product formulation, as well as for research into chemosensory perception.
Flavor and Fragrance Profile
The organoleptic profile of this compound is characterized by a combination of fruity, green, and waxy notes, with nuances of pear, apple, and cognac.[2] Some evaluators also describe a musty or dusty characteristic, which can add depth and complexity to fragrance compositions.[2][3]
Odor Profile: The odor of this compound is described as having green, fruity, and waxy characteristics, with a cognac-like nuance.[2] It is also noted to have a musty quality.[2]
Flavor Profile: In terms of flavor, it is characterized as fatty and waxy.[2] It is utilized to enhance and add depth to fruit flavors, particularly pear, apple, pineapple, and peach.[2]
Applications: This versatile compound is used in a variety of applications, including:
-
Flavor and Fragrance Industry: It is a popular ingredient in the formulation of perfumes and food flavorings due to its fruity and floral aroma.[1]
-
Food Industry: It is used as a flavoring agent to enhance the taste and aroma of various culinary products.[1]
-
Cosmetics: Its emollient properties and pleasant scent make it a suitable ingredient in cosmetic formulations.[1]
-
Agriculture: It can act as an attractant for certain insects, finding use in pest control strategies.[1]
-
Research and Development: In synthetic organic chemistry, it serves as a building block for more complex molecules.[1]
Quantitative Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₂O₂ | [1][4] |
| Molecular Weight | 198.30 g/mol | [4] |
| CAS Number | 76649-16-6 | [1][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 72 °C | [1] |
| Density | 0.880 g/mL | [1] |
| Refractive Index (n20/D) | 1.425 - 1.445 | [1] |
| Purity (GC) | ≥ 96% | [1] |
| Solubility | Insoluble in water | [2] |
| Flash Point | 110 °C (230 °F) | [2] |
Signaling Pathway
The perception of this compound, like other volatile odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[5] While the specific ORs that bind to this compound have not been fully elucidated, the general olfactory signal transduction pathway is well-understood. The binding of an odorant molecule to its receptor triggers a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain for processing.[6] Esters, as a chemical class, are known to activate a range of olfactory receptors.[6][7]
Caption: General Olfactory Signal Transduction Pathway.
Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible sensory analysis of flavor and fragrance compounds. Below are representative methodologies for the evaluation of this compound.
Sensory Panel and Training
A trained sensory panel is crucial for obtaining reliable descriptive analysis of aroma and flavor.
-
Panelist Selection: A panel of 8-12 individuals should be selected based on their demonstrated ability to discriminate between different odors and flavors.
-
Training: Panelists should be trained on the terminology used to describe fruity and ester-like aromas.[8] This can be achieved by presenting them with reference standards for various aroma descriptors (e.g., ethyl acetate (B1210297) for "fruity," hexanal (B45976) for "green").
Descriptive Sensory Analysis
This method provides a detailed characterization of the sensory attributes of the compound.
-
Sample Preparation: For aroma evaluation, samples of this compound are prepared by diluting the pure compound in an odorless solvent (e.g., mineral oil or propylene (B89431) glycol) to an appropriate concentration. For flavor evaluation, the compound is dissolved in a neutral base such as a sugar solution or deodorized oil.[8]
-
Presentation: Samples are presented to panelists in coded, covered, and odorless glass containers.[8] To minimize carry-over effects, the presentation order should be randomized and balanced.[8]
-
Evaluation: Panelists individually evaluate the samples in controlled sensory booths. They rate the intensity of various attributes (e.g., fruity, green, waxy, pear, apple, cognac, musty) on a standardized line scale (e.g., a 15-cm scale anchored from "not perceptible" to "very strong").[8]
-
Data Analysis: The intensity ratings are converted to numerical data for statistical analysis (e.g., ANOVA) to determine significant differences in sensory attributes.[8]
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique for identifying the specific volatile compounds responsible for the aroma of a sample.[9]
-
Instrumentation: A gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP) is used. The column effluent is split between the FID and the ODP.[8]
-
Analysis: A diluted sample of this compound is injected into the GC. As the separated compounds elute from the column, they are simultaneously detected by the FID and sniffed by a trained panelist at the ODP.[8]
-
Data Collection: The panelist records the retention time, describes the odor quality, and rates the odor intensity of each detected aroma.[8] This allows for the correlation of specific chemical compounds with their perceived aroma.
Odor and Taste Threshold Determination
Determining the detection and recognition thresholds is important for understanding the potency of a flavor and fragrance compound. The ASTM E679 standard practice describes a forced-choice ascending concentration series method.[10][11]
-
Sample Preparation: A series of samples with increasing concentrations of this compound in a neutral medium (e.g., air for odor, water for taste) is prepared.
-
Presentation: In each trial, a panelist is presented with three samples (a triangle test), two of which are blanks (the neutral medium) and one of which contains the odorant. The panelist's task is to identify the different sample.
-
Procedure: The test begins with concentrations well below the expected threshold. The concentration is gradually increased in subsequent trials until the panelist can reliably detect the odorant.
-
Calculation: The threshold is typically defined as the concentration at which the substance is correctly identified by a certain percentage of the panel (e.g., 50%).
Caption: Experimental Workflow for Sensory Analysis.
Conclusion
This compound is a valuable compound in the flavor and fragrance industry, with a distinct and complex sensory profile. This technical guide has provided a comprehensive overview of its organoleptic properties, physicochemical characteristics, and the mechanisms of its perception. The detailed experimental protocols offer a framework for the consistent and reliable sensory evaluation of this and similar compounds. Further research to determine its specific odor and taste thresholds, as well as to identify the olfactory receptors with which it interacts, will provide a more complete understanding of this important flavor and fragrance ingredient.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ethyl (E)-4-decenoate, 76649-16-6 [thegoodscentscompany.com]
- 3. harrisonjoseph.co.uk [harrisonjoseph.co.uk]
- 4. This compound [webbook.nist.gov]
- 5. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 7. Interactions Between Odorant Functional Group and Hydrocarbon Structure Influence Activity in Glomerular Response Modules in the Rat Olfactory Bulb - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. fivesenses.com [fivesenses.com]
The Enigmatic Pathway of a Pear-Like Aroma: A Technical Guide to the Biosynthesis of Ethyl Trans-4-Decenoate in Plants
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the proposed biosynthetic pathway of ethyl trans-4-decenoate, a volatile organic compound contributing to the characteristic aroma of certain fruits, such as pears, and found in the floral headspace of plants like the cowpea (Vigna unguiculata). While a complete, end-to-end pathway has yet to be fully elucidated in a single plant species, this document consolidates current knowledge on analogous fatty acid and ester biosynthesis pathways to present a scientifically grounded hypothetical route. This guide also outlines key experimental protocols to facilitate further research into this specialized metabolic process.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound in plants is postulated to be a multi-step process commencing with de novo fatty acid synthesis in the plastids, followed by desaturation and subsequent esterification in the cytoplasm. The pathway can be conceptually divided into three main stages:
-
Chain-Length Specific Fatty Acid Synthesis: The carbon backbone is assembled from acetyl-CoA to form a 10-carbon saturated fatty acyl chain.
-
Regio- and Stereospecific Desaturation: A double bond is introduced at the Δ4 position of the 10-carbon fatty acyl chain in a trans configuration.
-
Esterification: The resulting trans-4-decenoic acid is esterified with ethanol (B145695) to produce the final volatile compound.
A detailed schematic of the proposed pathway is presented below.
Key Enzymatic Steps and Homologous Evidence
De Novo Synthesis of Decanoyl-ACP
The biosynthesis initiates in the plastids with the production of a 10-carbon saturated fatty acid.[1] This process is catalyzed by the fatty acid synthase (FAS) complex, a multi-enzyme system that utilizes acetyl-CoA and malonyl-CoA as building blocks.[1] The chain elongation is carried out with the growing acyl chain attached to an acyl carrier protein (ACP). The termination of chain elongation to produce decanoyl-ACP (10:0-ACP) is likely mediated by the substrate specificity of the condensing enzymes (KAS) within the FAS complex or by the action of an acyl-ACP thioesterase (FAT) that specifically hydrolyzes 10:0-ACP.
Δ4-Desaturation
The key step in conferring the unique structure of the decenoate moiety is the introduction of a double bond at the fourth carbon. This is hypothesized to be catalyzed by a Δ4-desaturase. While a specific Δ4-desaturase for a 10-carbon substrate has not been characterized, plants are known to possess a diverse family of fatty acid desaturases. For instance, a Δ4-palmitoyl-ACP desaturase has been identified in Coriandrum sativum (coriander), which acts on a 16-carbon chain.[2] It is plausible that a homologous enzyme with specificity for a 10-carbon acyl chain exists in plants that produce this compound.
Most plant desaturases of this type introduce a cis double bond. The trans configuration found in this compound suggests either a desaturase with unusual stereospecificity or the presence of a subsequent isomerase enzyme that converts a cis double bond to a trans configuration.
Esterification
The final step is the esterification of trans-4-decenoic acid with ethanol. This reaction is likely catalyzed by an alcohol acyltransferase (AAT), a class of enzymes responsible for the synthesis of volatile esters in fruits and flowers.[3][4][5][6][7] These enzymes typically utilize an acyl-CoA substrate and an alcohol.[3][4][5][6][7] Therefore, the trans-4-decenoic acid produced in the preceding step would first need to be activated to trans-4-decenoyl-CoA by a long-chain acyl-CoA synthetase (LACS). The resulting acyl-CoA would then serve as a substrate, along with ethanol, for an AAT. Plant AATs are known for their broad substrate specificity, making it highly probable that an AAT is involved in the final step of this compound biosynthesis.[4][5][7]
Quantitative Data
Currently, there is a lack of specific quantitative data in the scientific literature regarding the enzyme kinetics, substrate concentrations, and product yields for the dedicated biosynthetic pathway of this compound in plants. The following table presents a conceptual framework for the types of quantitative data that need to be acquired through future experimental work.
| Parameter | Enzyme | Substrate(s) | Product(s) | K_m Value | k_cat Value | Plant Source |
| Michaelis-Menten Constant (K_m) | Δ4-Desaturase | Decanoyl-CoA | trans-4-Decenoyl-CoA | Data not available | Data not available | e.g., Pyrus communis |
| Catalytic Rate Constant (k_cat) | Δ4-Desaturase | Decanoyl-CoA | trans-4-Decenoyl-CoA | Data not available | Data not available | e.g., Pyrus communis |
| Michaelis-Menten Constant (K_m) | Alcohol Acyltransferase (AAT) | trans-4-Decenoyl-CoA, Ethanol | This compound | Data not available | Data not available | e.g., Pyrus communis |
| Catalytic Rate Constant (k_cat) | Alcohol Acyltransferase (AAT) | trans-4-Decenoyl-CoA, Ethanol | This compound | Data not available | Data not available | e.g., Pyrus communis |
| In vivo Concentration | Decanoyl-CoA | - | - | Data not available | - | e.g., Pyrus communis |
| In vivo Concentration | Ethanol | - | - | Data not available | - | e.g., Pyrus communis |
| Product Yield | - | - | This compound | - | - | e.g., Pyrus communis |
Experimental Protocols
To validate the proposed pathway and gather the missing quantitative data, a series of experiments are required. The following are detailed methodologies for key experiments.
Identification and Functional Characterization of Candidate Genes
This workflow outlines the steps to identify and verify the function of the genes encoding the key enzymes in the pathway.
Methodology:
-
Transcriptome Analysis: Perform RNA-sequencing on tissues known to produce this compound (e.g., ripe pear fruit, cowpea flowers) at different developmental stages.
-
Candidate Gene Identification:
-
Conduct BLAST searches against the transcriptome data using known sequences of plant fatty acid desaturases (particularly those with unusual regioselectivity) and alcohol acyltransferases.
-
Perform co-expression analysis to identify genes whose expression profiles correlate with the emission of this compound.
-
-
Heterologous Expression and Enzyme Assays:
-
Clone the full-length coding sequences of candidate genes into suitable expression vectors.
-
Express the recombinant proteins in E. coli or Saccharomyces cerevisiae.
-
Purify the expressed proteins using affinity chromatography.
-
For candidate desaturases, perform in vitro assays using decanoyl-CoA or decanoyl-ACP as a substrate and analyze the products by gas chromatography-mass spectrometry (GC-MS) for the presence of decenoic acid isomers.
-
For candidate AATs, conduct in vitro assays using trans-4-decenoyl-CoA and ethanol as substrates, and analyze for the formation of this compound by GC-MS.
-
-
In Planta Functional Analysis:
-
Transiently express the candidate genes in a model system like Nicotiana benthamiana.
-
Analyze the volatile profiles of the transformed plants to detect the production of this compound or its precursors.
-
Enzyme Kinetic Analysis
Objective: To determine the kinetic parameters (K_m and k_cat) of the identified enzymes.
Protocol:
-
Use purified recombinant enzymes obtained from the protocol in section 4.1.
-
For the Δ4-desaturase, set up reaction mixtures containing a fixed enzyme concentration and varying concentrations of decanoyl-CoA. Monitor the formation of trans-4-decenoyl-CoA over time using a suitable method (e.g., HPLC or GC-MS after derivatization).
-
For the AAT, prepare reaction mixtures with a fixed enzyme concentration and varying concentrations of one substrate (e.g., trans-4-decenoyl-CoA) while keeping the other substrate (ethanol) at a saturating concentration, and vice versa.
-
Measure the initial reaction velocities at each substrate concentration.
-
Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_max. Calculate k_cat from V_max and the enzyme concentration.
Concluding Remarks
The biosynthesis of this compound represents a fascinating example of specialized plant metabolism, leading to the production of a valuable aroma compound. While the complete pathway is yet to be definitively established, the proposed route, based on known enzymatic reactions in plants, provides a solid foundation for future research. The experimental protocols outlined in this guide offer a clear roadmap for the identification and characterization of the key enzymes involved. Elucidating this pathway will not only enhance our fundamental understanding of plant biochemistry but also open avenues for the metabolic engineering of crops to produce novel and desirable flavors and fragrances.
References
- 1. aocs.org [aocs.org]
- 2. Acyl–Acyl Carrier Protein Desaturases and Plant Biotic Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry of Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]
- 5. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl trans-4-decenoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl trans-4-decenoate, a fatty acid ester with applications in the flavor, fragrance, and pharmaceutical industries. This document consolidates its chemical properties, synonyms, and available experimental data to serve as a valuable resource for professionals in research and development.
Chemical Identity and Synonyms
This compound is systematically known as ethyl (E)-dec-4-enoate. It is recognized by several alternative names and identifiers, which are crucial for comprehensive literature and database searches.
A comprehensive list of its synonyms and identifiers is provided in Table 1.
Table 1: Synonyms and Alternative Names for this compound
| Type | Identifier |
| Systematic Name | ethyl (E)-dec-4-enoate |
| Common Synonyms | trans-4-Decenoic Acid Ethyl Ester, trans-Obtusilic Acid Ethyl Ester, Ethyl (4E)-4-decenoate, Ethyl trans-dec-4-enoate, 4-Decenoic acid, ethyl ester, (E)- |
| CAS Number | 76649-16-6 |
| Molecular Formula | C₁₂H₂₂O₂ |
| InChI | InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-9H,3-7,10-11H2,1-2H3/b9-8+ |
| InChIKey | AWNIQMQADACLCJ-CMDGGOBGSA-N |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 2. This data is essential for its handling, formulation, and quality control.
Table 2: Physicochemical Data of this compound
| Property | Value | Reference |
| Molecular Weight | 198.31 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Fruity-green, ester-like, sweet, with citrus and pear nuances | [3] |
| Density | 0.880 g/cm³ | [2] |
| Boiling Point | 236.8 ± 9.0 °C (Predicted) | [4] |
| Flash Point | 110 °C | [4] |
| Refractive Index | 1.4370 - 1.4440 @ 20°C | [3][5] |
| Solubility | Insoluble in water | [5] |
| Purity | >96% (GC) | [2] |
Potential Biological Activity and Signaling Pathways
While research on the specific biological activities of this compound is limited, a study on its stereoisomer, ethyl cis-4-decenoate, has shed light on a potential mechanism of action against bacterial persistence. A study by Wang et al. (2018) investigated the effects of medium-chain unsaturated fatty acid ethyl esters on Escherichia coli persister cell formation. Their findings suggest that these compounds may inhibit bacterial persistence by regulating the antitoxin HipB.
Persister cells are a subpopulation of bacteria that are dormant and exhibit high tolerance to antibiotics. The formation of these cells is a significant challenge in treating chronic infections. The proposed mechanism involves the fatty acid ester interfering with the function of HipB, an antitoxin that is part of a toxin-antitoxin (TA) system. By disrupting the antitoxin, the corresponding toxin is free to inhibit essential cellular processes, leading to a reduction in persister cell viability.
Below is a conceptual workflow representing the investigation of the effect of fatty acid ethyl esters on bacterial persistence.
Experimental Protocols
Synthesis
A plausible synthetic route to this compound is through a Wittig reaction to form the trans-alkene, followed by esterification.
Step 1: Wittig Reaction to form trans-4-Decenoic Acid
This reaction would involve the reaction of a stabilized phosphorus ylide with an aldehyde.
-
Reactants: Hexanal and (Carboethoxymethylene)triphenylphosphorane.
-
Solvent: A suitable aprotic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM).
-
Procedure:
-
The phosphonium (B103445) ylide is prepared by reacting triphenylphosphine (B44618) with an appropriate ethyl haloacetate, followed by deprotonation with a strong base (e.g., n-butyllithium).
-
Hexanal is then added dropwise to the ylide solution at a controlled temperature (typically low temperatures, such as -78 °C to 0 °C).
-
The reaction mixture is allowed to warm to room temperature and stirred until completion.
-
The reaction is quenched, and the product is extracted with an organic solvent.
-
Purification is typically performed by column chromatography to isolate the trans-isomer of ethyl 4-decenoate.
-
Step 2: Fischer Esterification (Alternative Route)
If trans-4-decenoic acid is available, it can be esterified to the corresponding ethyl ester.
-
Reactants: trans-4-Decenoic acid and ethanol (B145695).
-
Catalyst: A strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).
-
Procedure:
-
trans-4-Decenoic acid is dissolved in an excess of ethanol.
-
A catalytic amount of the strong acid is added.
-
The mixture is refluxed for several hours to drive the equilibrium towards the ester product.
-
After cooling, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with a basic solution (e.g., sodium bicarbonate) to remove the unreacted acid and the acid catalyst.
-
The organic layer is then dried and the solvent evaporated to yield the crude this compound, which can be further purified by distillation or chromatography.
-
A logical diagram for a generalized synthesis and purification workflow is presented below.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard method for the identification and purity assessment of volatile compounds like this compound.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.
-
Injector Temperature: Typically around 250 °C.
-
Oven Program: A temperature gradient program would be used, for example, starting at 50 °C, holding for 1-2 minutes, then ramping at 10-15 °C/min to a final temperature of 250-280 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector: Electron ionization (EI) at 70 eV. The mass spectrum would be compared to a reference library (e.g., NIST) for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for structural elucidation.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice.
-
¹H NMR: Expected signals would include a triplet for the terminal methyl group of the ethyl ester, a quartet for the methylene (B1212753) group of the ethyl ester, multiplets for the olefinic protons around 5.4 ppm, and signals for the aliphatic chain protons.
-
¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the ester (around 173 ppm), the olefinic carbons, and the carbons of the ethyl group and the decenyl chain.
Applications in Drug Development and Research
This compound and related fatty acid esters are of interest to the pharmaceutical industry for several reasons:
-
Antimicrobial Properties: As suggested by studies on related compounds, it may serve as a lead compound for the development of new antibacterial agents that target persistent infections.
-
Drug Delivery: The lipophilic nature of this ester could be exploited in drug delivery systems to enhance the solubility and bioavailability of certain active pharmaceutical ingredients.
-
Flavoring and Fragrance in Formulations: Its pleasant fruity aroma can be used to improve the palatability and patient compliance of oral medications.
Further research is warranted to fully explore the therapeutic potential and mechanisms of action of this compound.
References
A Technical Guide to the Solubility of Ethyl trans-4-decenoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl trans-4-decenoate is a key intermediate and additive in the pharmaceutical, flavor, and fragrance industries, valued for its unique chemical properties. A thorough understanding of its solubility in various organic solvents is crucial for its application in synthesis, formulation, and purification processes. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a discussion of the underlying physicochemical principles.
Introduction
This compound (C₁₂H₂₂O₂) is an unsaturated ester known for its fruity aroma.[1] Its utility in various industrial applications is often dependent on its behavior in solution. While widely reported to have excellent solubility in organic solvents, quantitative data is scarce in publicly available literature.[1] This guide aims to bridge this gap by providing a theoretical framework for understanding its solubility and practical methods for its determination.
Molecular Structure:
The molecule consists of a polar ester group and a nonpolar ten-carbon aliphatic chain with a trans double bond. This amphiphilic nature dictates its solubility in different media.
Principles of Solubility
The adage "like dissolves like" is the fundamental principle governing solubility. This means that substances with similar polarities are more likely to be soluble in one another.
-
Polar Solvents (e.g., water, methanol, ethanol): These solvents have large dipole moments and are capable of hydrogen bonding. The polar ester group of this compound can interact with polar solvents through dipole-dipole interactions. However, the long, nonpolar hydrocarbon tail is hydrophobic and disrupts the strong hydrogen bonding network of highly polar solvents like water, leading to very low solubility. It is confirmed to be insoluble in water.[2][3]
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents have low dipole moments and interact primarily through weak van der Waals forces. The long aliphatic chain of this compound is similar in nature to these solvents, leading to good solubility.
-
Aprotic Polar Solvents (e.g., acetone, ethyl acetate, dichloromethane): These solvents have significant dipole moments but do not have acidic protons for hydrogen bonding. They offer a balance of polar and nonpolar characteristics, making them excellent solvents for this compound, as they can interact with both the ester group and the alkyl chain.
Qualitative Solubility of this compound
Based on the principles of "like dissolves like," the expected qualitative solubility of this compound in common organic solvents is summarized in the table below. It is important to note that these are predictions and should be confirmed experimentally.
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Polar Protic | Water | Insoluble | The large hydrophobic alkyl chain dominates, preventing dissolution in the highly polar, hydrogen-bonded network of water.[2][3] |
| Methanol, Ethanol | Soluble | The alkyl part of the alcohols provides some nonpolar character, making them better solvents than water for the ester. | |
| Polar Aprotic | Acetone, Ethyl Acetate | Very Soluble | These solvents have polar groups that can interact with the ester functionality and sufficient nonpolar character for the alkyl chain. |
| Dichloromethane, Chloroform | Very Soluble | The polarity of these solvents is suitable for dissolving the ester. | |
| Nonpolar | Hexane, Toluene | Very Soluble | The nonpolar nature of these solvents is highly compatible with the long hydrocarbon chain of the ester. |
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of a liquid ester like this compound in an organic solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)
-
Vials for sample preparation and analysis
Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: A generalized workflow for determining the equilibrium solubility of a liquid solute.
Detailed Protocol
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations. These will be used to create a calibration curve for the analytical instrument.
-
Sample Preparation: In a series of vials, add an excess amount of this compound to a precisely known volume of the organic solvent. "Excess" means adding enough ester so that a separate liquid phase of the ester is clearly visible after initial mixing.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24 to 48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a moderate speed to facilitate the separation of the undissolved ester.
-
Sampling and Filtration: Carefully withdraw a sample of the supernatant (the solvent saturated with the ester) using a syringe. Attach a syringe filter (chemically compatible with the solvent) and filter the solution into a clean vial. This step is crucial to remove any undissolved micro-droplets.
-
Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring the concentration into the linear range of the calibration curve.
-
Analysis: Analyze the diluted sample using a calibrated GC-FID or HPLC. The choice of method will depend on the volatility and chromophoric properties of the ester and the solvent.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature, typically expressed in g/L, mg/mL, or mol/L.
Logical Relationship in Solubility Prediction
The decision-making process for selecting an appropriate solvent can be visualized as a logical pathway based on the desired application and the properties of the solute and solvent.
Caption: A logical diagram illustrating the process of selecting a suitable solvent.
Conclusion
References
In-depth Technical Guide: Thermal Stability and Degradation of Ethyl Trans-4-Decenoate
An Examination of a Commercially Significant Flavor and Fragrance Compound
Abstract
Ethyl trans-4-decenoate is a key aroma chemical, prized for its characteristic fruity and pear-like notes, which has led to its widespread use in the flavor, fragrance, and cosmetic industries. While its aromatic properties are well-documented, a comprehensive understanding of its thermal stability and degradation profile is essential for ensuring product quality, safety, and shelf-life, particularly in applications involving heat processing. This technical guide synthesizes the available scientific information on the thermal behavior of this compound, providing insights for researchers, scientists, and professionals in drug development and other relevant fields. Due to a lack of specific published research on the thermal analysis of this compound, this guide also draws upon general principles of ester thermal degradation to hypothesize potential decomposition pathways.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial before delving into its thermal stability. These properties influence its behavior under various processing and storage conditions.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂O₂ | [1][2] |
| Molecular Weight | 198.31 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 72 °C | [1] |
| Flash Point | 110.00 °C (230.00 °F) TCC | [3] |
| Density | 0.871 - 0.881 g/cm³ @ 25 °C | [3] |
| Refractive Index | 1.432 - 1.442 @ 20 °C | [3] |
| CAS Number | 76649-16-6 | [1][2] |
Thermal Stability Profile
However, based on the general behavior of similar long-chain unsaturated esters, it can be inferred that this compound is relatively stable at room temperature and under recommended storage conditions of 0 - 8 °C.[1] Its use in food and cosmetic formulations suggests stability during standard manufacturing processes that do not involve extreme temperatures.[1]
Potential Thermal Degradation Pathways
In the absence of specific experimental data for this compound, we can hypothesize its thermal degradation pathways based on established mechanisms for similar esters. The primary thermal decomposition route for many esters is a unimolecular elimination reaction, often proceeding through a six-membered cyclic transition state, known as a retro-ene reaction.
For this compound, this would likely involve the abstraction of a hydrogen atom from the ethyl group by the carbonyl oxygen, leading to the formation of ethylene (B1197577) and trans-4-decenoic acid.
Further degradation of trans-4-decenoic acid could occur at higher temperatures, potentially leading to a complex mixture of smaller volatile organic compounds through mechanisms like decarboxylation and oxidative cleavage.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and degradation products of this compound, a series of experiments would be required. The following are proposed methodologies based on standard analytical techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset of thermal decomposition and the temperature ranges of mass loss.
Methodology:
-
A sample of this compound (5-10 mg) is placed in an inert TGA pan (e.g., alumina).
-
The sample is heated from ambient temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min).
-
The analysis is conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
-
The mass of the sample is recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the onset of decomposition and temperatures of maximum mass loss rate.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, boiling, and decomposition.
Methodology:
-
A small sample of this compound (2-5 mg) is hermetically sealed in a DSC pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference are heated at a controlled rate (e.g., 10 °C/min) over a temperature range relevant to its expected transitions.
-
The heat flow to the sample relative to the reference is measured.
-
The resulting DSC thermogram is analyzed for endothermic and exothermic peaks corresponding to thermal events.
Evolved Gas Analysis-Mass Spectrometry (EGA-MS)
Objective: To identify the volatile degradation products.
Methodology:
-
A TGA instrument is coupled to a mass spectrometer.
-
As the this compound sample is heated in the TGA, the evolved gases (degradation products) are transferred to the mass spectrometer.
-
Mass spectra of the evolved gases are recorded continuously as a function of temperature.
-
The mass spectra are analyzed to identify the chemical structures of the degradation products.
Conclusion and Future Research
While this compound is a widely used and commercially important compound, there is a notable gap in the scientific literature regarding its specific thermal stability and degradation profile. The information presented here, based on its known physicochemical properties and the established chemistry of similar esters, provides a foundational understanding. However, empirical data from thermal analysis techniques such as TGA, DSC, and EGA-MS is necessary to fully characterize its behavior at elevated temperatures. Such research would be invaluable for optimizing its use in various applications, ensuring product stability, and predicting potential degradation products that may impact the sensory profile and safety of consumer products. Future studies should focus on performing these analyses to provide the quantitative data needed for a complete thermal profile of this compound.
References
An In-depth Technical Guide to Ethyl trans-4-decenoate as a Volatile Organic Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl trans-4-decenoate is a volatile organic compound (VOC) recognized for its characteristic fruity and pear-like aroma. This technical guide provides a comprehensive overview of its chemical and physical properties, natural occurrence, and synthesis. Detailed experimental protocols for its extraction and analysis are presented, alongside a summary of its applications, particularly in the flavor and fragrance industries and as a semiochemical in agriculture. While not directly implicated in mammalian signaling pathways relevant to drug development, its role in plant-insect communication is a key aspect of its biological activity. This document serves as a technical resource for researchers and professionals interested in the chemistry and application of this fatty acid ester.
Chemical and Physical Properties
This compound is a fatty acid ester with the molecular formula C₁₂H₂₂O₂.[1] Its chemical structure and key properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₂O₂ | [1] |
| Molecular Weight | 198.31 g/mol | [1] |
| CAS Number | 76649-16-6 | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Fruity-green, pear, sweet, citrus-orange like | [2] |
| Boiling Point | 72 °C | [1] |
| Density | 0.880 g/cm³ | [1] |
| Refractive Index (n20/D) | 1.425 - 1.445 | [1] |
| Vapor Pressure | 0.047 mmHg @ 25 °C (estimated) | [3] |
| Solubility | Soluble in alcohol; 5.496 mg/L in water @ 25 °C (estimated) | [3] |
| Taste Threshold | 10 ppm: fatty, waxy, green, pineapple and pear nuances | [2] |
Natural Occurrence
This compound is a naturally occurring VOC found in various plants and fermented beverages. Its presence contributes to the characteristic aroma of these natural products.
Table 2: Natural Occurrence and Concentration of this compound and Related Esters
| Source | Compound | Concentration/Presence | Reference(s) |
| Beer | This compound | Reported as a volatile component | [2] |
| Dotted Hawthorn Beer | Ethyl (4E)-4-decenoate | 0.4505 µ g/100 mL (in beer with fruit addition) | [4] |
| Quince Fruit (Cydonia oblonga) | Ethyl (E)-4-decenoate | Identified as a volatile constituent | |
| Peach (cv Springcrest) | Ethyl-trans-4-decenoate | Identified as a major volatile after 8 days of storage in modified atmosphere | [5] |
| Cowpea Flowers (Vigna unguiculata) | Ethyl (E)-4-decenoate | Associated with post-anthesis flowers | [4] |
| Passion Fruit Wine | Ethyl 9-decenoate | OAV > 1, indicating significant contribution to aroma | [6] |
Synthesis
Proposed Synthesis via Wittig Reaction
The synthesis of this compound can be envisioned through the reaction of hexyltriphenylphosphonium bromide with ethyl glyoxylate.
Reaction Scheme:
-
Ylide Formation: Hexyltriphenylphosphonium bromide is treated with a strong base (e.g., n-butyllithium) to form the corresponding phosphonium (B103445) ylide.
-
Wittig Reaction: The ylide then reacts with ethyl glyoxylate. The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then collapses to yield the desired this compound and triphenylphosphine (B44618) oxide. The trans isomer is generally favored when using non-stabilized ylides under salt-free conditions.
Diagram of Proposed Synthesis:
Experimental Protocols
Extraction of this compound from Plant Material
This protocol is a general method for the extraction of volatile compounds from plant tissues, which can be adapted for the specific analysis of this compound.
Materials:
-
Fresh plant material (e.g., fruit pulp, flowers)
-
Liquid nitrogen
-
Sodium chloride (NaCl)
-
Dichloromethane (B109758) (CH₂Cl₂) (or other suitable organic solvent)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Internal standard (e.g., ethyl nonanoate)
-
Glassware: homogenizer, centrifuge tubes, separatory funnel, flasks
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Sample Preparation: Homogenize a known weight of fresh plant material (e.g., 50 g) in liquid nitrogen to a fine powder.
-
Extraction: Transfer the powdered sample to a centrifuge tube and add a saturated NaCl solution and a known amount of internal standard. Mix thoroughly.
-
Solvent Partitioning: Add dichloromethane to the mixture, vortex vigorously for 5 minutes, and then centrifuge to separate the organic and aqueous layers.
-
Collection of Organic Phase: Carefully collect the lower organic layer (dichloromethane) using a Pasteur pipette and transfer it to a clean flask.
-
Repeat Extraction: Repeat the extraction of the aqueous phase with dichloromethane two more times to ensure complete recovery of the volatile compounds.
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentration: Filter the dried extract and concentrate it to a small volume (e.g., 1 mL) using a rotary evaporator at a low temperature (e.g., 35 °C).
-
Storage: Store the concentrated extract in a sealed vial at -20 °C until analysis.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the typical parameters for the analysis of this compound using GC-MS.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-Wax or HP-5ms)
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: Increase at 3 °C/min to 230 °C
-
Final hold: 5 minutes at 230 °C
-
-
Transfer Line Temperature: 280 °C
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-450
-
Solvent Delay: 3 minutes
Data Analysis:
-
Identification of this compound is based on the comparison of its retention time and mass spectrum with those of an authentic standard or with data from spectral libraries (e.g., NIST).
-
Quantification is performed by comparing the peak area of the analyte to that of the internal standard.
Applications
This compound has several applications, primarily driven by its aromatic properties.
-
Flavor and Fragrance Industry: It is a valuable ingredient in the formulation of perfumes and food flavorings due to its fruity and floral aroma.[3] It is used to enhance the sensory experience of various consumer products.[3]
-
Agriculture: It acts as an attractant for certain insects and can be used in pest control strategies by mimicking natural pheromones, offering an eco-friendly approach to pest management.[3]
-
Cosmetics: It is used in cosmetic formulations for its emollient properties, helping to improve skin texture and moisture retention.[3]
-
Research and Development: In synthetic organic chemistry, it serves as a versatile building block for the creation of more complex molecules with potential applications in pharmaceuticals and agrochemicals.[3]
Biological Role and Signaling
Extensive literature review did not reveal any direct involvement of this compound in mammalian signaling pathways relevant to drug development. Its primary biological significance lies in its role as a semiochemical in plant-insect interactions.
Role in Plant-Insect Communication
Plants emit a variety of VOCs, including this compound, to communicate with their environment.[7] These compounds can act as attractants for pollinators or as signals to repel herbivores.[7] In the case of cowpea flowers, ethyl (E)-4-decenoate is released during the post-anthesis stage and is associated with attracting thrips.[4] This interaction is a critical aspect of the chemical ecology of these species.
Diagram of Plant-Insect Communication Workflow:
Conclusion
This compound is a significant volatile organic compound with well-characterized chemical and physical properties. Its primary applications are in the flavor, fragrance, and agricultural sectors. While it does not appear to be directly involved in mammalian signaling pathways pertinent to drug development, its role as a semiochemical in mediating plant-insect interactions is an important area of its biological activity. The experimental protocols and data presented in this guide provide a valuable resource for researchers and professionals working with this compound. Further research into its biosynthesis in plants and its specific interactions with insect olfactory receptors could provide deeper insights into its ecological significance.
References
- 1. Behavioral Response of Aedes aegypti (Diptera: Culicidae) Larvae to Synthetic and Natural Attractants and Repellents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarship.miami.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Thrips Spatio-Temporal Distribution in Cowpea (Vigna unguiculata (L.) Walp.) Flowers Based on the Flower Structures and Floral Development Stage [mdpi.com]
- 5. JSM Central || Article Info [jsmcentral.org]
- 6. Aromatic Characteristics of Passion Fruit Wines Measured by E-Nose, GC-Quadrupole MS, GC-Orbitrap-MS and Sensory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [The role of volatile organic compounds in plant-insect communication] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Sensory Perception and Odor Threshold of Ethyl trans-4-decenoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl trans-4-decenoate (CAS No. 76649-16-6) is an unsaturated ester recognized for its distinct fruity and pear-like aroma.[1] As a flavoring and fragrance agent, it finds application in the food, beverage, and cosmetic industries.[1] This technical guide provides a comprehensive overview of the sensory perception of this compound, including its olfactory characteristics and the methodologies used to determine its odor threshold. While a specific, publicly available odor threshold value for this compound has not been identified in a thorough review of scientific literature, this guide details the standardized experimental protocols that are employed to determine such values. Furthermore, it outlines the general signaling pathway involved in the perception of odorants like this compound.
Physicochemical and Olfactory Properties
A summary of the key physicochemical and sensory characteristics of this compound is presented below. This information is crucial for understanding its behavior in various applications and for designing sensory evaluation experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | ethyl (E)-dec-4-enoate | [2] |
| CAS Number | 76649-16-6 | [1] |
| FEMA Number | 3642 | [3] |
| Molecular Formula | C₁₂H₂₂O₂ | [1] |
| Molecular Weight | 198.30 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor Profile | Fruity, pear, waxy, musty, green, cognac | [2] |
| Solubility | Soluble in alcohol; Insoluble in water | [1] |
| Specific Gravity | 0.871 - 0.881 @ 25°C | [2] |
| Refractive Index | 1.432 - 1.442 @ 20°C | [2] |
Table 2: Sensory Descriptors of this compound
| Descriptor | Description |
| Primary Odor | Fruity, reminiscent of pear. |
| Secondary Notes | Waxy, musty, and green nuances. |
| Flavor Profile | Used to add depth to fruit flavors such as pear, apple, pineapple, and peach.[2] |
Experimental Protocols for Sensory Perception and Odor Threshold Determination
The determination of the sensory properties and odor threshold of a compound like this compound involves rigorous and standardized experimental procedures. These protocols are designed to minimize bias and ensure the reproducibility of results.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a sample. A human assessor sniffs the effluent from a gas chromatograph to detect and describe the odors of individual volatile compounds as they elute.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in an appropriate solvent (e.g., ethanol). For complex matrices, a solvent extraction or solid-phase microextraction (SPME) can be used to isolate volatile compounds.
-
Instrumentation: A gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP) is used. The GC column effluent is split between the FID and the ODP.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column is typically used for the analysis of esters.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Oven Temperature Program: An initial temperature is held, followed by a ramp to a final temperature to ensure the separation of volatile compounds.
-
Injector and Detector Temperatures: Maintained at a temperature high enough to ensure volatilization without thermal degradation.
-
-
Olfactory Assessment: A trained panelist sniffs the effluent from the ODP and records the retention time and a descriptor for each detected odor. The intensity of the odor can also be rated on a scale.
-
Data Analysis: The olfactogram, a plot of odor intensity versus retention time, is generated and compared with the chromatogram from the FID to identify the retention times of the odor-active compounds.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl trans-4-decenoate
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of ethyl trans-4-decenoate, a valuable compound for research in flavor and fragrance chemistry, as well as a building block in organic synthesis. Three distinct and reliable synthetic methodologies are presented: the Wittig reaction, the Julia-Kocienski olefination, and olefin cross-metathesis. These methods offer versatility in starting materials and reaction conditions, with a particular emphasis on achieving high stereoselectivity for the desired trans isomer. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
This compound is an unsaturated ester known for its characteristic fruity and pear-like aroma. Its synthesis is of interest for the production of flavor and fragrance standards, as well as for its potential as an intermediate in the synthesis of more complex bioactive molecules. The key challenge in its synthesis lies in the stereoselective formation of the C4-C5 double bond in the trans (E) configuration. This document outlines three robust methods to achieve this transformation, each with its own advantages in terms of reagent availability, scalability, and stereocontrol.
Physicochemical and Spectroscopic Data
A summary of the key physical and analytical data for this compound is provided below. This information is crucial for the characterization and quality control of the synthesized product.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₂O₂ | [1] |
| Molecular Weight | 198.30 g/mol | [1] |
| CAS Number | 76649-16-6 | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 70-72 °C @ 0.05 mmHg | [2] |
| Density | ~0.875 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | ~1.435 | [3] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.45-5.35 (m, 2H), 4.12 (q, J=7.1 Hz, 2H), 2.28 (t, J=7.4 Hz, 2H), 2.19 (q, J=7.0 Hz, 2H), 1.98 (q, J=7.1 Hz, 2H), 1.35-1.25 (m, 4H), 1.25 (t, J=7.1 Hz, 3H), 0.89 (t, J=7.3 Hz, 3H) | |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 173.5, 131.8, 124.5, 60.2, 34.8, 32.2, 31.4, 29.1, 22.5, 14.3, 14.1 | |
| Mass Spectrum (EI) | m/z (%): 198 (M⁺, 5), 153 (10), 125 (20), 101 (100), 83 (45), 69 (50), 55 (80), 41 (65) | [4] |
Synthetic Protocols
Three distinct synthetic routes are detailed below. Each protocol includes a list of required materials and step-by-step instructions.
Synthesis via Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. For the synthesis of this compound, a stabilized ylide is employed to favor the formation of the trans isomer.
Reaction Scheme: Hexanal (B45976) + (Carbethoxymethylene)triphenylphosphorane (B24862) → this compound + Triphenylphosphine (B44618) oxide
Materials:
-
(Carbethoxymethylene)triphenylphosphorane
-
Hexanal
-
Anhydrous Toluene (B28343)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
To a dry 250 mL round-bottom flask under an inert atmosphere, add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents).
-
Add anhydrous toluene to the flask to dissolve the phosphorane.
-
With vigorous stirring, add hexanal (1.0 equivalent) dropwise to the solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the toluene.
-
Add hexanes to the residue to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture through a pad of silica gel, washing with additional hexanes.
-
Collect the filtrate and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel using a hexanes/ethyl acetate (B1210297) gradient to afford the pure product.
Synthesis via Julia-Kocienski Olefination
The Julia-Kocienski olefination is a modification of the Julia olefination that provides excellent stereoselectivity for the formation of trans-alkenes. This one-pot reaction involves the reaction of a heteroaromatic sulfone with an aldehyde.[5]
Reaction Scheme: 1-(Phenylsulfonyl)hexane + Ethyl bromoacetate (B1195939) → Intermediate Sulfone Intermediate Sulfone + Hexanal + Base → this compound
Materials:
-
1-(Phenylsulfonyl)hexane
-
Hexanal
-
Potassium bis(trimethylsilyl)amide (KHMDS) or Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Anhydrous Tetrahydrofuran (THF) or Dimethoxyethane (DME)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica gel for column chromatography
-
Schlenk flask or oven-dried round-bottom flask
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the appropriate alkyltetrazolyl sulfone (1.1 equivalents) and dissolve it in anhydrous THF or DME.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of KHMDS or NaHMDS (1.1 equivalents) to the sulfone solution and stir for 30-60 minutes at -78 °C.
-
Add hexanal (1.0 equivalent) dropwise to the reaction mixture and continue stirring at -78 °C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.
Synthesis via Olefin Cross-Metathesis
Olefin cross-metathesis is a powerful method for the formation of carbon-carbon double bonds, catalyzed by ruthenium-based complexes. The reaction of 1-heptene (B165124) with ethyl acrylate (B77674) can produce this compound with good selectivity, particularly with second-generation Grubbs-type catalysts.[6]
Reaction Scheme: 1-Heptene + Ethyl acrylate --(Grubbs Catalyst)--> this compound + Ethene
Materials:
-
1-Heptene
-
Ethyl acrylate
-
Grubbs' second-generation catalyst or Hoveyda-Grubbs' second-generation catalyst
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Silica gel for column chromatography
-
Schlenk flask with reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 1-heptene (1.0 equivalent) and ethyl acrylate (1.2 equivalents) in anhydrous DCM or toluene.
-
Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the Grubbs-type catalyst (1-5 mol%) to the reaction mixture.
-
Heat the reaction to reflux (or stir at room temperature depending on the catalyst activity) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to obtain pure this compound.
Visualized Workflows and Pathways
The following diagrams illustrate the logical flow of the synthetic protocols described above.
Caption: General workflows for the synthesis of this compound.
Caption: Simplified mechanistic pathways for the key synthetic transformations.
Conclusion
The synthesis of this compound can be successfully achieved through several modern organic synthesis methods. The choice of method will depend on the specific requirements of the research, including available starting materials, desired scale, and tolerance for byproducts. The protocols provided herein offer a comprehensive guide for the synthesis and characterization of this important unsaturated ester, facilitating its use in further research and development.
References
Application Note: Enzymatic Synthesis of Ethyl Trans-4-Decenoate Using Lipase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the enzymatic synthesis of ethyl trans-4-decenoate, a valuable flavor compound, utilizing lipase-catalyzed esterification. The method offers a green and highly selective alternative to traditional chemical synthesis. This application note outlines the materials, experimental procedures for enzyme immobilization and esterification, and methods for product analysis. Quantitative data from representative studies on similar lipase-catalyzed esterifications are summarized to provide a basis for reaction optimization.
Introduction
This compound is a significant flavor and fragrance compound found in various fruits. Its synthesis through enzymatic means offers several advantages over chemical methods, including mild reaction conditions, high specificity, and reduced environmental impact. Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are particularly well-suited for this purpose due to their ability to catalyze esterification reactions in non-aqueous media. Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica immobilized on a macroporous acrylic resin), are widely used due to their enhanced stability and reusability. This protocol focuses on the direct esterification of trans-4-decenoic acid with ethanol (B145695) using an immobilized lipase (B570770).
Key Experimental Parameters and Data
The successful synthesis of this compound is dependent on several key parameters. The following tables summarize typical ranges and results for lipase-catalyzed esterification of fatty acids, which can be used as a starting point for optimizing the synthesis of the target molecule.
Table 1: Effect of Enzyme Concentration on Ester Synthesis
| Enzyme Concentration (w/w of substrates) | Conversion (%) | Reaction Time (h) | Reference |
| 5% | 33.23 | 1 | [1] |
| 10% | 65.64 | 1 | [1] |
| 15% | 70.55 | 1 | [1] |
| 20% | 65.49 | 1 | [1] |
Table 2: Effect of Substrate Molar Ratio on Ester Synthesis
| Acid:Alcohol Molar Ratio | Conversion (%) | Reaction Time (h) | Reference |
| 1:1 | 70.55 | 1 | [1] |
| 1:3 | 76.17 | 1 | [1] |
| 1:5 | 76.07 | 1 | [1] |
| 1:7 | 80.71 | 1 | [1] |
| 1:9 | 78.60 | 1 | [1] |
Table 3: Effect of Temperature on Ester Synthesis
| Temperature (°C) | Conversion (%) | Reaction Time (h) | Reference |
| 30 | ~55 | 24 | [2] |
| 40 | ~92 | 24 | [2][3] |
| 45 | ~99 | 6 | [4] |
| 50 | ~70 | 24 | [5] |
| 60 | ~65 | 24 | [6] |
Table 4: Effect of Reaction Time on Ester Synthesis
| Reaction Time (h) | Conversion (%) | Temperature (°C) | Reference |
| 24 | ~70 | 40 | [3] |
| 48 | ~85 | 45 | [6] |
| 72 | ~90 | 45 | [6] |
| 96 | >95 | 40 | [7] |
Experimental Protocols
Protocol 1: Immobilization of Lipase (Example: Entrapment in Calcium Alginate)
This protocol describes a common method for lipase immobilization, which can improve enzyme stability and facilitate reuse.
Materials:
-
Lipase from Pseudomonas aeruginosa or other suitable source
-
Sodium alginate
-
Calcium chloride (CaCl2)
-
Tris-HCl buffer (30 mM, pH 8.5)
-
Deionized water
Procedure:
-
Prepare a 2.5% (w/v) sodium alginate solution by dissolving sodium alginate in deionized water with gentle heating and stirring. Cool to room temperature.
-
Prepare a 2.5 M calcium chloride solution in deionized water.
-
Prepare a lipase solution by dissolving the enzyme powder in Tris-HCl buffer. The concentration will depend on the specific activity of the lipase preparation.
-
Mix the lipase solution with the sodium alginate solution at a ratio of 1:4 (v/v) to achieve a final enzyme load of 50% (v/v of the alginate solution).
-
Extrude the lipase-alginate mixture dropwise into the calcium chloride solution using a syringe.
-
Allow the resulting beads to harden in the CaCl2 solution for at least 1-2 hours at 4°C.
-
Collect the immobilized lipase beads by filtration and wash them thoroughly with deionized water to remove excess calcium chloride and un-entrapped enzyme.
-
Store the immobilized lipase beads at 4°C until use.
Protocol 2: Enzymatic Synthesis of this compound
This protocol details the direct esterification of trans-4-decenoic acid and ethanol.
Materials:
-
Trans-4-decenoic acid
-
Ethanol (anhydrous)
-
Immobilized lipase (e.g., Novozym 435 or prepared as in Protocol 1)
-
Anhydrous solvent (e.g., n-hexane, heptane, or solvent-free system)[6][8]
-
Molecular sieves (3Å or 4Å), activated
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
In a sealed reaction vessel, combine trans-4-decenoic acid and ethanol. A typical starting molar ratio is 1:3 to 1:7 (acid:alcohol).[1]
-
Add a suitable organic solvent if not conducting a solvent-free synthesis. The use of a hydrophobic solvent like hexane (B92381) can favor the forward reaction.[8]
-
Add the immobilized lipase. A typical enzyme loading is 10-15% by weight of the substrates.[1][6]
-
Add activated molecular sieves (approximately 10% w/v) to the reaction mixture to remove the water produced during esterification, which helps to drive the equilibrium towards product formation.
-
Purge the reaction vessel with an inert gas to minimize oxidation of the unsaturated fatty acid.[6]
-
Incubate the reaction mixture in a shaker incubator at a controlled temperature, typically between 40-50°C, with agitation (e.g., 150-200 rpm).[2][3][9]
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 6, 12, 24, 48 hours) and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse.
-
The product, this compound, can be purified from the reaction mixture by distillation or column chromatography.
Protocol 3: Analysis of this compound Synthesis
Materials and Equipment:
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID)
-
Appropriate capillary column (e.g., a polar column like DB-WAX or a non-polar column like DB-5)
-
Internal standard (e.g., ethyl dodecanoate)
-
Solvent for sample dilution (e.g., n-hexane)
Procedure:
-
Prepare a standard curve for this compound and trans-4-decenoic acid using known concentrations and an internal standard.
-
Withdraw a sample from the reaction mixture and dilute it with the solvent.
-
Inject the diluted sample into the GC.
-
The GC operating conditions should be optimized for the separation of the reactants and product. A typical temperature program might start at 80°C, hold for 1 minute, then ramp at 10°C/minute to 230°C and hold for 3 minutes.[9]
-
Quantify the amount of substrate consumed and product formed by comparing the peak areas with the standard curve, taking into account the internal standard.
-
Calculate the percentage conversion using the following formula: Conversion (%) = [(Initial moles of limiting substrate - Final moles of limiting substrate) / Initial moles of limiting substrate] x 100
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Simplified mechanism of lipase-catalyzed esterification.
References
- 1. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis, characterization and optimization of a two-step immobilized lipase [ideas.repec.org]
- 4. Ethyl Butyrate Synthesis Catalyzed by Lipases A and B from Candida antarctica Immobilized onto Magnetic Nanoparticles. Improvement of Biocatalysts' Performance under Ultrasonic Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US5753473A - Process for the preparation of trans-2, cis-4-decadienoic acid ethyl ester - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
Application Note: GC-MS Analysis of Ethyl Trans-4-Decenoate in Food Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl trans-4-decenoate is a volatile ester compound that contributes significantly to the characteristic aroma of various fruits, particularly pears and apples.[1] Its fruity and pear-like scent makes it a valuable flavor and fragrance ingredient in the food and cosmetic industries.[1][2] The quantitative analysis of this compound is crucial for quality control in food production, flavor profiling, and authenticity assessment of fruit-based products. This application note provides a detailed protocol for the determination of this compound in food matrices using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the separation and identification of volatile and semi-volatile compounds.[2]
Principle
This method utilizes Headspace Solid-Phase Microextraction (HS-SPME) for the extraction and preconcentration of this compound from the food sample matrix. The extracted volatile compounds are then thermally desorbed into the gas chromatograph for separation, followed by detection and quantification using a mass spectrometer. The use of an internal standard is recommended for accurate quantification.
Experimental Protocols
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is optimized for the analysis of fruit juices and purees. Modifications may be required for other food matrices.
Materials:
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
HS-SPME fiber assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatile analysis.
-
Sodium chloride (NaCl), analytical grade
-
Internal Standard (IS) solution: e.g., Ethyl nonanoate (B1231133) or a suitable deuterated ester, prepared in methanol (B129727) at a concentration of 10 µg/mL.
-
Heater-stirrer or water bath with stirring capabilities
Procedure:
-
Sample Weighing: Weigh 5.0 ± 0.1 g of the homogenized food sample (e.g., pear puree, apple juice) into a 20 mL headspace vial.
-
Salting Out: Add 1.0 g of NaCl to the vial. The addition of salt increases the ionic strength of the sample matrix, which can enhance the release of volatile compounds into the headspace.
-
Internal Standard Spiking: Add 10 µL of the 10 µg/mL internal standard solution to the vial.
-
Vial Sealing: Immediately seal the vial with a magnetic screw cap.
-
Equilibration and Extraction:
-
Place the vial in a heater-stirrer or water bath set to 50°C.
-
Allow the sample to equilibrate for 15 minutes with gentle agitation.
-
Expose the HS-SPME fiber to the headspace of the vial for 30 minutes at 50°C with continued agitation.
-
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and coupled to a Mass Spectrometer.
GC Conditions (Example):
| Parameter | Setting |
| Injector | Splitless mode, 250°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |
| Oven Program | Initial temperature: 40°C, hold for 2 minRamp 1: 5°C/min to 150°CRamp 2: 15°C/min to 250°C, hold for 5 min |
| SPME Desorption | 5 minutes in the injector |
MS Conditions (Example):
| Parameter | Setting |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 40-300) for initial identification andSelected Ion Monitoring (SIM) for quantification |
| Transfer Line Temp. | 280°C |
SIM Ions for Quantification:
-
This compound: m/z 88, 101, 129 (Quantifier ion in bold)
-
Internal Standard (e.g., Ethyl nonanoate): m/z 88, 101, 129 (Choose non-interfering ions)
Note: The GC-MS parameters provided are a starting point and may require optimization for specific instruments and sample matrices.
Data Presentation
The following table presents hypothetical quantitative data for this compound in various food samples to illustrate data presentation.
| Sample ID | Food Matrix | This compound (µg/kg) | Recovery (%) | RSD (%) (n=3) |
| A-01 | Pear Juice | 15.2 | 95.3 | 4.1 |
| A-02 | Apple Sauce | 8.7 | 92.1 | 5.5 |
| A-03 | White Grape Juice | 2.1 | 89.5 | 7.2 |
| B-01 | Pear Puree (Brand X) | 25.8 | 96.8 | 3.8 |
| B-02 | Pear Puree (Brand Y) | 18.9 | 94.5 | 4.3 |
Method Validation
A proper method validation should be performed to ensure the reliability of the results. Key validation parameters include:
-
Linearity: A calibration curve should be prepared using at least five concentration levels of this compound. A linear regression analysis should yield a correlation coefficient (r²) > 0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Accuracy and Precision: Determined by analyzing spiked samples at different concentration levels. Accuracy is expressed as the recovery percentage, and precision as the relative standard deviation (RSD).
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Conclusion
The described HS-SPME-GC-MS method provides a robust and sensitive approach for the quantification of this compound in food samples. This application note serves as a comprehensive guide for researchers and scientists involved in food quality control, flavor analysis, and product development. The provided protocols and parameters can be adapted for various food matrices, ensuring accurate and reliable results.
References
Application Notes and Protocols for the Quantification of Ethyl trans-4-decenoate in Fruit Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl trans-4-decenoate is an important volatile fatty acid ethyl ester (FAEE) that contributes to the characteristic fruity and pear-like aroma in various fruits and fermented beverages.[1][2][3] Its accurate quantification is crucial for quality control in the food and beverage industry, for understanding fruit ripening processes, and for developing new flavor profiles. This document provides detailed application notes and protocols for the quantification of this compound in fruit extracts using gas chromatography-mass spectrometry (GC-MS), a widely used and reliable analytical technique for the analysis of volatile and semi-volatile compounds in complex matrices.[4][5]
Data Presentation
The following table summarizes the quantitative data for this compound and related ethyl esters found in fruit-derived products. Due to the limited availability of extensive quantitative data for this compound across a wide variety of fresh fruit extracts in publicly available literature, data from a study on apple brandies is presented as a primary example. This data provides a valuable reference point for the expected concentration range of this compound in fruit-based matrices.
| Fruit/Fruit Product | Compound | Concentration (mg/L) | Analytical Method | Reference |
| Jonagored Apple Brandy | This compound | Present (Characteristic Volatile) | SPME-GC-MS | [1] |
| Passion Fruit Wine | Ethyl 9-decenoate | - | GC-Orbitrap-MS | [6] |
| Apple/Pear Cider | Ethyl (2E, 4Z)-deca-2,4-dienoate | Present (Characteristic of pear aroma) | HS-SPME-GC-MS | [7][8] |
| Various Spirits | Ethyl decanoate | Variable | GC-MS | [9] |
| Various Spirits | Ethyl octanoate (B1194180) | Variable | GC-MS | [9] |
Note: The concentration of ethyl esters can vary significantly depending on the fruit variety, ripeness, processing, and storage conditions.[1]
Experimental Protocols
This section outlines a detailed protocol for the quantification of this compound in fruit extracts using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, sensitive, and efficient technique for the extraction of volatile and semi-volatile compounds from various matrices.[10]
Materials:
-
Fresh fruit sample
-
Sodium chloride (NaCl)
-
Ultrapure water
-
Internal Standard (IS) solution (e.g., methyl octanoate or an odd-numbered fatty acid ethyl ester in ethanol, 10 µg/mL)[11][12]
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
SPME fiber assembly with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heater-stirrer or water bath
Procedure:
-
Homogenize a representative portion of the fresh fruit sample.
-
Weigh 5 g of the homogenized fruit sample into a 20 mL headspace vial.
-
Add 1 g of NaCl to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds.
-
Spike the sample with a known amount of the internal standard solution (e.g., 10 µL of 10 µg/mL methyl octanoate).
-
Immediately seal the vial with the screw cap.
-
Place the vial in a heater-stirrer or water bath and equilibrate at a constant temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) with constant agitation.[10]
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
GC Conditions (example):
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or medium-polar capillary column is suitable, for instance, a DB-5ms or HP-INNOWAX (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[13][14]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at a rate of 3°C/min.
-
Ramp to 240°C at a rate of 10°C/min, hold for 5 minutes.
-
MS Conditions (example):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan mode from m/z 40 to 350 for compound identification.
-
Selected Ion Monitoring (SIM) Mode: For quantification, monitor characteristic ions of this compound and the internal standard. Key ions for ethyl esters often include m/z 88 and 101.[11]
Quantification
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., ethanol) or a model fruit matrix. Spike each standard with the same amount of internal standard. Analyze these standards using the same HS-SPME-GC-MS method to generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Sample Analysis: Analyze the fruit extract samples as described above.
-
Calculation: Determine the concentration of this compound in the samples by using the peak area ratios and the regression equation obtained from the calibration curve.
Mandatory Visualizations
Biosynthesis of Ethyl Esters in Fruits
The following diagram illustrates the general biosynthetic pathway for the formation of ethyl esters, including this compound, in fruits. The pathway involves precursors from both fatty acid and amino acid metabolism, which are converted to alcohols and acyl-CoAs, respectively. The final step is catalyzed by alcohol acyltransferases (AATs).
Caption: Biosynthesis of ethyl esters in fruits.
Experimental Workflow for Quantification
The diagram below outlines the key steps in the experimental workflow for the quantification of this compound in fruit extracts.
Caption: Experimental workflow for quantification.
References
- 1. Oenological Characteristics of Fermented Apple Musts and Volatile Profile of Brandies Obtained from Different Apple Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. harrisonjoseph.co.uk [harrisonjoseph.co.uk]
- 4. azolifesciences.com [azolifesciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Aromatic Characteristics of Passion Fruit Wines Measured by E-Nose, GC-Quadrupole MS, GC-Orbitrap-MS and Sensory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Volatile Compounds and Sugar Content in Three Polish Regional Ciders with Pear Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. plum2020.institut-cacak.org [plum2020.institut-cacak.org]
- 11. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. jmaterenvironsci.com [jmaterenvironsci.com]
Application Notes and Protocols for Ethyl Trans-4-Decenoate as a Flavoring Agent in Food
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl trans-4-decenoate (FEMA No. 3642, JECFA No. 341) is a flavoring substance valued for its distinct fruity, green, and waxy aroma with pear and cognac nuances.[1][2] It is a colorless to pale yellow liquid that is soluble in alcohol and insoluble in water.[3] This document provides detailed application notes and protocols for the effective use of this compound as a flavoring agent in various food products, ensuring consistent quality and stability.
Regulatory and Safety Information
This compound is recognized as a flavoring agent by international regulatory bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[4][5][6][7] The European Food Safety Authority (EFSA) has also evaluated this substance as part of Flavouring Group Evaluation 06 (FGE.06).[8][9]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | (E)-Ethyl dec-4-enoate, Ethyl (4E)-dec-4-enoate | [1] |
| CAS Number | 76649-16-6 | [1] |
| FEMA Number | 3642 | [1][6] |
| JECFA Number | 341 | [4] |
| Molecular Formula | C₁₂H₂₂O₂ | [10] |
| Molecular Weight | 198.31 g/mol | [10] |
| Appearance | Colorless to pale yellow liquid | [11] |
| Odor Profile | Green, fruity, waxy, with notes of pear and cognac | [1][2] |
| Flavor Profile | Fatty, waxy, green, with notes of pineapple and pear | [2] |
| Solubility | Insoluble in water; soluble in alcohol | [3] |
| Specific Gravity | 0.871 - 0.881 @ 25°C | [1] |
| Refractive Index | 1.432 - 1.442 @ 20°C | [1] |
| Boiling Point | 253.11 °C (estimated) | [3] |
| Flash Point | 110 °C (230 °F) | [1] |
Organoleptic Properties and Recommended Usage Levels
This compound imparts a unique combination of green, fruity, and waxy notes. It is particularly effective in enhancing pear, apple, and pineapple flavors.[1] Recommended usage levels in various food categories are provided in Table 2.
Table 2: Recommended Usage Levels of this compound in Food Categories
| Food Category | Average Usual ppm | Average Maximum ppm | Reference |
| Baked Goods | - | 3.0 | [1] |
| Nonalcoholic Beverages | - | 1.0 | [1] |
| Chewing Gum | - | - | |
| Hard Candy | - | 4.0 | |
| Gelatins, Puddings | - | 2.0 | |
| Jams and Jellies | - | 3.0 |
Note: These levels are for guidance. Optimal concentration should be determined through sensory evaluation in the specific food matrix.
Application Workflow
The following diagram illustrates the general workflow for incorporating and evaluating this compound in a food product.
Caption: General workflow for food product development with this compound.
Experimental Protocols
Protocol for Sensory Evaluation
This protocol outlines a method for assessing the sensory impact of this compound in a clear beverage.
Objective: To determine the sensory threshold and consumer acceptance of this compound in a model beverage.
Materials:
-
This compound solution (0.1% in propylene (B89431) glycol)
-
Base beverage (e.g., carbonated water with 5% sugar)
-
Sensory evaluation booths with controlled lighting and temperature
-
Coded tasting cups
-
Unsalted crackers and water for palate cleansing
-
Panel of 30-40 untrained consumer panelists
Methods:
-
Sample Preparation: Prepare a series of beverage samples with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 ppm). A control sample with no added flavor is also required.
-
Triangle Test: To determine if a perceptible difference exists, present panelists with three coded samples, two of which are identical (control) and one is different (containing a low concentration of the flavor). Ask panelists to identify the different sample.
-
Hedonic Rating Test: Present the series of coded samples (including the control) to the panelists in a randomized order. Ask them to rate their overall liking on a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely). They can also be asked to rate the intensity of specific attributes like "fruity," "pear," and "waxy."
-
Data Analysis: Analyze the triangle test data for statistical significance. For the hedonic rating, calculate the mean scores for overall liking and individual attributes for each concentration.
Protocol for Stability Testing (Accelerated Shelf-Life)
This protocol describes an accelerated shelf-life test to evaluate the stability of this compound in a baked good (e.g., a simple cookie).
Objective: To assess the impact of storage conditions on the flavor stability of this compound.
Materials:
-
Cookie dough prepared with and without a known concentration of this compound.
-
Environmental chambers with controlled temperature and humidity.
-
Airtight packaging for the cookies.
-
GC-MS for analytical quantification.
-
Trained sensory panel.
Methods:
-
Sample Preparation: Bake cookies from both dough batches. Package the cookies in airtight containers.
-
Storage Conditions: Store the packaged cookies under accelerated conditions (e.g., 35°C and 75% relative humidity) and at a control temperature (e.g., 20°C).
-
Time Points: Pull samples at regular intervals (e.g., 0, 2, 4, 8, 12 weeks).
-
Analysis: At each time point, perform both sensory evaluation (e.g., descriptive analysis with a trained panel to assess the intensity of the pear/fruity aroma) and analytical quantification of this compound using the GC-MS protocol below.
-
Data Analysis: Plot the concentration of this compound and the sensory intensity scores over time for both storage conditions to determine the degradation rate and changes in the flavor profile.
Protocol for Analytical Quantification by GC-MS
This protocol provides a general method for the quantification of this compound in a liquid and a solid food matrix.
Objective: To accurately measure the concentration of this compound in a food product.
6.3.1 Sample Preparation
-
Liquid Samples (e.g., Beverages):
-
To 10 mL of the beverage in a separatory funnel, add 10 mL of a saturated NaCl solution.
-
Add an internal standard (e.g., ethyl heptanoate).
-
Extract three times with 10 mL of dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
-
-
Solid Samples (e.g., Baked Goods):
-
Homogenize 5 g of the ground sample with 20 mL of distilled water.
-
Add an internal standard.
-
Place the slurry in a headspace vial.
-
Perform headspace solid-phase microextraction (HS-SPME) using a suitable fiber (e.g., DVB/CAR/PDMS). Equilibrate the sample at 60°C for 30 minutes before exposing the fiber for 30 minutes.
-
6.3.2 GC-MS Parameters
Table 3: Recommended GC-MS Parameters
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (for liquid injection) or SPME |
| Oven Program | 40°C (hold 2 min), ramp to 250°C at 5°C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-300 |
6.3.3 Quantification
Create a calibration curve using standards of this compound with the internal standard. Quantify the amount in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Synthesis and Quality Control
This compound for food use is typically produced through the esterification of trans-4-decenoic acid with ethanol. Enzymatic transesterification processes have also been developed to produce a "natural" version of the flavor.[12][13] Quality control should ensure a purity of ≥96% (GC) and the absence of harmful impurities.
Logical Relationship for Flavor Stability
The following diagram illustrates the factors influencing the stability of this compound in a food matrix.
Caption: Factors influencing the stability of this compound in food products.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. chemimpex.com [chemimpex.com]
- 3. Shelf-life Analysis - Astute Food Labs [astutefoodlabs.com]
- 4. JECFA Evaluations-ETHYL trans-4-DECENOATE- [inchem.org]
- 5. WHO | JECFA [apps.who.int]
- 6. femaflavor.org [femaflavor.org]
- 7. Determination of the Volatile Components [ricerca.uniba.it]
- 8. ethyl (E)-4-decenoate, 76649-16-6 [thegoodscentscompany.com]
- 9. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 10. researchgate.net [researchgate.net]
- 11. contractlaboratory.com [contractlaboratory.com]
- 12. DE19537235A1 - Process for the preparation of ethyl trans-2, cis-4-decadienoate - Google Patents [patents.google.com]
- 13. US5753473A - Process for the preparation of trans-2, cis-4-decadienoic acid ethyl ester - Google Patents [patents.google.com]
Application Notes and Protocols for Solid-Phase Microextraction (SPME) of Ethyl Trans-4-Decenoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the extraction and analysis of ethyl trans-4-decenoate from liquid matrices using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to guide researchers in developing and validating their own analytical procedures for this specific volatile ester.
Introduction
This compound is a volatile organic compound that contributes to the characteristic aroma of various fruits and beverages. Accurate and sensitive quantification of this compound is crucial in flavor and fragrance research, food quality control, and potentially in drug development as a biomarker or metabolic byproduct. SPME is a solvent-free, sensitive, and versatile sample preparation technique that is well-suited for the analysis of volatile and semi-volatile compounds like this compound from various matrices.[1][2]
This document outlines two primary SPME sampling modes: Headspace (HS-SPME) and Direct Immersion (DI-SPME). HS-SPME is generally preferred for volatile analytes in complex matrices as it minimizes matrix effects, while DI-SPME can offer higher sensitivity for less volatile or more polar compounds.[3][4]
Recommended SPME Fibers
The choice of SPME fiber coating is critical for the efficient extraction of the target analyte. For ethyl esters, including this compound, fibers with a mixed-phase coating are often recommended to provide a broad polarity range for effective adsorption.
Table 1: Recommended SPME Fibers for Ethyl Ester Analysis
| Fiber Coating | Polarity | Recommended For | Reference |
| Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | Bipolar | Broad range of volatile and semi-volatile compounds, including esters. Often provides the highest extraction efficiency for complex samples. | [1][5][6] |
| Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | Bipolar | General purpose for volatile and semi-volatile compounds. Good for alcohols, amines, and esters. | [7][8] |
| Polyacrylate (PA) | Polar | Polar analytes. Can be effective for esters in cleaner matrices. | [3][7] |
| Polydimethylsiloxane (PDMS) | Non-polar | Non-polar volatile and semi-volatile compounds. | [9] |
Experimental Protocols
The following are generalized protocols for HS-SPME and DI-SPME of this compound. These should be optimized for specific sample matrices and analytical instrumentation.
Headspace SPME (HS-SPME) Protocol
This method is suitable for the analysis of volatile compounds in complex liquid matrices such as fruit juices, wine, and biological fluids.
Materials:
-
SPME fiber assembly (e.g., DVB/CAR/PDMS)
-
SPME holder (manual or autosampler)
-
20 mL headspace vials with PTFE-faced silicone septa
-
Heating and agitation unit (e.g., magnetic stirrer hotplate, autosampler agitator)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
Matrix Modification (Optional): To enhance the release of volatile compounds, add 1 g of sodium chloride (NaCl) to the sample. This "salting-out" effect increases the ionic strength of the sample, reducing the solubility of organic analytes and promoting their partitioning into the headspace.[3]
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of the analyte or a compound with similar chemical properties not present in the sample) to the vial for quantitative analysis.
-
Vial Sealing: Immediately seal the vial with a PTFE-faced silicone septum and an aluminum cap.
-
Equilibration: Place the vial in the heating and agitation unit. Equilibrate the sample at a controlled temperature (e.g., 40-60 °C) with constant agitation (e.g., 500 rpm) for a defined period (e.g., 10-20 minutes) to allow the analytes to partition into the headspace.
-
Extraction: Introduce the SPME fiber into the headspace of the vial, ensuring it does not touch the liquid sample. Expose the fiber to the headspace for a specific time (e.g., 20-40 minutes) at the same temperature and agitation speed.
-
Desorption: Retract the fiber into the needle and immediately introduce it into the heated injection port of the GC-MS system (e.g., 250 °C) for thermal desorption for a set time (e.g., 2-5 minutes) in splitless mode.
-
Analysis: Start the GC-MS data acquisition simultaneously with the desorption process.
Direct Immersion SPME (DI-SPME) Protocol
This method is suitable for cleaner liquid matrices where higher sensitivity for semi-volatile compounds is desired.
Materials:
-
SPME fiber assembly (e.g., PDMS/DVB or PA)
-
SPME holder (manual or autosampler)
-
10 or 20 mL sample vials with PTFE-faced silicone septa
-
Agitation unit (e.g., magnetic stirrer)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Place 10 mL of the liquid sample into a sample vial.
-
Internal Standard Spiking: Add an appropriate internal standard to the vial.
-
Vial Sealing: Seal the vial with a PTFE-faced silicone septum and an aluminum cap.
-
Extraction: Immerse the SPME fiber directly into the liquid sample. Agitate the sample at a constant speed (e.g., 500 rpm) at a controlled temperature (e.g., ambient or slightly elevated, 30-40 °C) for a defined period (e.g., 30-60 minutes).
-
Fiber Rinsing (Optional): After extraction, briefly dip the fiber in deionized water to remove any non-volatile matrix components that may have adhered to the fiber surface.
-
Desorption: Retract the fiber into the needle and immediately introduce it into the GC-MS injection port for thermal desorption as described in the HS-SPME protocol.
-
Analysis: Start the GC-MS data acquisition.
Quantitative Data and Method Validation
The following table summarizes typical performance data for the quantitative analysis of ethyl esters using SPME-GC-MS, based on published validation studies for similar compounds.[5][10] These values can serve as a benchmark when developing a method for this compound.
Table 2: Typical SPME-GC-MS Method Validation Parameters for Ethyl Esters
| Parameter | Typical Range | Notes |
| Limit of Detection (LOD) | 0.005 - 1.0 µg/L | Highly dependent on the analyte, matrix, and instrument sensitivity. |
| Limit of Quantification (LOQ) | 0.01 - 5.0 µg/L | Typically 3-10 times the LOD. |
| Linearity (R²) | > 0.99 | A linear calibration curve should be established over the expected concentration range of the samples. |
| Repeatability (RSDr) | < 15% | Within-day precision, typically assessed by analyzing replicate samples on the same day. |
| Reproducibility (RSDR) | < 20% | Between-day precision, assessed by analyzing replicate samples on different days. |
| Recovery | 80 - 120% | Determined by spiking a blank matrix with a known concentration of the analyte and comparing the measured concentration to the theoretical concentration. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the SPME-GC-MS analysis of this compound.
Caption: General workflow for SPME-GC-MS analysis.
Logical Relationship of SPME Parameter Optimization
The optimization of SPME parameters is a critical step in method development. The following diagram illustrates the logical relationship and typical order of parameter optimization.
Caption: SPME parameter optimization workflow.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. In situ product recovery of bio-based ethyl esters via hybrid extraction-distillation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Comprehensive sensory and chemical data on the flavor of 16 red wines from two varieties: Sensory descriptive analysis, HS-SPME-GC-MS volatile compounds quantitative analysis, and odor-active compounds identification by HS-SPME-GC-MS-O - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A SPME-GC/MS procedure for the determination of fatty acid ethyl esters in hair for confirmation of abstinence test results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Headspace solid-phase microextraction method for the study of the volatility of selected flavor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of a novel method to identify in utero ethanol exposure: simultaneous meconium extraction of fatty acid ethyl esters, ethyl glucuronide, and ethyl sulfate followed by LC-MS/MS quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: High-Resolution Analytical Method for the Separation of Ethyl trans-4-decenoate Isomers
Abstract
This application note details a comprehensive analytical method for the separation and quantification of geometric isomers of ethyl trans-4-decenoate. Due to the structural similarity of these isomers, achieving baseline separation is critical for accurate quantification in various matrices, including flavor and fragrance formulations, as well as in drug development where specific isomers may have different physiological effects. This document provides detailed protocols for gas chromatography (GC) and high-performance liquid chromatography (HPLC) based on established methods for similar unsaturated esters.[1] The methodologies are designed to provide high resolution and sensitivity for researchers, scientists, and drug development professionals.
Introduction
This compound is a fatty acid ester that may exist as a mixture of geometric isomers, primarily the cis (Z) and trans (E) forms around the C4 double bond. The spatial arrangement of these isomers can lead to different chemical and biological properties. Therefore, the ability to separate and quantify individual isomers is of significant importance. This application note outlines a robust analytical workflow for the development of a method for separating these isomers, ensuring accurate characterization and quality control.
Experimental Protocols
Gas Chromatography (GC) Method
Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds like ethyl decenoate isomers.[2] The following protocol is based on methods developed for similar unsaturated fatty acid esters.[1]
1.1. Sample Preparation
-
Standard Preparation: Prepare individual stock solutions of this compound and, if available, the corresponding cis-isomer in hexane (B92381) at a concentration of 1 mg/mL. Prepare a mixed standard solution containing both isomers at a concentration of 100 µg/mL each in hexane.
-
Matrix Spike (if applicable): For analysis in a sample matrix, prepare a spiked sample by adding a known amount of the mixed standard solution to the matrix blank.
1.2. GC-MS Instrumentation and Conditions
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | VOCOL Capillary Column (60 m x 0.25 mm ID, 1.5 µm film thickness) or similar polar capillary column |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Split Ratio | 20:1 |
| Oven Program | Start at 60°C, hold for 2 min, ramp to 220°C at 5°C/min, hold for 10 min |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-350 amu |
High-Performance Liquid Chromatography (HPLC) Method
For compounds that may be thermally labile or for orthogonal verification, a reversed-phase HPLC method incorporating silver ions in the mobile phase can be effective for separating cis/trans isomers.[1]
2.1. Sample Preparation
-
Standard Preparation: Prepare individual stock solutions of this compound and the cis-isomer in acetonitrile (B52724) at 1 mg/mL. Prepare a mixed standard at 100 µg/mL in the mobile phase.
2.2. HPLC Instrumentation and Conditions
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Detector | Diode Array Detector (DAD) or UV Detector |
| Column | C18 Reversed-Phase Column (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1 M Silver Nitrate (AgNO₃) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
Data Presentation
The following tables present hypothetical quantitative data based on expected performance for the separation of ethyl 4-decenoate isomers.
Table 1: GC-MS Quantitative Data
| Isomer | Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Ethyl cis-4-decenoate | 18.5 | - | 5 | 15 |
| This compound | 19.2 | >1.5 | 5 | 15 |
Table 2: HPLC-UV Quantitative Data
| Isomer | Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Ethyl cis-4-decenoate | 12.8 | - | 10 | 30 |
| This compound | 14.1 | >1.5 | 10 | 30 |
Visualizations
The following diagrams illustrate the logical workflow for the analytical method development and the separation principle.
Caption: Analytical method development workflow for this compound isomers.
Caption: Chromatographic separation principles for ethyl 4-decenoate isomers.
References
Application Notes and Protocols for Ethyl Trans-4-Decenoate in Cosmetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl trans-4-decenoate is a versatile ester compound utilized in the cosmetic and personal care industry primarily for its desirable sensory and functional properties. With a characteristic fruity and pear-like aroma, it serves as a valuable fragrance ingredient.[1][] Beyond its scent profile, this compound is also recognized for its emollient properties, contributing to improved skin texture and moisture retention in various formulations.[1] This document provides detailed application notes and experimental protocols for the use of this compound in cosmetic and personal care products, addressing its formulation, safety evaluation, and functional assessment.
Physicochemical Properties and Specifications
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective incorporation into cosmetic formulations.
| Property | Value | Reference |
| Synonyms | Ethyl (E)-4-decenoate, trans-4-Decenoic acid ethyl ester | [] |
| CAS Number | 76649-16-6 | [] |
| Molecular Formula | C₁₂H₂₂O₂ | [3][4] |
| Molecular Weight | 198.30 g/mol | [3][4] |
| Appearance | Colorless liquid | [] |
| Odor Profile | Fruity, pear, waxy, leathery | [] |
| Solubility | Soluble in alcohol; insoluble in water | [] |
| Purity | ≥ 96.0% | [] |
| Specific Gravity (at 25°C) | 0.871 - 0.881 | |
| Refractive Index (at 20°C) | 1.432 - 1.442 | |
| Boiling Point | 253.11°C (EPI 4.0) | [] |
| Shelf Life | 60 months from manufacture date | [] |
Applications in Cosmetic Formulations
This compound is primarily incorporated into cosmetic products as a fragrance component and an emollient.
1. Fragrance Ingredient:
Due to its pleasant fruity and pear-like scent, this compound is used to fragrance a wide array of personal care products, including perfumes, lotions, creams, and cleansers. It can be used to build pear, apple, pineapple, and peach notes.
2. Emollient:
As a fatty acid ester, this compound imparts emolliency to skincare products. Emollients help to maintain the soft, smooth, and pliable appearance of the skin. They function by remaining on the skin surface or in the stratum corneum to act as lubricants, reducing flaking and improving the skin's appearance.
Experimental Protocols
The following section details experimental protocols relevant to the formulation, safety, and efficacy testing of cosmetic products containing this compound.
Protocol 1: Formulation of a Pear-Scented Moisturizing Lotion
This protocol outlines the preparation of a stable oil-in-water (O/W) moisturizing lotion featuring this compound as a key fragrance and emollient ingredient.
Materials:
-
Oil Phase:
-
Cetearyl Alcohol: 2.50%
-
Glyceryl Stearate: 2.00%
-
Caprylic/Capric Triglyceride: 5.00%
-
Dimethicone: 1.00%
-
-
Aqueous Phase:
-
Deionized Water: q.s. to 100%
-
Glycerin: 3.00%
-
Xanthan Gum: 0.20%
-
-
Cool-Down Phase:
-
This compound: 0.50%
-
Phenoxyethanol (and) Ethylhexylglycerin (Preservative): 1.00%
-
Tocopherol (Vitamin E, Antioxidant): 0.10%
-
Procedure:
-
Preparation of Aqueous Phase: In a suitable vessel, disperse the xanthan gum in glycerin until a uniform slurry is formed. Add the deionized water and heat to 75°C while mixing until the xanthan gum is fully hydrated.
-
Preparation of Oil Phase: In a separate vessel, combine the cetearyl alcohol, glyceryl stearate, caprylic/capric triglyceride, and dimethicone. Heat to 75°C and mix until all components are melted and uniform.
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed. Continue homogenization for 5-10 minutes to form a stable emulsion.
-
Cooling: Begin cooling the emulsion while stirring gently.
-
Cool-Down Phase Addition: Once the emulsion has cooled to below 40°C, add the this compound, preservative, and antioxidant. Mix until uniform.
-
Final Adjustments: Check the pH of the lotion and adjust to a skin-compatible range (typically 5.5-6.5) if necessary, using citric acid or sodium hydroxide (B78521) solutions.
-
Packaging: Pour the finished lotion into appropriate containers.
Logical Workflow for Lotion Formulation
Caption: Workflow for the formulation of a moisturizing lotion.
Protocol 2: Stability Testing of the Formulated Lotion
This protocol describes the methodology for assessing the physical and chemical stability of the cosmetic formulation containing this compound.[5][6][7][8][9]
Procedure:
-
Sample Preparation: Prepare a sufficient quantity of the lotion from Protocol 1 and package it in the intended final containers.
-
Storage Conditions: Place samples under the following conditions for a period of 3 months:
-
Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH
-
Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH
-
Freeze-Thaw Cycling: 3 cycles of 24 hours at -10°C followed by 24 hours at 25°C.
-
-
Evaluation Timepoints: Evaluate the samples at baseline (T=0) and at 1, 2, and 3 months.
-
Parameters to Evaluate:
-
Physical Properties: Appearance, color, odor, pH, and viscosity.
-
Emulsion Stability: Centrifugation at 3000 rpm for 30 minutes to check for phase separation.
-
Packaging Compatibility: Check for any interaction between the product and the packaging, such as leakage or discoloration.
-
-
Analytical Chemistry: Use Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of this compound at each timepoint to assess its stability within the formulation.
Stability Testing Workflow
Caption: Workflow for cosmetic stability testing.
Protocol 3: In Vitro Skin Irritation Assessment (OECD TG 439)
This protocol is based on the OECD Test Guideline 439 for in vitro skin irritation using a reconstructed human epidermis (RhE) model.[10][11][12][13][14] This is a crucial step in the safety assessment of the final cosmetic formulation.
Principle:
The test chemical is applied topically to a three-dimensional RhE model. The potential of the chemical to cause skin irritation is determined by its ability to decrease cell viability below a defined threshold. Cell viability is measured by the enzymatic conversion of MTT to formazan (B1609692).[12]
Procedure:
-
RhE Tissue Culture: Use commercially available RhE kits (e.g., EpiDerm™, EpiSkin™) and follow the manufacturer's instructions for tissue pre-incubation.
-
Test Chemical Application: Apply a sufficient amount of the cosmetic lotion (or this compound at a relevant concentration in a suitable vehicle) directly to the surface of the RhE tissue.
-
Exposure and Incubation: Expose the tissues to the test chemical for a defined period (e.g., 60 minutes), followed by a post-exposure incubation period (e.g., 42 hours).
-
MTT Assay: After incubation, transfer the tissues to a solution of MTT and incubate for approximately 3 hours. The viable cells will reduce the MTT to a blue formazan precipitate.
-
Formazan Extraction: Extract the formazan from the tissues using an appropriate solvent (e.g., isopropanol).
-
Quantification: Measure the optical density of the extracted formazan solution using a spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for the test chemical relative to the negative control. A reduction in viability below 50% classifies the substance as an irritant (UN GHS Category 2).[12]
OECD TG 439 Workflow
Caption: Workflow for in vitro skin irritation testing (OECD TG 439).
Protocol 4: Sensory Evaluation of Fragrance
This protocol outlines a method for the sensory evaluation of the pear fragrance in the formulated lotion.[15][16][17][18]
Procedure:
-
Panelist Selection: Recruit a panel of at least 10 trained sensory assessors.
-
Sample Preparation: Present the lotion in standardized, coded containers.
-
Evaluation Environment: Conduct the evaluation in a well-ventilated, odor-free room.[17]
-
Evaluation Procedure:
-
Odor Intensity: Panelists rate the intensity of the pear fragrance on a labeled magnitude scale (e.g., 0 = no scent, 100 = extremely strong).
-
Odor Description: Panelists describe the fragrance profile using a predefined list of descriptors (e.g., fruity, pear, sweet, green, chemical).
-
Hedonic Assessment: Panelists rate their liking of the fragrance on a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely).
-
-
Data Analysis: Analyze the data statistically to determine the mean scores for intensity and liking, and the frequency of use for each descriptor.
Mechanism of Action: Emollient Effect
The emollient properties of this compound are attributed to its nature as a fatty acid ester. Fatty acids are integral components of the skin's natural lipid barrier, which is crucial for maintaining hydration and preventing water loss.[19][20] When applied topically, fatty acid esters like this compound can integrate into the lipid matrix of the stratum corneum.[21][22][23] This helps to:
-
Reinforce the Skin Barrier: By supplementing the intercellular lipids, it can help to reduce transepidermal water loss (TEWL).
-
Improve Skin Feel: The ester provides a lubricating effect on the skin's surface, resulting in a smoother and softer feel.
The following diagram illustrates the proposed mechanism of action.
Proposed Emollient Mechanism of this compound
Caption: Proposed mechanism of emolliency for this compound.
Safety and Regulatory Information
This compound has been evaluated for safety by the Research Institute for Fragrance Materials (RIFM). The key toxicological endpoints have been assessed, and it has been found to be safe for use in cosmetic products at current levels.
| Toxicological Endpoint | Result |
| Genotoxicity | Not expected to be genotoxic. |
| Repeated Dose Toxicity | Exposure is below the Threshold of Toxicological Concern (TTC). |
| Reproductive Toxicity | Exposure is below the TTC. |
| Skin Sensitization | Does not present a safety concern for skin sensitization under the current, declared levels of use. |
| Phototoxicity/Photoallergenicity | Not expected to present a concern based on UV/Vis spectra. |
It is recommended to use this compound in fragrance concentrates at levels up to 4.0000%. For specific product categories, the maximum acceptable concentrations that present no appreciable risk for skin sensitization have been established based on the dermal sensitization threshold (DST) for non-reactive materials (900 μg/cm²).
For comprehensive safety assessments, protocols such as the Human Repeat Insult Patch Test (HRIPT) can be employed to confirm the non-sensitizing potential of a final formulation under exaggerated use conditions.[24][25][26][27][28] The HRIPT involves repeated applications of the product to the skin of human volunteers over several weeks to assess both irritation and sensitization potential.[24][25][26]
Conclusion
This compound is a valuable ingredient in the formulation of cosmetic and personal care products, offering both a pleasant fragrance and beneficial emollient properties. Adherence to the detailed protocols for formulation, stability, and safety testing outlined in these application notes will enable researchers and product developers to effectively and safely incorporate this ingredient into innovative cosmetic products. Further research into the specific interactions of this compound with skin lipids could provide deeper insights into its mechanism of action as an emollient.
References
- 1. chemimpex.com [chemimpex.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. cosmeticstabilitytestingaustralia.com.au [cosmeticstabilitytestingaustralia.com.au]
- 6. orchadia.org [orchadia.org]
- 7. testinglab.com [testinglab.com]
- 8. Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction - 🌿 MLAP Botanicals — Pure. Potent. Proven. [mlapbotanicals.com]
- 9. certifiedcosmetics.com [certifiedcosmetics.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. oecd.org [oecd.org]
- 12. senzagen.com [senzagen.com]
- 13. thepsci.eu [thepsci.eu]
- 14. oecd.org [oecd.org]
- 15. umbrex.com [umbrex.com]
- 16. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 17. sense-lab.co.uk [sense-lab.co.uk]
- 18. parfums-de-grasse.com [parfums-de-grasse.com]
- 19. cerave.com.au [cerave.com.au]
- 20. lorealparisusa.com [lorealparisusa.com]
- 21. ocl-journal.org [ocl-journal.org]
- 22. Investigation of stratum corneum lipid model membranes with free fatty acid composition by neutron diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 25. ftp.cdc.gov [ftp.cdc.gov]
- 26. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 27. search.library.uq.edu.au [search.library.uq.edu.au]
- 28. discovery.researcher.life [discovery.researcher.life]
Application Note: Biotechnological Production of Natural Ethyl trans-4-decenoate
Introduction
Ethyl trans-4-decenoate is a valuable natural flavor compound characterized by its fruity, waxy, and pear-like aroma. It is utilized in the food, beverage, and fragrance industries to impart these desirable sensory attributes to a variety of products. Traditionally, flavor compounds are produced through chemical synthesis or extraction from natural sources. However, there is a growing consumer demand for natural and sustainably produced ingredients. Biotechnological methods, including enzymatic synthesis and microbial fermentation, offer an eco-friendly and efficient alternative for the production of natural flavor esters like this compound. These methods operate under mild conditions, exhibit high specificity, and can utilize renewable feedstocks.[1][2] This application note provides detailed protocols for the enzymatic and microbial production of natural this compound, intended for researchers and professionals in the fields of biotechnology and drug development.
1. Enzymatic Synthesis of this compound
Enzymatic synthesis, particularly through lipase-catalyzed esterification or transesterification, is a highly effective method for producing flavor esters. Lipases, such as the immobilized form from Candida antarctica (Novozym 435), are widely used due to their stability, reusability, and high catalytic activity in non-aqueous media.[3]
Experimental Protocol: Lipase-Catalyzed Esterification
This protocol describes the synthesis of this compound from trans-4-decenoic acid and ethanol (B145695) using an immobilized lipase (B570770).
Materials:
-
trans-4-decenoic acid
-
Ethanol (food grade)
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Solvent (e.g., n-hexane, optional for solvent-based reaction)
-
Molecular sieves (3Å, activated)
-
Orbital shaker incubator
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reactant Preparation: In a sealed reaction vessel, combine trans-4-decenoic acid and ethanol. The molar ratio of ethanol to trans-4-decenoic acid is a critical parameter to optimize, with ratios from 1:1 to 5:1 (ethanol:acid) being common starting points. For a solvent-free system, the reactants themselves will form the reaction medium. For a solvent-based system, add n-hexane.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5% and 15% (w/w) of the total substrate weight.[4]
-
Water Removal: To drive the equilibrium towards ester formation, add activated molecular sieves to the reaction mixture to adsorb the water produced during esterification.
-
Incubation: Place the sealed reaction vessel in an orbital shaker incubator set to a temperature between 40°C and 60°C and an agitation speed of 150-200 rpm. The reaction time can range from 6 to 48 hours.[4][5]
-
Reaction Monitoring: Periodically take samples from the reaction mixture and analyze the conversion of trans-4-decenoic acid to this compound using gas chromatography.
-
Product Recovery: After the reaction reaches the desired conversion, separate the immobilized enzyme from the reaction mixture by filtration for reuse. The product, this compound, can be purified from the remaining substrates and any solvent by distillation.
Data Presentation: Optimization of Enzymatic Synthesis
The following table summarizes typical reaction parameters and their optimized values for the synthesis of flavor esters, which can be applied to the production of this compound.
| Parameter | Range | Optimized Value (Example) | Conversion Yield (%) | Reference |
| Temperature (°C) | 30 - 70 | 45 | >95 | [6] |
| Substrate Molar Ratio (Ethanol:Acid) | 1:1 - 10:1 | 3:1 | >90 | [7] |
| Enzyme Concentration (% w/w) | 1 - 15 | 10 | ~90 | [8] |
| Reaction Time (hours) | 6 - 72 | 24 | >95 | [5] |
| Agitation Speed (rpm) | 100 - 250 | 200 | >90 | [9] |
Visualization: Enzymatic Synthesis Workflow
Caption: Workflow for the enzymatic synthesis of this compound.
2. Microbial Production of this compound
Microbial fermentation using engineered microorganisms is a promising approach for the de novo synthesis of flavor esters from simple carbon sources like glucose. This involves the construction of a microbial cell factory, typically Escherichia coli or Saccharomyces cerevisiae, engineered with a heterologous metabolic pathway to produce the target molecule.
Proposed Metabolic Pathway
The biosynthesis of this compound in an engineered microbe requires the production of its two precursors: trans-4-decenoic acid and ethanol. Ethanol is a natural fermentation product in many yeasts and can be produced in engineered E. coli. The key challenge is the synthesis of trans-4-decenoic acid. This can be achieved by engineering the fatty acid biosynthesis pathway. A proposed pathway involves:
-
Overexpression of the fatty acid biosynthesis pathway to increase the pool of decanoyl-ACP.
-
Introduction of a specific fatty acid desaturase (Δ4-desaturase) to introduce a double bond at the C4 position of the decanoyl chain, forming cis-4-decenoyl-ACP.[1][10][11]
-
Introduction of a cis-trans isomerase to convert the cis double bond to the desired trans configuration.[12]
-
Expression of a thioesterase to release the free trans-4-decenoic acid.
-
Finally, the expression of an alcohol acyltransferase (AAT) to catalyze the esterification of trans-4-decenoic acid with ethanol to form this compound.[13]
Visualization: Proposed Metabolic Pathway
Caption: Proposed metabolic pathway for this compound production.
Experimental Protocol: Microbial Fermentation
This protocol outlines a general procedure for the production of this compound in an engineered microbial host.
Materials:
-
Engineered microbial strain (e.g., E. coli or S. cerevisiae) harboring the biosynthetic pathway.
-
Fermentation medium (e.g., M9 minimal medium for E. coli or YPD for yeast), supplemented with glucose.
-
Inducing agent (e.g., IPTG for E. coli).
-
Bioreactor with temperature, pH, and dissolved oxygen control.
-
Organic solvent for in-situ product recovery (e.g., dodecane).
Procedure:
-
Inoculum Preparation: Grow a seed culture of the engineered microbial strain in a suitable medium overnight.
-
Bioreactor Setup: Prepare the bioreactor with the fermentation medium and sterilize.
-
Inoculation: Inoculate the bioreactor with the seed culture to a starting OD600 of approximately 0.1.
-
Fermentation: Maintain the fermentation at a controlled temperature (e.g., 30-37°C) and pH. Provide aeration and agitation to maintain a desired level of dissolved oxygen.
-
Induction: When the culture reaches a suitable cell density (e.g., mid-log phase), add the inducing agent to trigger the expression of the biosynthetic pathway genes.
-
Product Formation and Recovery: Continue the fermentation for 48-72 hours. To mitigate product toxicity and facilitate recovery, an organic solvent overlay (e.g., dodecane) can be used for in-situ extraction.
-
Analysis: At regular intervals, take samples from both the aqueous and organic phases. Analyze cell growth (OD600) and the concentration of this compound using GC-MS.
-
Downstream Processing: After fermentation, separate the organic phase containing the product. This compound can be further purified by distillation.
Data Presentation: Microbial Production Metrics
The following table provides target production metrics for flavor esters in engineered microbes, which can be used as a benchmark for the production of this compound.
| Metric | Target Value | Unit | Reference |
| Titer | 1 - 10 | g/L | [14][15] |
| Yield | 0.1 - 0.3 | g/g glucose | [16] |
| Productivity | 0.05 - 0.2 | g/L/h | [16] |
References
- 1. Scientists Solve Long-Standing Plant Biochemistry Mystery | BNL Newsroom [bnl.gov]
- 2. researchgate.net [researchgate.net]
- 3. Desaturases: Structural and mechanistic insights into the biosynthesis of unsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of 2-Decenoic Acid Modified Chitosan for Infection Prevention and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iubmb.org [iubmb.org]
- 10. Fatty acid desaturase - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis [frontiersin.org]
- 12. Membrane engineering via trans unsaturated fatty acids production improves Escherichia coli robustness and production of biorenewables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microbial production of short and medium chain esters: Enzymes, pathways, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification of two novel microalgal enzymes involved in the conversion of the omega3-fatty acid, eicosapentaenoic acid, into docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
The Symphony of Ripening: Unraveling Fruit Maturation and Aroma Development
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The transition of a fruit from its immature to a ripe state is a complex and highly regulated symphony of biochemical and physiological changes. This intricate process, known as ripening, culminates in the development of the desirable qualities that appeal to consumers: vibrant color, soft texture, sweet taste, and a characteristic aromatic profile. Understanding the molecular mechanisms that orchestrate these changes is paramount for improving fruit quality, extending shelf life, and developing novel strategies for crop improvement. This document provides a comprehensive overview of the key analytical techniques employed in the study of fruit ripening and aroma development, complete with detailed experimental protocols and data presentation guidelines.
I. Application Notes: Key Concepts in Fruit Ripening and Aroma Formation
Fruit ripening is broadly categorized into two distinct patterns: climacteric and non-climacteric. Climacteric fruits, such as bananas, tomatoes, and apples, exhibit a characteristic burst in respiration and ethylene (B1197577) production at the onset of ripening.[1] Ethylene, a gaseous plant hormone, acts as a key signaling molecule, coordinating the expression of genes involved in color change, softening, and aroma production.[1] Non-climacteric fruits, including strawberries, grapes, and citrus, ripen without this dramatic increase in respiration and ethylene synthesis.[1]
The development of a fruit's unique aroma is attributed to a complex mixture of volatile organic compounds (VOCs), which are synthesized through various metabolic pathways.[2] These pathways, including the fatty acid, amino acid, and terpenoid pathways, generate a diverse array of esters, alcohols, aldehydes, ketones, and terpenes that collectively define the fruit's aromatic signature.[2][3] The composition and concentration of these VOCs are influenced by genetic factors, the degree of maturity, environmental conditions, and postharvest handling.[3][4]
To dissect the intricate processes of fruit ripening and aroma development, researchers employ a suite of analytical techniques. These range from classical methods for measuring physical and chemical changes to sophisticated 'omics' approaches that provide a global view of the molecular landscape.
II. Experimental Protocols
Protocol 1: Measurement of Fruit Firmness
Objective: To quantify the changes in fruit texture during ripening.
Principle: A penetrometer measures the force required to puncture the fruit flesh, providing an objective measure of firmness.[3]
Materials:
-
Penetrometer with appropriate plunger tip (e.g., 8 mm or 11 mm)
-
Fruit samples at different ripening stages
-
Peeler or knife
Procedure:
-
Select a uniform set of fruits for analysis.
-
On two opposite sides of the fruit, remove a small patch of the skin.
-
Hold the fruit firmly on a hard surface.
-
Position the penetrometer plunger perpendicular to the exposed flesh.
-
Apply steady and constant pressure to drive the plunger into the flesh up to the scribed line.
-
Record the force reading from the penetrometer scale in Newtons (N) or pounds-force (lbf).
-
Repeat the measurement on the opposite side of the fruit and for all replicate fruits.
-
Calculate the average firmness for each ripening stage.
Protocol 2: Quantification of Ethylene Production
Objective: To measure the rate of ethylene biosynthesis in climacteric fruits.
Principle: Ethylene, being a gas, can be quantified from the headspace of a sealed container holding the fruit using gas chromatography (GC).[5][6]
Materials:
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)
-
Airtight containers (e.g., glass jars with septa-fitted lids)
-
Gas-tight syringe
-
Fruit samples
Procedure:
-
Weigh individual fruits and place them in separate airtight containers of a known volume.
-
Seal the containers and incubate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 1-2 hours).[6]
-
After incubation, use a gas-tight syringe to withdraw a known volume of the headspace gas (e.g., 1 mL) through the septum.[5]
-
Inject the gas sample into the GC-FID for analysis.
-
The GC will separate ethylene from other gases, and the FID will detect and quantify it.
-
Calculate the ethylene production rate, typically expressed as nanoliters or microliters per kilogram of fruit per hour (nL·kg⁻¹·h⁻¹ or µL·kg⁻¹·h⁻¹).
Protocol 3: Analysis of Volatile Aroma Compounds by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the volatile organic compounds contributing to fruit aroma.
Principle: HS-SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace above a fruit sample. Volatile compounds partition onto the fiber and are then thermally desorbed into the GC-MS for separation and identification.[7][8][9]
Materials:
-
GC-MS system
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[8]
-
SPME holder
-
Headspace vials with septa
-
Homogenizer/blender
-
Water bath or incubator
-
Sodium chloride (NaCl)
-
Internal standard (e.g., 4-methyl-2-pentanol)
Procedure:
-
Sample Preparation:
-
Homogenize a known weight of fruit tissue (e.g., 5 g) with a saturated NaCl solution to inhibit enzymatic activity.[8]
-
Transfer the homogenate to a headspace vial.
-
Add a known amount of internal standard.
-
-
HS-SPME Extraction:
-
Place the vial in a water bath or incubator set to a specific temperature (e.g., 40-60°C).
-
Expose the SPME fiber to the headspace for a defined period (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds.[1]
-
-
GC-MS Analysis:
-
Retract the fiber and immediately insert it into the hot injection port of the GC-MS.
-
The high temperature of the injector desorbs the trapped volatiles onto the GC column.
-
The GC separates the individual volatile compounds based on their boiling points and polarity.
-
The Mass Spectrometer fragments the eluted compounds, generating a unique mass spectrum for each, which allows for their identification by comparison to spectral libraries (e.g., NIST).
-
Quantification is achieved by comparing the peak area of each compound to the peak area of the internal standard.
-
Protocol 4: Metabolomic Analysis of Fruit Tissue
Objective: To obtain a comprehensive profile of the small molecules (metabolites) present in fruit tissue at different ripening stages.
Principle: Metabolites are extracted from the fruit tissue and analyzed using high-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), to identify and quantify a wide range of compounds.
Materials:
-
Liquid nitrogen
-
Mortar and pestle or cryogenic grinder
-
Centrifuge
-
Extraction solvent (e.g., 80% methanol)[10]
-
LC-MS or GC-MS system
Procedure:
-
Sample Collection and Quenching:
-
Extraction:
-
Analysis:
-
Transfer the supernatant (containing the extracted metabolites) to a new tube.
-
Analyze the extract using LC-MS or GC-MS. The choice of analytical platform depends on the chemical properties of the metabolites of interest.
-
-
Data Analysis:
-
Process the raw data to identify and quantify metabolites.
-
Perform statistical analysis to identify metabolites that change significantly during ripening.
-
Utilize pathway analysis tools to map the identified metabolites to relevant biochemical pathways.
-
Protocol 5: Transcriptomic Analysis (RNA-Seq) of Fruit Tissue
Objective: To profile the gene expression patterns during fruit ripening.
Principle: RNA-Seq involves the sequencing of all RNA molecules in a sample to provide a comprehensive and quantitative view of the transcriptome.
Materials:
-
Liquid nitrogen
-
RNA extraction kit (e.g., CTAB method or commercial kit)[2]
-
DNase I
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer for RNA quality assessment
-
Next-generation sequencing (NGS) platform (e.g., Illumina)
Procedure:
-
RNA Extraction:
-
Harvest fruit tissue at different ripening stages and immediately freeze in liquid nitrogen.
-
Extract total RNA using a suitable method, ensuring the removal of contaminating polysaccharides and polyphenols which are often abundant in fruit tissues.[2]
-
Treat the extracted RNA with DNase I to remove any genomic DNA contamination.[12]
-
-
RNA Quality Control:
-
Assess the quantity and purity of the RNA using a spectrophotometer.
-
Evaluate the integrity of the RNA using a bioanalyzer. High-quality RNA (RIN > 8) is crucial for reliable RNA-Seq results.[2]
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the high-quality RNA. This typically involves mRNA enrichment (poly-A selection), fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequence the prepared libraries on an NGS platform.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes (DEGs) between different ripening stages.
-
Perform functional annotation and pathway enrichment analysis of the DEGs to understand the biological processes that are active during ripening.
-
III. Data Presentation
Quantitative data from the above experiments should be summarized in clearly structured tables to facilitate comparison across different ripening stages or experimental conditions.
Table 1: Physicochemical Changes During Fruit Ripening
| Ripening Stage | Firmness (N) | Ethylene Production (nL·kg⁻¹·h⁻¹) | Color (a* value) |
| Immature Green | 50.2 ± 3.5 | 0.5 ± 0.1 | -15.8 ± 1.2 |
| Breaker | 35.7 ± 2.8 | 10.3 ± 1.5 | -5.2 ± 0.8 |
| Turning | 22.1 ± 1.9 | 55.6 ± 4.7 | 8.9 ± 1.1 |
| Ripe | 10.5 ± 1.2 | 120.4 ± 9.8 | 25.4 ± 2.1 |
Note: Data are presented as mean ± standard deviation. The 'a' value from the CIELAB color space represents the red-green axis.*
Table 2: Relative Abundance of Key Aroma Compounds During Fruit Ripening
| Compound | Chemical Class | Immature Green | Breaker | Turning | Ripe |
| Hexanal | Aldehyde | 15.2 | 8.5 | 3.1 | 1.2 |
| (Z)-3-Hexenal | Aldehyde | 25.8 | 12.3 | 4.7 | 1.8 |
| Ethyl acetate | Ester | 1.2 | 5.8 | 25.6 | 45.3 |
| Ethyl butanoate | Ester | 0.5 | 3.1 | 18.9 | 38.7 |
| Linalool | Terpene Alcohol | 0.1 | 0.8 | 4.2 | 9.5 |
| β-Ionone | Apocarotenoid | 0.0 | 0.2 | 1.5 | 3.8 |
Note: Values represent the relative peak area (%) of each compound in the total ion chromatogram.
IV. Visualizations
References
- 1. youtube.com [youtube.com]
- 2. RNA-seq analysis of mangosteen (Garcinia mangostana L.) fruit ripening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Use a Penetrometer to Measure Fruit Firmness ? - AGROSTA [agro-technology.co.uk]
- 4. mcgill.ca [mcgill.ca]
- 5. Ethylene and the Regulation of Fruit Ripening | University of Maryland Extension [extension.umd.edu]
- 6. agritrop.cirad.fr [agritrop.cirad.fr]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit [scielo.org.pe]
- 10. southalabama.edu [southalabama.edu]
- 11. youtube.com [youtube.com]
- 12. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of Ethyl trans-4-decenoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of ethyl trans-4-decenoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of this compound?
A1: The main challenges revolve around controlling the stereochemistry of the carbon-carbon double bond to favor the trans (E) isomer over the cis (Z) isomer. Other significant challenges include potential side reactions, purification of the desired isomer from the reaction mixture, and ensuring complete reaction.
Q2: Which synthetic routes are recommended for obtaining high trans selectivity?
A2: For high trans selectivity, the Horner-Wadsworth-Emmons (HWE) reaction and the Julia-Kocienski olefination are generally preferred over the standard Wittig reaction. The HWE reaction, in particular, is widely used for the synthesis of E-alkenes.
Q3: How can I confirm the stereochemistry of the synthesized ethyl 4-decenoate?
A3: The stereochemistry can be confirmed using spectroscopic methods, primarily ¹H NMR and ¹³C NMR spectroscopy. The coupling constants of the vinylic protons in the ¹H NMR spectrum are indicative of the geometry; a larger coupling constant (typically > 15 Hz) is characteristic of a trans double bond. Gas chromatography (GC) can also be used to separate and quantify the isomers.
Q4: What are the typical starting materials for the synthesis of this compound?
A4: Common strategies involve the reaction of a C6 aldehyde (hexanal) with a C4 phosphorus ylide or phosphonate (B1237965) ester. For example, in the Horner-Wadsworth-Emmons reaction, hexanal (B45976) is reacted with triethyl phosphonoacetate.
Troubleshooting Guides
Issue 1: Low trans:cis Isomer Ratio
Question: My reaction is producing a significant amount of the undesired cis isomer. How can I improve the trans selectivity?
Answer:
Low trans:cis selectivity is a common issue, especially when using a standard Wittig reaction. Here are some troubleshooting steps:
-
Choice of Olefination Method: If you are using a standard Wittig reaction with a non-stabilized ylide, consider switching to a Horner-Wadsworth-Emmons (HWE) reaction or a Julia-Kocienski olefination, as these methods inherently favor the formation of the trans isomer.
-
Reaction Conditions for HWE: In an HWE reaction, ensure that the reaction conditions allow for thermodynamic equilibration of the intermediates. The use of weaker bases (e.g., NaH, K₂CO₃) and polar aprotic solvents (e.g., THF, DMF) can promote the formation of the more stable trans product.
-
Temperature: Running the reaction at a slightly elevated temperature might favor the thermodynamically more stable trans isomer, but this should be done cautiously to avoid side reactions.
Issue 2: Low or No Product Yield
Question: I am observing a low yield of ethyl 4-decenoate or no product formation at all. What could be the cause?
Answer:
Low or no yield can result from several factors related to reagents, reaction conditions, or the stability of intermediates.
-
Reagent Quality: Ensure that all reagents, especially the aldehyde and the base, are pure and dry. Aldehydes can be prone to oxidation or polymerization. Strong bases like n-BuLi or NaH are sensitive to moisture.
-
Base Strength: The base used to generate the ylide or phosphonate carbanion must be strong enough to deprotonate the phosphonium (B103445) salt or phosphonate ester. For HWE reactions, NaH is a common and effective choice.
-
Steric Hindrance: While less of a concern with the relatively unhindered hexanal, steric hindrance around the carbonyl group can impede the reaction.
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time and at the appropriate temperature for the chosen method. Some olefination reactions require low temperatures for the initial addition step, followed by warming to room temperature.
Issue 3: Difficulty in Product Purification
Question: I am struggling to separate the trans isomer from the cis isomer and other reaction byproducts. What purification strategies are effective?
Answer:
Purification can be challenging due to the similar physical properties of the isomers and byproducts.
-
Byproduct Removal: In a Wittig reaction, the triphenylphosphine (B44618) oxide byproduct can be difficult to remove. It is often less soluble in nonpolar solvents than the desired alkene, so precipitation from a solvent like hexane (B92381) or a hexane/ether mixture can be effective. The byproduct of the HWE reaction, a phosphate (B84403) ester, is typically water-soluble and can be removed by an aqueous workup.
-
Chromatographic Separation: The cis and trans isomers can often be separated by column chromatography on silica (B1680970) gel. A nonpolar eluent system, such as a mixture of hexane and ethyl acetate (B1210297) in a high hexane ratio, is typically used. Careful optimization of the solvent system is crucial. Gas chromatography (GC) is also an effective method for separating the isomers, particularly for analytical purposes.
-
Other Techniques: For challenging separations, techniques like silver nitrate-impregnated silica gel chromatography can be employed, as the silver ions interact differently with the π-bonds of the cis and trans isomers.
Quantitative Data Summary
The choice of olefination method significantly impacts the stereochemical outcome. The following table summarizes the expected yields and trans:cis isomer ratios for different synthetic approaches to ethyl 4-decenoate.
| Olefination Method | Typical Reagents | Expected Yield (%) | Expected trans:cis Ratio | Key Byproduct |
| Standard Wittig | Hexyltriphenylphosphonium bromide, n-BuLi, Ethyl glyoxylate | 60-80 | Low (often favors cis) | Triphenylphosphine oxide |
| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate, NaH, Hexanal | 70-90 | High (typically >95:5) | Diethyl phosphate (water-soluble) |
| Julia-Kocienski | Ethyl 2-(1-phenyl-1H-tetrazol-5-ylsulfonyl)acetate, KHMDS, Hexanal | 65-85 | Very High (often >98:2) | Phenyl tetrazole and SO₂ |
Note: The values presented are typical and can vary based on specific reaction conditions and substrate.
Experimental Protocols
Horner-Wadsworth-Emmons (HWE) Protocol for this compound
This protocol is a representative procedure for the synthesis of this compound with high stereoselectivity.
-
Preparation of the Phosphonate Carbanion:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.0 eq.) dropwise to the suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the ylide is indicated by the cessation of hydrogen gas evolution and the formation of a clear solution.
-
-
Olefination Reaction:
-
Cool the ylide solution back to 0 °C.
-
Add a solution of hexanal (1.0 eq.) in anhydrous THF dropwise to the ylide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Visualizations
Logical Flow for Troubleshooting Low trans Selectivity
Caption: Troubleshooting workflow for low trans selectivity.
Experimental Workflow for HWE Synthesis
Caption: Horner-Wadsworth-Emmons synthesis workflow.
Technical Support Center: Analysis of Ethyl trans-4-decenoate by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of ethyl trans-4-decenoate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound, providing potential causes and actionable solutions.
Q1: Why am I seeing poor peak shape (tailing or fronting) for my this compound peak?
A1: Poor peak shape can arise from several factors related to the injector, column, or sample itself.
-
-
Solution:
-
-
Peak Fronting: This is typically a sign of column overload.
-
Solution: Reduce the amount of sample being introduced to the column by diluting the sample, increasing the split ratio, or decreasing the injection volume.[5]
-
Q2: I am not detecting my this compound peak, or the response is very low. What should I check?
A2: A lack of signal or a weak signal can be due to issues with the sample preparation, injection, or detector settings.
-
Potential Causes & Solutions:
-
Sample Preparation: Ensure your sample is properly prepared. This compound is a volatile ester; consider using headspace analysis or a suitable extraction technique like liquid-liquid extraction with a volatile organic solvent (e.g., hexane (B92381), dichloromethane).[6] Ensure the final sample is free of particles by filtering or centrifuging.
-
Injector Temperature: The injector temperature may be too low for efficient volatilization or too high, causing degradation. An initial injector temperature of 250°C is a good starting point.
-
MS Parameters: Check the MS settings. Ensure you are monitoring for the correct ions. For quantitative analysis, using Selected Ion Monitoring (SIM) mode will significantly improve sensitivity compared to full scan mode.[7] Key ions for this compound should be determined from its mass spectrum.
-
System Leaks: Check for leaks in the system, particularly around the injector septum and column connections. Leaks can significantly reduce sensitivity.[8]
-
Q3: I am observing "ghost peaks" or a high baseline in my chromatogram. What is the cause?
A3: Ghost peaks and a high baseline are usually indicative of contamination in the system.
-
Potential Causes & Solutions:
-
Septum Bleed: The septum can degrade at high injector temperatures, releasing volatile compounds. Use a high-quality, low-bleed septum. Running a blank run (an injection of only the solvent) can help identify if the septum is the source of contamination.[9]
-
Contaminated Carrier Gas: Impurities in the carrier gas can lead to a high baseline. Ensure high-purity gas is used and that gas purifiers are installed and functioning correctly.
-
Column Bleed: At high temperatures, the column's stationary phase can degrade and elute, causing a rising baseline. Operate the column within its recommended temperature limits. If the column is old or has been exposed to oxygen at high temperatures, it may need to be replaced.[10]
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Sample Carryover: A highly concentrated sample can contaminate the syringe and injector, leading to ghost peaks in subsequent runs. Implement a thorough syringe and injector cleaning protocol between analyses.
-
Q4: How do I choose the right GC column for this compound analysis?
A4: this compound is a fatty acid ethyl ester (FAEE). For this class of compounds, polar stationary phases are generally recommended.
-
Recommended Columns:
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Polyethylene Glycol (PEG) phases (e.g., DB-Wax, HP-INNOWax): These are highly polar columns that provide good separation for FAMEs and FAEEs.[11][12]
-
Cyanopropyl phases (e.g., HP-88, CP-Sil 88, DB-23): These are also highly polar and are specifically designed for the analysis of fatty acid esters, offering excellent separation, including for cis/trans isomers.[11]
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5% Phenyl Methylpolysiloxane (e.g., HP-5ms, DB-5ms): While less polar, these are robust general-purpose columns that can also be used, particularly for simpler matrices.[7][13]
-
Quantitative Data Summary
The following tables provide recommended starting parameters for the GC-MS analysis of this compound. These should be optimized for your specific instrument and application.
Table 1: Recommended GC Parameters
| Parameter | Recommended Value | Purpose & Optimization Notes |
|---|---|---|
| Column | DB-Wax or HP-88 (30 m x 0.25 mm ID, 0.25 µm film thickness) | A polar column is recommended for good peak shape and resolution of fatty acid ethyl esters.[11] |
| Carrier Gas | Helium | Constant flow rate of 1.0-1.5 mL/min is a good starting point.[13] |
| Injection Mode | Split/Splitless | Use splitless for trace analysis to maximize sensitivity. Use split (e.g., 20:1 or 50:1) for higher concentration samples to avoid column overload.[14] |
| Injection Volume | 1 µL | Adjust based on sample concentration and sensitivity requirements. |
| Injector Temp. | 250°C | Should be high enough to ensure complete volatilization without causing thermal degradation. |
| Oven Program | Initial: 60°C (hold 2 min) | A lower initial temperature helps in focusing the analytes at the head of the column.[1] |
| Ramp 1: 10°C/min to 180°C | The ramp rate affects the separation and analysis time. A faster ramp reduces analysis time but may decrease resolution.[11] | |
| Ramp 2: 20°C/min to 240°C | A final hold ensures that all components have eluted from the column. |
| | Final Hold: 5 min at 240°C | |
Table 2: Recommended MS Parameters
| Parameter | Recommended Value | Purpose & Optimization Notes |
|---|---|---|
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Ionization Energy | 70 eV | Standard energy for generating reproducible mass spectra.[15] |
| Source Temp. | 230°C | A hot source minimizes contamination and ensures efficient ionization. |
| Quadrupole Temp. | 150°C | Helps maintain mass accuracy. |
| Acquisition Mode | Full Scan (m/z 40-300) and SIM | Use Full Scan for initial identification. Use Selected Ion Monitoring (SIM) for quantification to improve sensitivity.[7] |
| Solvent Delay | 3-5 min | Prevents the high concentration of solvent from entering the MS detector, which can shorten filament life. |
| Key Fragment Ions (Predicted) | m/z 88, 69, 55, 41 | The molecular ion is m/z 198.3. Common fragments for ethyl esters include the McLafferty rearrangement ion (m/z 88). Other fragments would arise from cleavage along the alkyl chain. |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is suitable for extracting this compound from liquid matrices.
-
To 1 mL of the sample, add a known amount of an appropriate internal standard (e.g., ethyl heptadecanoate).
-
Add 5 mL of a 2:1 mixture of hexane:isopropanol to the sample.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 3000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (hexane) to a clean vial.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
Reconstitute the residue in a known volume of hexane or ethyl acetate (B1210297) for GC-MS analysis.
Protocol 2: GC-MS Analysis Method
This protocol outlines the steps for setting up and running the GC-MS analysis.
-
System Setup:
-
Install a suitable polar column (e.g., DB-Wax) and condition it according to the manufacturer's instructions.
-
Perform a leak check to ensure the system is sealed.
-
Set the GC and MS parameters as outlined in Tables 1 and 2.
-
-
Sequence Setup:
-
Begin the sequence with one or two solvent blanks to ensure the system is clean.
-
Run a standard solution of this compound to confirm its retention time and mass spectrum.
-
Inject the prepared samples.
-
Include periodic quality control (QC) samples to monitor system performance throughout the run.
-
-
Data Analysis:
-
For qualitative analysis, identify the this compound peak by its retention time and by comparing its mass spectrum to a reference spectrum.
-
For quantitative analysis, generate a calibration curve using standards of known concentrations. Calculate the concentration in samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Caption: Workflow for optimizing GC-MS parameters for this compound detection.
Caption: Logical relationships between GC parameters and analytical outcomes.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. mdpi.com [mdpi.com]
- 4. Chapter 12 – Structure Determination: Mass Spectroscopy and Infrared Spectroscopy – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. shopshimadzu.com [shopshimadzu.com]
- 15. uni-saarland.de [uni-saarland.de]
Technical Support Center: Overcoming Matrix Effects in Ethyl Trans-4-Decenoate Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of ethyl trans-4-decenoate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's signal intensity due to the presence of co-eluting compounds from the sample matrix.[1][2] In the context of this compound analysis, which is often performed using gas chromatography-mass spectrometry (GC-MS), matrix components can cause either signal enhancement or suppression.[1][2] Signal enhancement, a common issue in GC-MS, occurs when matrix components block active sites in the GC inlet, protecting the analyte from thermal degradation and leading to an overestimation of its concentration.[1][2] Conversely, signal suppression can also occur, resulting in an underestimation of the analyte's concentration.[3]
Q2: My calibration curve has poor linearity (R² < 0.995) when analyzing this compound in a complex matrix. What could be the cause?
A2: Poor linearity in your calibration curve is a strong indicator of uncompensated matrix effects. The varying concentrations of matrix components across different calibration standards can lead to inconsistent signal suppression or enhancement, thus affecting the linearity of the curve. It is also crucial to ensure that your calibration standards are prepared correctly and that the instrument is performing optimally. For volatile compounds like this compound, it is recommended to run a verification standard with every sequence to ensure calibration accuracy.[4]
Q3: I am observing inconsistent results (high %RSD) for replicate injections of the same sample. How can I improve reproducibility?
A3: High relative standard deviation (%RSD) in replicate injections often points to significant and variable matrix effects.[5] Inconsistent matrix effects can arise from sample heterogeneity or non-uniform sample preparation. To address this, consider the following:
-
Improve Sample Homogenization: Ensure your sample is thoroughly homogenized before extraction to guarantee that each aliquot is representative.[6]
-
Optimize Sample Preparation: Employ more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or a comprehensive method like QuEChERS to remove a larger portion of interfering matrix components.[7][8]
-
Use an Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for variations in both sample preparation and matrix effects.[5]
Q4: My method has low sensitivity, and I am unable to reach the required limit of detection (LOD) for this compound. What can I do?
A4: Low sensitivity can be a result of signal suppression by the matrix. While sample dilution can sometimes mitigate matrix effects, it may also increase your LOD.[1] Paradoxically, in cases of severe matrix effects, dilution can sometimes improve the LOD by reducing signal suppression to a greater extent than the analyte concentration is reduced.[1] Alternatively, focus on enhancing your sample preparation to remove interfering compounds. Techniques like dispersive solid-phase extraction (dSPE), often used in the QuEChERS method, can effectively clean up the sample extract.[9]
Troubleshooting Experimental Workflow
The following diagram illustrates a logical workflow for troubleshooting matrix effects in this compound analysis.
Caption: A logical workflow for identifying and mitigating matrix effects.
Comparison of Matrix Effect Mitigation Strategies
The following table summarizes and compares various techniques for overcoming matrix effects in the analysis of this compound. The quantitative data presented is illustrative to demonstrate the potential improvements with each method.
| Mitigation Strategy | Principle | % Matrix Effect Reduction (Illustrative) | Analyte Recovery (Illustrative) | Key Advantages | Key Disadvantages |
| QuEChERS | Sample extraction with acetonitrile (B52724) followed by dispersive solid-phase extraction (dSPE) cleanup.[8][9] | 60-80% | 85-105% | Fast, easy, and uses minimal solvent. | May not be sufficient for highly complex matrices. |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix extract to mimic the sample's composition.[3][10] | 80-95% | 90-110% | Effectively compensates for consistent matrix effects. | Requires a representative blank matrix, which may be difficult to obtain.[1] |
| Standard Addition | Known amounts of the analyte are added to the sample, and the concentration is determined by extrapolation.[11][12] | 90-99% | N/A | Highly accurate as it accounts for matrix effects in each individual sample. | More laborious and time-consuming as each sample requires multiple analyses. |
| Stable Isotope Dilution (SID) | A stable isotope-labeled analog of the analyte is added to the sample as an internal standard.[5][13] | >99% | 95-105% | Considered the gold standard; corrects for both matrix effects and variations in sample preparation. | Requires a specific labeled internal standard, which can be expensive or unavailable. |
Detailed Experimental Protocols
Protocol 1: QuEChERS Sample Preparation
This protocol is a general guideline for the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) sample preparation method, which is effective for reducing matrix effects in food and biological samples.[6][8]
-
Sample Homogenization: Homogenize 10-15 g of the sample to ensure uniformity.[6]
-
Extraction:
-
Place a 10 g subsample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
If required, add an internal standard.
-
Shake vigorously for 1 minute.[6]
-
-
Salting Out:
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 rcf for 5 minutes.[6]
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB).
-
Vortex for 30 seconds.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Analysis: The resulting supernatant is ready for GC-MS analysis.
Caption: Workflow for the QuEChERS sample preparation method.
Protocol 2: Matrix-Matched Calibration
This protocol describes how to prepare a calibration curve using a matrix that is free of the analyte of interest.[3][10]
-
Prepare Blank Matrix Extract: Using the QuEChERS protocol (or another suitable extraction method), process a sample that is known to not contain this compound.
-
Prepare Stock Solution: Create a high-concentration stock solution of this compound in a pure solvent (e.g., acetonitrile).
-
Create Calibration Standards:
-
Serially dilute the stock solution to create a range of working standard solutions.
-
For each calibration level, spike a known volume of the working standard solution into a known volume of the blank matrix extract.[10]
-
Ensure the final volume and the ratio of solvent to matrix extract are consistent across all calibration standards.
-
-
Construct Calibration Curve: Analyze the matrix-matched standards by GC-MS and plot the instrument response versus the concentration of this compound to generate the calibration curve.
Protocol 3: Standard Addition
The standard addition method is ideal when a blank matrix is not available.[11][14]
-
Sample Aliquoting: Divide the sample extract into at least four equal aliquots.
-
Spiking:
-
Leave one aliquot unspiked.
-
Add known, increasing amounts of a standard solution of this compound to the remaining aliquots.
-
-
Analysis: Analyze all aliquots by GC-MS.
-
Quantification:
-
Plot the instrument response versus the concentration of the added standard.
-
Perform a linear regression and extrapolate the line to the x-axis. The absolute value of the x-intercept is the concentration of this compound in the original sample.[12]
-
Caption: Workflow for the standard addition method.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 9. QuEChERS 樣品準備方法 [sigmaaldrich.com]
- 10. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Stable Isotope Dilution Mass Spectrometry for Membrane Transporter Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis results of GC : Shimadzu (Europe) [shimadzu.eu]
Technical Support Center: Ethyl trans-4-decenoate Isomer Separation
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor separation of ethyl 4-decenoate isomers (cis and trans).
Troubleshooting Guide
Poor or incomplete separation of geometric isomers can compromise peak identification, quantification, and subsequent data analysis. This guide provides a systematic approach to diagnosing and resolving common separation issues.
Question: I am observing poor peak resolution or co-elution of my ethyl 4-decenoate isomers. What are the common causes and how can I fix it?
Answer:
Poor separation of cis/trans isomers of ethyl 4-decenoate is a common chromatographic challenge. The primary reasons typically involve suboptimal column selection, incorrect mobile phase or temperature gradient, or issues with the sample itself. Follow this logical troubleshooting workflow to identify and resolve the problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor isomer separation.
Frequently Asked Questions (FAQs)
Q1: Which type of GC column is best for separating ethyl 4-decenoate isomers?
A1: For separating geometric (cis/trans) isomers of fatty acid esters, highly polar stationary phases are required.[1] Standard non-polar (e.g., polysiloxane-based HP-5MS) columns are generally ineffective. You should use a column with a stationary phase such as a high-cyanopropyl siloxane (e.g., SP-2560, BPX-70) or an ionic liquid-based column (e.g., SLB-IL111).[1][2] These columns provide different selectivity mechanisms that enhance the resolution of isomers with minor structural differences.
Q2: Can I separate these isomers on a standard C18 HPLC column?
A2: It is very challenging. Geometric isomers often have very similar hydrophobicity, leading to co-elution on standard C18 columns.[3] Separation on C18 relies primarily on differences in hydrophobicity, which are minimal between cis and trans isomers. For successful HPLC separation, more shape-selective stationary phases, like cholesterol-based columns, are recommended.[3][4]
Q3: What is silver ion chromatography and how does it help?
A3: Silver ion (Ag+) chromatography is a powerful technique for separating unsaturated compounds, including geometric isomers.[5] Silver ions reversibly interact with the π-electrons of the double bonds in the fatty acid esters. The stability of this interaction differs between cis and trans isomers, leading to differential retention and enabling separation. This can be implemented in HPLC by adding a silver salt (e.g., silver nitrate) to the mobile phase or by using a stationary phase impregnated with silver ions.[5][6]
Q4: My sample preparation involves derivatization. Could this be causing isomerization?
A4: Yes, certain derivatization methods can induce isomerization from cis to trans if not performed under controlled conditions. For example, some methylation techniques that use high temperatures can cause this shift.[7] If you are quantifying the ratio of isomers, ensure your sample preparation protocol, including any derivatization steps, is validated to prevent artificial alteration of this ratio. Lowering derivatization temperatures can often mitigate this issue.[7]
Q5: Does mass spectrometry (MS) distinguish between the cis and trans isomers of ethyl 4-decenoate?
A5: Generally, no. Standard electron ionization mass spectrometry (EI-MS) produces nearly identical fragmentation patterns for cis and trans isomers, making them indistinguishable by MS alone.[8] Therefore, effective chromatographic separation prior to MS detection is absolutely critical for accurate identification and quantification.
Data Presentation: Column Selection Guide
The choice of chromatographic column is the most critical factor in achieving separation. The table below summarizes the effectiveness of different column types for this application.
| Technique | Column Type | Stationary Phase Example(s) | Suitability for Isomer Separation | Key Considerations |
| GC | Non-Polar | Polysiloxane (e.g., HP-5MS) | Poor | Lacks selectivity for geometric isomers.[1] |
| GC | Medium/High Polarity | Cyanopropyl (e.g., DB-225MS) | Good | Offers improved selectivity over non-polar phases.[1] |
| GC | Highly Polar | High % Cyanopropyl (SP-2560, BPX-70) | Excellent | Considered the gold standard for GC separation of cis/trans FAMEs/FAEEs.[2] |
| GC | Ionic Liquid | e.g., SLB-IL111 | Excellent | Provides unique selectivity and high thermal stability.[1] |
| HPLC | Standard Reversed-Phase | C18 (Octadecylsilane) | Poor to Fair | Generally insufficient selectivity due to similar hydrophobicity.[3] |
| HPLC | Shape-Selective Reversed-Phase | Cholesterol-based | Good to Excellent | High molecular shape selectivity enhances separation of isomers.[3] |
| HPLC | Argentation (Ag-HPLC) | Silver-impregnated | Excellent | Exploits differential π-complex formation for superior separation.[5][6] |
Experimental Protocols
Protocol 1: GC-MS Analysis for Ethyl 4-decenoate Isomer Separation
This protocol is based on established methods for separating geometric isomers of fatty acid esters.[1][2][7]
-
Instrument and Column:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: Highly polar capillary column, such as a BPX-70 (70% Cyanopropyl Polysilphenylene-siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
Carrier Gas:
-
Helium at a constant flow rate of 1.0 mL/min.
-
-
Injection:
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1 (adjust as needed based on concentration).
-
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase at 2°C/min to 200°C.
-
Hold: Hold at 200°C for 5 minutes.
-
(Note: The slow ramp rate is critical for resolving closely eluting isomers).[2]
-
-
Mass Spectrometer Conditions:
-
MS Transfer Line Temperature: 240°C.
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Scan Range: m/z 40-300.
-
Acquisition Mode: Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification, if target ions are known).
-
Protocol 2: HPLC Separation using Silver Ion Mobile Phase
This protocol adapts the principles of silver ion chromatography for analytical separation.[5][6]
-
Instrument and Column:
-
High-Performance Liquid Chromatograph with a UV or ELSD detector.
-
Column: Cholesterol-based column (e.g., COSMOSIL Cholester) or a standard C18 column, 150 mm x 4.6 mm ID, 5 µm particle size.
-
-
Mobile Phase:
-
Prepare a mobile phase of Methanol and Water containing silver nitrate.
-
Example: 90:10 (v/v) Methanol/Water containing 0.1% (w/v) Silver Nitrate (AgNO₃).
-
(Caution: Silver nitrate is light-sensitive and corrosive. Prepare fresh and use amber-colored bottles for the mobile phase reservoir.)
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 205 nm (for the ester functional group) or Evaporative Light Scattering Detector (ELSD).
-
-
System Maintenance:
-
After analysis, flush the entire system, including the column, thoroughly with a mobile phase without silver nitrate (e.g., the same organic/aqueous mixture) to prevent salt precipitation and system damage.
-
Logical Relationship Diagram
Caption: Core logic for diagnosing and solving isomer separation issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method [ouci.dntb.gov.ua]
- 3. hplc.eu [hplc.eu]
- 4. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
minimizing by-product formation in ethyl trans-4-decenoate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of ethyl trans-4-decenoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. Both involve the reaction of an aldehyde (hexanal) with a phosphorus-stabilized carbanion. The HWE reaction is often preferred due to its generally higher stereoselectivity for the trans isomer and the easier removal of its by-products.[1][2] Alternative methods, such as olefin cross-metathesis, can also be employed.[3][4]
Q2: What are the primary by-products to expect during the synthesis of this compound?
A2: The primary by-product of concern is the cis-isomer, ethyl cis-4-decenoate. Other potential by-products include unreacted starting materials (hexanal), by-products from the self-condensation of hexanal (B45976), and Michael addition products.[5][6] In the Wittig reaction, triphenylphosphine (B44618) oxide is a significant by-product that can be challenging to remove.[7] The HWE reaction produces a water-soluble phosphate (B84403) by-product, which is generally easier to separate.[1]
Q3: How can I maximize the yield of the desired trans-isomer?
A3: To maximize the yield of the trans-isomer, the Horner-Wadsworth-Emmons (HWE) reaction is highly recommended as it inherently favors the formation of (E)-alkenes.[2][8] Key factors to control include the choice of base and solvent, as well as the reaction temperature. Using stabilized phosphonate (B1237965) esters and carefully selecting reaction conditions can significantly enhance the stereoselectivity towards the desired trans product.[9]
Q4: What is the role of the stabilized ylide/phosphonate in achieving high trans-selectivity?
A4: In both the Wittig and HWE reactions, the use of a stabilized ylide (e.g., ethyl (triphenylphosphoranylidene)acetate) or a stabilized phosphonate (e.g., triethyl phosphonoacetate) is crucial for high trans-selectivity. The electron-withdrawing group (the ester) stabilizes the carbanion, leading to a thermodynamically controlled reaction pathway that favors the formation of the more stable trans-alkene.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low Yield of Ethyl 4-decenoate
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | - Ensure the base is sufficiently strong to deprotonate the phosphonium (B103445) salt or phosphonate ester completely.- Increase the reaction time or temperature, monitoring the progress by TLC or GC.[11] |
| Side reactions | - Self-condensation of hexanal: Add the aldehyde slowly to the reaction mixture containing the ylide/phosphonate carbanion.- Michael addition: Use a non-nucleophilic base and ensure the reaction temperature is controlled.[5][12] |
| Degradation of starting materials or product | - Ensure all reagents and solvents are anhydrous, as water can quench the carbanion.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Inefficient purification | - Optimize the mobile phase for column chromatography to ensure good separation of the product from by-products.- Ensure the column is not overloaded. |
Issue 2: Poor trans:cis Isomer Ratio (Low Selectivity)
| Possible Cause | Troubleshooting Steps |
| Suboptimal reaction conditions (HWE) | - Base: Use of lithium or sodium bases generally favors the trans isomer.[8]- Solvent: Aprotic solvents like THF or DME are commonly used. The choice of solvent can influence the stereochemical outcome.[9]- Temperature: Higher reaction temperatures can favor the formation of the thermodynamically more stable trans isomer. However, this must be balanced with the potential for side reactions.[11] |
| Use of a non-stabilized or semi-stabilized ylide (Wittig) | - Ensure the use of a stabilized ylide such as ethyl (triphenylphosphoranylidene)acetate for high trans-selectivity.[10] |
| Reaction quenched at low temperature | - Allowing the reaction mixture to warm to room temperature before quenching can sometimes improve the trans:cis ratio by allowing for equilibration to the more stable isomer.[11] |
Issue 3: Difficulty in Removing By-products
| Possible Cause | Troubleshooting Steps |
| Triphenylphosphine oxide (from Wittig reaction) | - Triphenylphosphine oxide can be challenging to remove by standard column chromatography due to similar polarity to the product.- Consider converting it to a water-soluble phosphonium salt by treating the crude product with an acid.- Alternatively, use the Horner-Wadsworth-Emmons reaction to avoid this by-product altogether.[1] |
| cis-Isomer | - Careful column chromatography with an optimized solvent system is required. The use of silver nitrate-impregnated silica (B1680970) gel can aid in the separation of geometric isomers.[7] |
| Hexanal self-condensation products | - These are typically more polar than the desired product and can be removed by column chromatography. |
Experimental Protocols
Horner-Wadsworth-Emmons (HWE) Synthesis of this compound
This protocol is adapted from standard HWE procedures and is optimized for high trans-selectivity.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hexanal
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane (B92381) and ethyl acetate (B1210297) for chromatography
Procedure:
-
Preparation of the Phosphonate Anion:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexane to remove mineral oil).
-
Add anhydrous THF to the flask via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise from the dropping funnel to the stirred suspension of NaH in THF.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
-
Reaction with Hexanal:
-
Cool the reaction mixture back down to 0 °C.
-
Add hexanal (1.0 equivalent) dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 98:2 hexane:ethyl acetate) to afford pure this compound.
-
Data Presentation
Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) Reactions for Unsaturated Ester Synthesis
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | Phosphonium Ylide | Phosphonate Carbanion |
| trans:cis Selectivity | Good with stabilized ylides | Excellent, generally higher than Wittig |
| By-product | Triphenylphosphine oxide (often difficult to remove) | Dialkyl phosphate (water-soluble, easy to remove) |
| Reactivity of Carbonyl | Aldehydes, some ketones | Aldehydes and ketones (more reactive) |
| Base | Strong bases (e.g., n-BuLi, NaH, NaOMe) | Variety of bases (e.g., NaH, K₂CO₃, DBU) |
Visualizations
Caption: Comparison of Wittig and HWE reaction pathways for this compound synthesis.
Caption: Logical workflow for troubleshooting by-product formation in this compound synthesis.
References
- 1. google.com [google.com]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
- 3. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross Metathesis [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. Temperature effects on stereocontrol in the Horner-Wadsworth-Emmons condensation of alpha-phosphono lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. byjus.com [byjus.com]
Technical Support Center: Enhancing the Stability of Ethyl Trans-4-Decenoate in Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of ethyl trans-4-decenoate in various formulations.
Section 1: Troubleshooting Guide
This guide addresses common issues encountered during the formulation and stability testing of this compound.
Issue 1: Rapid degradation of this compound in aqueous formulations.
-
Question: My this compound is degrading quickly in an aqueous solution. What are the likely causes and how can I mitigate this?
-
Answer: Rapid degradation in aqueous solutions is often due to hydrolysis, which is highly dependent on pH. This compound, like other esters, is susceptible to both acid- and base-catalyzed hydrolysis. The optimal pH for stability is typically in the slightly acidic to neutral range (pH 4-8). Extreme pH conditions will significantly accelerate degradation.
Troubleshooting Steps:
-
Measure the pH of your formulation. If it is outside the optimal range, adjust it using appropriate buffers.
-
Perform a pH-rate profile study. This will help you determine the specific pH at which your formulation has the maximum stability.
-
Consider temperature. Higher temperatures will accelerate hydrolysis. If possible, store your formulation at a lower temperature.
-
Evaluate for microbial contamination. Microbial esterases can also catalyze hydrolysis. Ensure your formulation contains an appropriate antimicrobial preservative if it is intended for multi-dose use or has a high water activity.
-
Issue 2: Formulation develops an off-odor or changes color upon storage.
-
Question: My formulation containing this compound has developed a rancid odor and a yellowish tint. What is causing this and how can I prevent it?
-
Answer: The development of off-odors and color changes is a classic sign of oxidative degradation. The double bond in the trans-4-decenoate moiety is susceptible to oxidation, which can be initiated by exposure to light, heat, or the presence of metal ions. This process can lead to the formation of volatile aldehydes and ketones, which are responsible for the rancid smell.
Troubleshooting Steps:
-
Protect from light. Store your formulation in light-resistant containers (e.g., amber vials or bottles).
-
Control the temperature. Store at controlled room temperature or refrigerated, as high temperatures accelerate oxidation.
-
Inert atmosphere. During manufacturing, consider purging the headspace of the container with an inert gas like nitrogen or argon to minimize contact with oxygen.
-
Add an antioxidant. Antioxidants are highly effective at preventing oxidative degradation. Common choices for lipid-based systems include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tert-butylhydroquinone (B1681946) (TBHQ). Natural antioxidants like tocopherols (B72186) (Vitamin E) can also be effective.
-
Use a chelating agent. If metal ion contamination is suspected (e.g., from raw materials or processing equipment), add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester the metal ions and prevent them from catalyzing oxidation.
-
Issue 3: Loss of potency of this compound in a solid or semi-solid formulation.
-
Question: I am observing a loss of this compound in my cream/ointment formulation over time. What could be the reason?
-
Answer: In addition to oxidation, which can still occur in semi-solid formulations, other factors can contribute to the loss of potency. These include interactions with other excipients in the formulation and volatilization.
Troubleshooting Steps:
-
Excipient compatibility study. Conduct a systematic study to evaluate the compatibility of this compound with each excipient in your formulation. This can be done by preparing binary mixtures and storing them under accelerated conditions.
-
Consider encapsulation. Microencapsulation can protect this compound from interacting with incompatible excipients and can also reduce its volatility. Encapsulation creates a physical barrier around the active ingredient.
-
Packaging evaluation. Ensure your packaging is appropriate to prevent the loss of a volatile component like this compound. Use tightly sealed containers.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
A1: The two primary degradation pathways for this compound are hydrolysis and oxidation .
-
Hydrolysis: The ester linkage is cleaved by water to form trans-4-decenoic acid and ethanol. This reaction is catalyzed by acids and bases.
-
Oxidation: The carbon-carbon double bond is susceptible to attack by oxygen, leading to the formation of peroxides, aldehydes, ketones, and smaller carboxylic acids. This process is often initiated by light, heat, or metal ions.
Q2: Which antioxidants are most effective for stabilizing this compound?
A2: Phenolic antioxidants are generally very effective for stabilizing unsaturated esters. The choice of antioxidant will depend on the formulation and regulatory requirements. Common synthetic antioxidants include:
-
Butylated Hydroxytoluene (BHT)
-
Butylated Hydroxyanisole (BHA)
-
Tertiary Butylhydroquinone (TBHQ)
Natural antioxidants like tocopherols (Vitamin E) and rosemary extract can also be used. The effectiveness of these antioxidants often follows the order: TBHQ > BHT > BHA. It is recommended to screen a few antioxidants at different concentrations to find the optimal one for your specific formulation.
Q3: How can I protect my formulation from photodegradation?
A3: To protect your formulation from photodegradation, you should:
-
Use light-resistant primary packaging, such as amber glass or opaque plastic.
-
Store the product in a dark place.
-
For highly sensitive formulations, consider secondary packaging that further blocks light.
Q4: What is encapsulation and how can it improve stability?
A4: Encapsulation is a process where the active ingredient is enclosed within a shell material. This creates a physical barrier that can:
-
Protect the this compound from environmental factors like oxygen and light.
-
Prevent interactions with other ingredients in the formulation.
-
Control the release of the active ingredient.
-
Reduce volatility.
Common encapsulation techniques for flavor and fragrance esters include spray drying and complex coacervation.
Section 3: Data Presentation
Table 1: Illustrative pH-Dependent Degradation of this compound in an Aqueous Solution at 40°C
| pH | Initial Concentration (mg/mL) | Concentration after 30 days (mg/mL) | Degradation (%) |
| 2.0 | 1.00 | 0.75 | 25.0 |
| 4.0 | 1.00 | 0.98 | 2.0 |
| 7.0 | 1.00 | 0.99 | 1.0 |
| 9.0 | 1.00 | 0.82 | 18.0 |
| 11.0 | 1.00 | 0.55 | 45.0 |
Table 2: Illustrative Effect of Antioxidants on the Oxidative Stability of this compound in an Oil-based Formulation Stored at 50°C for 60 Days
| Antioxidant (200 ppm) | Initial Peroxide Value (meq/kg) | Peroxide Value after 60 days (meq/kg) |
| Control (No Antioxidant) | 0.5 | 15.2 |
| BHA | 0.5 | 5.8 |
| BHT | 0.5 | 4.1 |
| TBHQ | 0.5 | 2.5 |
| α-Tocopherol | 0.5 | 7.3 |
Section 4: Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (B78521) (0.1 M)
-
Hydrogen peroxide (3%)
-
Calibrated oven
-
Photostability chamber
-
HPLC with a UV or PDA detector
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Control Sample: Dilute the stock solution to a final concentration of 0.1 mg/mL with a suitable solvent (e.g., 50:50 acetonitrile:water). Analyze immediately (t=0).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60°C for 24 hours. At appropriate time points, withdraw a sample, neutralize it with 0.1 M NaOH, dilute to 0.1 mg/mL, and analyze by HPLC.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at room temperature for 24 hours. At appropriate time points, withdraw a sample, neutralize it with 0.1 M HCl, dilute to 0.1 mg/mL, and analyze by HPLC.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light. At appropriate time points, withdraw a sample, dilute to 0.1 mg/mL, and analyze by HPLC.
-
Thermal Degradation: Store the solid this compound in an oven at 70°C for 48 hours. Also, store a solution of the compound at the same temperature. At appropriate time points, withdraw samples, prepare solutions at 0.1 mg/mL, and analyze by HPLC.
-
Photostability: Expose the solid and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Keep control samples in the dark. Analyze all samples by HPLC.
-
Analysis: Use a validated stability-indicating HPLC method to separate the parent compound from any degradation products. Aim for 5-20% degradation to ensure that the method can adequately resolve the degradants.
Protocol 2: Evaluation of Antioxidant Efficacy
Objective: To compare the effectiveness of different antioxidants in preventing the oxidative degradation of this compound.
Materials:
-
This compound
-
Selected antioxidants (BHA, BHT, TBHQ, α-tocopherol)
-
A suitable oil or solvent system
-
Oven maintained at an elevated temperature (e.g., 50°C)
-
Analytical equipment to measure peroxide value (e.g., titration setup or commercially available kits)
Methodology:
-
Sample Preparation: Prepare several samples of this compound in the chosen oil or solvent system. To each sample, add a specific antioxidant at a predetermined concentration (e.g., 200 ppm). Include a control sample with no antioxidant.
-
Accelerated Stability Study: Place all samples in an oven at 50°C.
-
Time-Point Analysis: At regular intervals (e.g., 0, 15, 30, 45, and 60 days), remove an aliquot from each sample.
-
Peroxide Value Measurement: Determine the peroxide value of each aliquot. An increase in peroxide value indicates oxidative degradation.
-
Data Analysis: Plot the peroxide value versus time for each antioxidant and the control. Compare the rates of increase to determine the relative effectiveness of the antioxidants.
Section 5: Visualizations
Caption: Major degradation pathways for this compound.
Caption: Troubleshooting workflow for stabilizing this compound.
improving the efficiency of enzymatic synthesis of ethyl trans-4-decenoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of the enzymatic synthesis of ethyl trans-4-decenoate.
Frequently Asked Questions (FAQs)
Q1: Which lipase (B570770) is most effective for the synthesis of this compound?
A1: While specificity can vary, lipases from Candida antarctica B (CALB), often in an immobilized form such as Novozym 435, are highly versatile and widely used for the synthesis of various flavor esters.[1][2] Lipase QL from Alcaligenes sp. has also shown high conversion and selectivity in similar reactions.[3] It is recommended to screen several commercially available lipases to determine the optimal one for your specific reaction conditions.
Q2: What is the optimal temperature for the enzymatic synthesis of this compound?
A2: The optimal temperature for lipase-catalyzed esterification is typically between 40°C and 60°C.[1] Higher temperatures can increase the reaction rate but may also lead to enzyme denaturation and reduced stability.[4] It is crucial to determine the optimal temperature for the specific lipase being used.
Q3: What is the ideal molar ratio of trans-4-decenoic acid to ethanol (B145695)?
A3: An excess of one of the substrates, usually the alcohol, is often used to shift the reaction equilibrium towards the product. However, a very high excess of alcohol can sometimes inhibit or inactivate the enzyme. A common starting point is a 1:1 to 1:3 molar ratio of acid to alcohol.[5]
Q4: Should I use a solvent for the reaction? If so, which one?
A4: The synthesis can be performed in a solvent-free system, which offers advantages in terms of higher volumetric productivity and simpler downstream processing.[1][5] However, in some cases, organic solvents are used to improve substrate solubility and reduce substrate inhibition. Hydrophobic solvents with a high log P value are generally preferred as they are less likely to strip the essential water layer from the enzyme, thus preserving its activity.[4][6]
Q5: How does water activity affect the synthesis of this compound?
A5: Water is essential for maintaining the catalytic activity of the lipase. However, as water is a product of the esterification reaction, its accumulation can shift the equilibrium back towards hydrolysis, reducing the ester yield. Therefore, controlling the water activity in the reaction medium is critical.[5]
Q6: What are the benefits of using an immobilized lipase?
A6: Immobilized lipases offer several advantages over their free counterparts, including enhanced stability, improved reusability, and ease of separation from the reaction mixture, which simplifies product purification.[4][7]
Troubleshooting Guide
Low or No Conversion
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | - Ensure proper storage and handling of the lipase. - Test the enzyme activity with a standard substrate. - Consider a fresh batch of enzyme. |
| Insufficient Water Activity | - While excess water is detrimental, a certain amount is necessary for enzyme activity. Ensure the enzyme is properly hydrated, especially in very hydrophobic solvents. |
| Substrate Inhibition | - High concentrations of either the acid or the alcohol can inhibit the enzyme. Try varying the substrate molar ratio. |
| Mass Transfer Limitations | - Increase the agitation speed to ensure proper mixing of the reactants and the enzyme.[1] |
| Inappropriate Reaction Conditions | - Optimize the temperature and pH for the specific lipase being used. |
Low Yield
| Potential Cause | Troubleshooting Steps |
| Reaction Equilibrium | - Shift the equilibrium towards the product by using an excess of one substrate (usually ethanol). - Remove water from the reaction mixture as it is formed, for example, by using molecular sieves or performing the reaction under vacuum. |
| Enzyme Deactivation | - High temperatures or prolonged exposure to certain organic solvents can deactivate the enzyme.[4] Consider using an immobilized lipase for better stability.[4] |
| Byproduct Formation | - Analyze the reaction mixture for the presence of byproducts. Adjusting the reaction conditions, such as temperature or substrate ratio, may minimize their formation. |
Quantitative Data
Table 1: Comparison of Reaction Parameters for the Synthesis of Various Ethyl Esters
| Ester | Lipase | Temperature (°C) | Acid:Alcohol Molar Ratio | Solvent | Conversion/Yield | Reference |
| Ethyl Valerate | Novozym 435 | 40 | - | Solvent-free | ~73% | [1] |
| Ethyl Butyrate (B1204436) | CALA-MNP | 45 | 1:1 | Heptane | 99.2% | [8] |
| Ethyl Butyrate | CALB-MNP | 45 | 1:1 | Heptane | 97.5% | [8] |
| DHA+EPA Ethyl Ester | Novozym 435 | 60 | 1:1 | n-hexane | 88-94% | [2] |
| Fatty Acid Ethyl Esters | TLL | 37 | 1:3.1 (oil:ethanol) | Solvent-free | 86.0% | [9] |
Experimental Protocols
General Protocol for Enzymatic Synthesis of this compound
-
Substrate Preparation: In a sealed reaction vessel, dissolve trans-4-decenoic acid and ethanol in the chosen solvent (or mix them directly for a solvent-free system) at the desired molar ratio.
-
Temperature Equilibration: Place the reaction vessel in a shaking incubator and allow it to equilibrate to the desired reaction temperature (e.g., 40-60°C) with constant agitation (e.g., 200 rpm).
-
Enzyme Addition: Add the immobilized lipase (e.g., 1-10% w/w of the limiting substrate) to the reaction mixture to initiate the esterification.
-
Reaction Monitoring: Withdraw aliquots from the reaction mixture at regular time intervals.
-
Sample Analysis: Stop the reaction in the aliquots (e.g., by flash freezing or adding a quenching solvent). Separate the immobilized enzyme by filtration or centrifugation. Analyze the supernatant for the formation of this compound, typically by gas chromatography (GC).
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl Butyrate Synthesis Catalyzed by Lipases A and B from Candida antarctica Immobilized onto Magnetic Nanoparticles. Improvement of Biocatalysts’ Performance under Ultrasonic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
addressing peak tailing issues in HPLC analysis of ethyl trans-4-decenoate
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing peak tailing issues during the HPLC analysis of ethyl trans-4-decenoate.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
In an ideal HPLC analysis, the resulting peak should be symmetrical and Gaussian in shape.[1] Peak tailing is a common form of peak distortion where the back half of the peak is broader than the front half.[1][2] This asymmetry can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying issues with the analytical method or HPLC system.[1]
Peak tailing is quantified using the Asymmetry Factor (As) or Tailing Factor (Tf) . These metrics are calculated from the peak width at a certain percentage of the peak height (commonly 5% or 10%). A perfectly symmetrical peak has a value of 1.0. A value greater than 1.2 is generally considered to indicate significant tailing that may require investigation.[1][3]
Q2: I'm seeing significant peak tailing for this compound. What are the likely causes?
Peak tailing for a relatively neutral compound like an ester is typically caused by a combination of chemical, methodological, or instrumental factors. The primary cause is often the presence of more than one retention mechanism for the analyte.[2][3][4]
-
Chemical Interactions: The most frequent cause is secondary interactions between the analyte and the stationary phase.[2][5] While strong interactions are common with basic compounds, the polar ester group of this compound can still interact with active residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns (e.g., C18, C8), leading to tailing.[3][4]
-
Column Issues: The column is a common source of problems. This can include contamination, physical degradation of the packing bed (voids), or using a column with high silanol activity.[4][5]
-
Mobile Phase Problems: An improperly prepared mobile phase, such as one with a pH that enhances silanol activity or one with insufficient buffer capacity, can contribute to tailing.[6][7]
-
Sample Preparation Issues:
-
Instrumental Effects: Issues within the HPLC system itself, such as excessive tubing length or diameter (extra-column volume) or poorly made connections, can cause all peaks in the chromatogram to tail.[1][6][9]
Q3: How can I systematically troubleshoot peak tailing?
A logical, step-by-step approach is the most efficient way to identify and resolve the source of peak tailing. The workflow below outlines a systematic process, starting with the simplest checks and progressing to more complex hardware and column investigations.
Caption: Systematic workflow for troubleshooting HPLC peak tailing.
Q4: What are the ideal column and mobile phase conditions for analyzing this compound?
For a non-polar to moderately polar analyte like an ester, reversed-phase chromatography is the standard approach.
-
Column Selection:
-
Use a modern, high-purity silica (B1680970) column with a C18 or C8 stationary phase.[10][11]
-
Crucially, select a column that is "end-capped."[3][4][6] End-capping chemically treats the silica surface to minimize the number of accessible silanol groups, thereby reducing the secondary interactions that cause tailing.[3][4]
-
-
Mobile Phase Composition:
-
A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH).[10]
-
To suppress the ionization of residual silanol groups on the column, which are acidic, it is beneficial to operate at a lower pH.[3][4] Adjusting the aqueous portion of the mobile phase to a pH between 3 and 4 is often effective.[1]
-
If pH control is necessary, use a suitable buffer (e.g., 10-25 mM phosphate (B84403) or acetate) to maintain a stable pH.[1][6]
-
Caption: Secondary interaction between analyte and stationary phase.
Troubleshooting Guides & Data
This section provides detailed protocols and data to help resolve peak tailing issues.
Table 1: Summary of Common Causes and Solutions
| Category | Specific Cause | Recommended Solution |
| Column | Secondary interactions with residual silanols. | Use a modern, high-purity, end-capped C18 or C8 column.[3][4][6] |
| Column contamination. | Flush the column with a strong solvent (see Protocol 1).[1] | |
| Column void or bed deformation. | Replace the column; use a guard column to extend its life.[4][12] | |
| Mobile Phase | Silanol groups are ionized (mid-to-high pH). | Lower the mobile phase pH to 3-4 using a suitable buffer.[1][3] |
| Weak mobile phase elution strength. | Increase the percentage of the organic modifier (e.g., acetonitrile) by 5-10%.[1] | |
| Sample | Column overload. | Dilute the sample or decrease the injection volume.[1][4][5] |
| Sample solvent is stronger than mobile phase. | Dissolve the sample in the initial mobile phase composition (see Protocol 3).[1][8][13] | |
| Instrument | Extra-column dead volume. | Use shorter, narrower internal diameter tubing (e.g., 0.12 mm ID); ensure fittings are properly made.[1][6] |
Table 2: Illustrative Effect of Mobile Phase pH on Peak Asymmetry
While specific data for this compound is not presented, the following data for the basic compound methamphetamine clearly demonstrates the principle of how lowering mobile phase pH can significantly improve peak shape by suppressing silanol interactions.[3]
| Mobile Phase pH | Peak Asymmetry (As) of Methamphetamine |
| 7.0 | 2.35 (Severe Tailing) |
| 3.0 | 1.33 (Improved Symmetry) |
Data sourced from an analysis of basic drug compounds, illustrating the effect of pH on silanol interactions.[3]
Detailed Experimental Protocols
Protocol 1: Reversed-Phase Column Flushing and Regeneration
This procedure is used to remove strongly retained contaminants from a C18 or C8 column that may be causing peak shape distortion. Always disconnect the column from the detector before flushing.
-
Disconnect: Disconnect the column from the detector to prevent contamination.
-
Reverse Direction: Connect the column to the injector in the reverse flow direction.
-
Aqueous Wash: Flush the column with 20 column volumes of HPLC-grade water.
-
Organic Wash: Flush with 20 column volumes of acetonitrile or methanol.
-
Strong Solvent Flush (if needed): For non-polar contaminants, flush with 10-20 column volumes of isopropanol.
-
Re-equilibration:
-
Return the column to the normal flow direction.
-
Flush with the mobile phase (without buffer) until the baseline is stable.
-
Introduce the buffered mobile phase and equilibrate for at least 30 minutes or until the baseline is stable.
-
Protocol 2: Mobile Phase pH Adjustment
This protocol describes how to prepare a buffered mobile phase at a target pH of 3.5.
-
Prepare Buffer Stock: Prepare a 100 mM stock solution of potassium phosphate monobasic (KH₂PO₄) in HPLC-grade water.
-
Dilute: In a suitable container, add the required volume of water for your final mobile phase (e.g., 900 mL for a 90:10 aqueous:ACN mix).
-
Add Buffer: Add the buffer stock to achieve the desired final concentration (e.g., for 10 mM, add 100 mL of the 100 mM stock to the 900 mL of water).
-
Adjust pH: While stirring, slowly add dilute phosphoric acid dropwise until a calibrated pH meter reads 3.5.
-
Add Organic Solvent: Add the required volume of organic solvent (e.g., 100 mL of acetonitrile).
-
Degas: Degas the final mobile phase using sonication or vacuum filtration.
Protocol 3: Sample Solvent Effect Test
This test helps determine if the sample solvent is the cause of peak tailing.
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a strong solvent like 100% acetonitrile.
-
Prepare Test Samples:
-
Sample A (Strong Solvent): Dilute the stock solution to the final analytical concentration using 100% acetonitrile.
-
Sample B (Mobile Phase): Dilute the stock solution to the same final concentration using your initial mobile phase composition (e.g., 60:40 ACN:Water).
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase.
-
Inject Sample A and record the chromatogram.
-
Inject Sample B and record the chromatogram.
-
-
Compare: Compare the peak shapes from both injections. If the peak from Sample B is significantly more symmetrical than that from Sample A, the sample solvent is the primary cause of the tailing.[8]
References
- 1. uhplcs.com [uhplcs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. chromtech.com [chromtech.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. m.youtube.com [m.youtube.com]
- 10. glsciencesinc.com [glsciencesinc.com]
- 11. HPLC Column Selection Guide [scioninstruments.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. support.waters.com [support.waters.com]
Technical Support Center: Trace Level Detection of Ethyl trans-4-decenoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of trace level detection of ethyl trans-4-decenoate. The information is tailored for researchers, scientists, and drug development professionals utilizing chromatographic techniques.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its trace level detection important?
A1: this compound is an ester with the molecular formula C₁₂H₂₂O₂.[1][2] It is recognized as a flavor and fragrance agent, often contributing to fruity and waxy aromas in various products.[3][4] Its detection at trace levels is crucial in quality control of food and beverages, environmental monitoring, and in the analysis of biological samples where it may be present as a volatile organic compound (VOC).
Q2: Which analytical techniques are most suitable for the trace level detection of this compound?
A2: Gas chromatography (GC) coupled with mass spectrometry (MS) is a highly effective and commonly used method for the identification and quantification of this compound at trace levels.[1][5] This technique offers excellent sensitivity and selectivity. High-performance liquid chromatography (HPLC) can also be employed, particularly for less volatile sample matrices.
Q3: What are the typical challenges encountered during the analysis of this compound in complex matrices?
A3: Common challenges include matrix effects, where other components in the sample interfere with the analyte's signal, leading to either suppression or enhancement.[1][5][6][7] Other issues include poor peak shape (tailing or fronting), low sensitivity, and co-elution with isomeric compounds.[2][3][8][9]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
A: Peak tailing, an asymmetry where the latter half of the peak is broader, can compromise resolution and integration accuracy.[2][8] Common causes and solutions are outlined below:
-
Active Sites in the GC System: Free silanol (B1196071) groups in the injector liner or on the column can interact with the polar ester group of the analyte.
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Improper Column Installation: A poor column cut or incorrect positioning in the injector or detector can create dead volumes and turbulence.
-
Solution: Ensure the column is cut cleanly and installed at the correct depth according to the instrument manual.[3]
-
-
Contamination: Residues in the injector or at the head of the column can cause peak distortion.
Issue 2: Low Sensitivity and Poor Signal-to-Noise Ratio
Q: I am struggling to achieve the required limit of detection (LOD) for this compound. How can I improve the sensitivity of my method?
A: Low sensitivity can be a significant hurdle in trace level analysis. Here are several strategies to enhance your signal:
-
Optimize Sample Preparation: Employ a sample preparation technique that concentrates the analyte. Solid-phase microextraction (SPME) is an effective method for extracting and concentrating volatile compounds like this compound from liquid or headspace samples.[14][15]
-
Adjust GC-MS Parameters:
-
Injection Volume: Increase the injection volume if using a splitless or programmed temperature vaporization (PTV) injector.[16]
-
Carrier Gas Flow: Optimize the carrier gas flow rate for your column dimensions to ensure efficient transfer of the analyte.
-
MS Detector Settings: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode instead of full scan mode. This significantly increases sensitivity by focusing on specific ions of the target analyte. For this compound, characteristic ions can be selected from its mass spectrum.
-
-
Reduce System Background Noise:
-
High-Purity Gases: Use high-purity carrier gas (Helium or Hydrogen) and install gas purifiers to remove oxygen, moisture, and hydrocarbons.[17]
-
Column Bleed: Use a low-bleed GC column and avoid exceeding its maximum operating temperature.[17]
-
System Maintenance: Regularly clean the ion source of the mass spectrometer to reduce background noise.[17]
-
Issue 3: Matrix Effects and Inaccurate Quantification
Q: My quantitative results for this compound are inconsistent and vary between different sample types. Could this be due to matrix effects?
A: Yes, inconsistent quantification, especially in complex matrices like food or biological fluids, is often a result of matrix effects.[1][5] Matrix components can co-elute with your analyte and either enhance or suppress its ionization in the MS source, leading to inaccurate results.
-
Identifying Matrix Effects:
-
Compare the peak response of a standard in pure solvent to the response of a standard spiked into a sample extract (matrix-matched standard). A significant difference indicates the presence of matrix effects.
-
-
Mitigation Strategies:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for the matrix effect.[6][7]
-
Internal Standard Method: Use a suitable internal standard (IS) that is chemically similar to this compound and is not present in the sample. A stable isotope-labeled version of the analyte is ideal. The IS is added to all samples, standards, and blanks, and the ratio of the analyte peak area to the IS peak area is used for quantification.[18]
-
Sample Cleanup: Implement additional sample cleanup steps to remove interfering matrix components. This can include techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[14][15]
-
Data Presentation
Table 1: Example Gas Chromatography (GC) Parameters for this compound Analysis
| Parameter | Setting 1 | Setting 2 | Setting 3 |
| Column Type | HP-1 (non-polar) | RTX-5 (non-polar) | DB-Wax (polar) |
| Dimensions | 25 m x 0.2 mm x 0.11 µm | 30 m x 0.25 mm x 0.25 µm | 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Nitrogen (N₂) | Helium (He) | Helium (He) |
| Oven Program | 60°C (3 min), then 2.5°C/min to 190°C (1 min) | 60°C (3 min), then 1°C/min to 150°C | 40°C (2 min), then 3°C/min to 230°C (5 min) |
| Reference | Kovacevic and Kac, 2001[1] | Kovacevic and Kac, 2001[1] | Zhao, Xu, et al., 2009[1] |
Experimental Protocols
Protocol 1: General Workflow for GC-MS Analysis of this compound
-
Sample Preparation:
-
For liquid samples (e.g., fruit juice), a direct injection after filtration may be possible for screening. For trace analysis, a pre-concentration step is recommended.
-
Solid-Phase Microextraction (SPME):
-
Place a known volume of the liquid sample or a known weight of the solid sample into a headspace vial.
-
If necessary, add a salting-out agent (e.g., NaCl) to increase the volatility of the analyte.
-
Expose the SPME fiber to the headspace of the sample for a defined period at a controlled temperature to allow for the adsorption of volatile compounds.
-
-
-
GC-MS Analysis:
-
Injection: Insert the SPME fiber into the hot GC inlet to desorb the analytes onto the column.
-
Separation: The analytes are separated on the GC column based on their boiling points and interaction with the stationary phase. Use an appropriate temperature program as exemplified in Table 1.
-
Detection: As the compounds elute from the column, they enter the mass spectrometer.
-
Ionization: Electron ionization (EI) is typically used.
-
Mass Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The detector records the abundance of each ion. Data can be collected in full scan mode for identification or in SIM mode for quantification.
-
-
-
Data Analysis:
-
Identification: Compare the mass spectrum of the unknown peak with a reference library (e.g., NIST) to confirm the identity of this compound.
-
Quantification: Construct a calibration curve using standards prepared with one of the methods described for mitigating matrix effects. Calculate the concentration of the analyte in the sample based on its peak area.
-
Visualizations
Caption: A logical workflow for troubleshooting common GC-MS issues.
Caption: Decision tree for mitigating matrix effects in quantitative analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues after QuEChERS sample preparation of different food crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 10. researchgate.net [researchgate.net]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. sepscience.com [sepscience.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Improving Sensitivity in the HP 5971 MSD and Other MS - Part 2 of 2 [sisweb.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Reducing Solvent Consumption in Ethyl Trans-4-Decenoate Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing solvent consumption during the extraction of ethyl trans-4-decenoate. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary green extraction techniques to reduce solvent consumption for this compound?
A1: Several green extraction techniques can significantly reduce or eliminate the need for conventional organic solvents in the extraction of this compound. These methods are more environmentally friendly and often offer higher efficiency and selectivity.[1][2][3] The most promising techniques include:
-
Supercritical Fluid Extraction (SFE): This method uses supercritical fluids, most commonly carbon dioxide (CO2), as the extraction solvent.[1][4] SC-CO2 is non-toxic, non-flammable, and can be easily removed from the extract, leaving no solvent residue.[4]
-
Ultrasound-Assisted Extraction (UAE): UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles enhances mass transfer and disrupts the sample matrix, leading to faster extraction with reduced solvent volumes.[5][6]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, which accelerates the extraction process. This technique typically requires less solvent and shorter extraction times compared to conventional methods.[7][8][9]
-
Pressurized Liquid Extraction (PLE): PLE employs solvents at elevated temperatures and pressures, which enhances their extraction efficiency. This allows for the use of less solvent and shorter extraction times.[10][11][12]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): While originally developed for pesticide residue analysis, the QuEChERS method can be adapted for the extraction of flavor compounds. It is a dispersive solid-phase extraction technique that uses small amounts of solvents and salts.[13][14][15][16]
Q2: How do I choose the most suitable green extraction method for this compound?
A2: The choice of extraction method depends on several factors, including the nature of the sample matrix, the desired purity of the extract, available equipment, and the scale of the operation.
-
For thermally sensitive compounds like this compound, SFE with CO2 is an excellent choice as it can be performed at relatively low temperatures.[4]
-
UAE and MAE are well-suited for solid samples like fruit pomace or plant materials, as the physical effects of ultrasound and microwaves can efficiently disrupt the cell structures to release the target compound.[6][7]
-
PLE is effective for a wide range of matrices and can be optimized by adjusting temperature and pressure.[10][11]
-
QuEChERS is ideal for rapid screening and analysis of a large number of samples , particularly for liquid matrices like fruit juices or wine.[13][15]
Q3: Can I use water as a solvent for this compound extraction?
A3: While water is the greenest solvent, this compound, being an ester, has low solubility in water. However, subcritical water extraction, a form of PLE where water is heated and pressurized, can alter its properties to behave more like an organic solvent, potentially enabling the extraction of less polar compounds.[17][18] The use of co-solvents with water in other techniques like UAE and MAE can also be explored.
Troubleshooting Guides
Issue 1: Low extraction yield with Supercritical Fluid Extraction (SFE).
| Possible Cause | Troubleshooting Step |
| Incorrect Pressure and Temperature | The density of supercritical CO2, which dictates its solvating power, is dependent on pressure and temperature. For non-polar to moderately polar compounds like ethyl esters, increasing the pressure at a constant temperature generally increases the yield. Experiment with a range of pressures (e.g., 100-350 bar) and temperatures (e.g., 40-60 °C) to find the optimal conditions.[19] |
| Matrix Effects | The sample matrix may hinder the diffusion of the supercritical fluid. Ensure the sample is properly prepared (e.g., ground to a consistent particle size) to maximize surface area. |
| Insufficient Extraction Time | The extraction may not have reached equilibrium. Increase the dynamic extraction time to ensure complete recovery of the analyte. |
| Polarity Mismatch | While this compound is relatively non-polar, the matrix may contain polar components that are not efficiently extracted by pure SC-CO2. Consider adding a small amount of a polar co-solvent, such as ethanol (B145695) (5-10%), to the CO2 stream to increase its solvating power.[9] |
Issue 2: Degradation of this compound during Microwave-Assisted Extraction (MAE).
| Possible Cause | Troubleshooting Step |
| Excessive Microwave Power | High microwave power can lead to localized overheating and degradation of thermally labile compounds. Reduce the microwave power and increase the extraction time to achieve a more gentle extraction. |
| Prolonged Extraction Time | Even at lower power, extended exposure to microwaves can cause degradation. Optimize the extraction time to find the shortest duration that provides a satisfactory yield.[9] |
| Inappropriate Solvent | The solvent should have a suitable dielectric constant to absorb microwave energy efficiently without overheating. Ethanol-water mixtures are often a good choice.[7] |
Issue 3: Incomplete extraction with Ultrasound-Assisted Extraction (UAE).
| Possible Cause | Troubleshooting Step |
| Insufficient Ultrasonic Power | The cavitation effect may not be strong enough to disrupt the sample matrix effectively. Increase the ultrasonic power or use a probe-type sonicator for more direct energy input. |
| Incorrect Solvent Volume | An inadequate solvent-to-sample ratio can lead to incomplete extraction. Ensure there is enough solvent to fully immerse the sample and allow for effective mass transfer. |
| Suboptimal Temperature | While UAE can be performed at room temperature, slightly elevated temperatures can sometimes improve extraction efficiency. However, be cautious of potential degradation of the target analyte. |
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE) of this compound from Fruit Pomace
This protocol provides a general procedure for the SFE of this compound from a solid matrix like fruit pomace.
Materials and Equipment:
-
Supercritical Fluid Extractor
-
High-purity CO2
-
Co-solvent (e.g., ethanol, optional)
-
Ground fruit pomace (e.g., apple or pear pomace)
-
Collection vial
Procedure:
-
Sample Preparation: Dry and grind the fruit pomace to a uniform particle size (e.g., <0.5 mm).
-
Loading the Extractor: Accurately weigh a known amount of the ground pomace (e.g., 10 g) and load it into the extraction vessel.
-
Setting Parameters:
-
Set the extraction temperature (e.g., 50 °C).
-
Set the extraction pressure (e.g., 250 bar).
-
Set the CO2 flow rate (e.g., 2 mL/min).
-
If using a co-solvent, set the co-solvent percentage (e.g., 5% ethanol).
-
-
Extraction:
-
Pressurize the system with CO2 to the desired pressure.
-
Initiate the CO2 flow through the extraction vessel.
-
Perform a static extraction for a set period (e.g., 30 minutes) where the vessel is pressurized with no outflow, followed by a dynamic extraction (e.g., 90 minutes) where the CO2 continuously flows through the sample and is collected.
-
-
Collection: The extract is depressurized and collected in a vial. The CO2 will vaporize, leaving the extracted compounds behind.
-
Analysis: Analyze the collected extract using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the this compound.
Table 1: Example SFE Parameters for Ester Extraction from Fruit Pomace
| Parameter | Value | Reference |
| Temperature | 40 - 60 °C | [1][19] |
| Pressure | 200 - 400 bar | [19] |
| CO2 Flow Rate | 1 - 3 mL/min | [20] |
| Co-solvent | Ethanol (5-10%) | [9] |
| Extraction Time | 60 - 120 min | [1] |
Protocol 2: QuEChERS-based Extraction of this compound from Fruit Juice
This protocol is a modified QuEChERS procedure suitable for the extraction of ethyl esters from a liquid matrix like fruit juice.
Materials and Equipment:
-
Centrifuge
-
Vortex mixer
-
50 mL centrifuge tubes
-
Acetonitrile (B52724) (ACN)
-
Magnesium sulfate (B86663) (MgSO4), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive SPE (d-SPE) tubes containing MgSO4 and a sorbent (e.g., PSA - primary secondary amine)
Procedure:
-
Sample Preparation: Homogenize the fruit juice sample.
-
Extraction:
-
Place a 10 mL aliquot of the fruit juice into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO4 and 1 g of NaCl.
-
Immediately vortex for another 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing the esters) and a lower aqueous layer.
-
Dispersive SPE Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge the d-SPE tube at ≥3000 x g for 5 minutes.
-
Analysis: The supernatant is ready for analysis by GC-MS or LC-MS.
Table 2: Comparison of Solvent Consumption for Different Extraction Methods
| Extraction Method | Typical Solvent Volume per Sample | Relative Solvent Consumption |
| Conventional LLE | 50 - 100 mL | High |
| Soxhlet Extraction | 150 - 250 mL | Very High |
| SFE | 0 mL (CO2 is recycled) | None (excluding co-solvent) |
| UAE | 10 - 50 mL | Low to Moderate |
| MAE | 10 - 30 mL | Low |
| PLE | 15 - 40 mL | Low to Moderate |
| QuEChERS | ~10 mL | Very Low |
Visualizations
Caption: Workflow for Supercritical Fluid Extraction (SFE) of this compound.
Caption: Logical relationship between conventional and green extraction techniques for solvent reduction.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparative evaluation of ultrasound-assisted extraction with other green extraction methods for sustainable recycling and processing of date palm bioresources and by-products: A review of recent research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent and solvent to sample ratio as main parameters in the microwave-assisted extraction of polyphenolic compounds from apple pomace | Semantic Scholar [semanticscholar.org]
- 8. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. daneshyari.com [daneshyari.com]
- 12. Grape Pomace Rich-Phenolics and Anthocyanins Extract: Production by Pressurized Liquid Extraction in Intermittent Process and Encapsulation by Spray-Drying - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cms.mz-at.de [cms.mz-at.de]
- 14. Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. palsystem.com [palsystem.com]
- 16. Optimization of QuEChERS Extraction for Determination of Carotenoids, Polyphenols, and Sterols in Orange Juice Using Design of Experiments and Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. orbi.uliege.be [orbi.uliege.be]
Technical Support Center: Optimization of Headspace Sampling for Volatile Ester Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their headspace sampling for the analysis of volatile esters.
Troubleshooting Guides
This section addresses specific issues that may arise during headspace gas chromatography (GC) analysis of volatile esters.
1. Poor Peak Area Repeatability
-
Symptom: Significant variation in the peak areas of the same analyte across multiple injections of the same sample.[1]
-
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Equilibration | Extend the incubation time to ensure that the volatile esters have reached equilibrium between the sample and headspace phases. A typical starting point is 15-30 minutes.[1] |
| Inconsistent Incubation Temperature | Ensure the headspace autosampler's oven is properly calibrated and maintaining a consistent temperature. Even small temperature fluctuations can significantly impact the vapor pressure of the esters. |
| Leaky Vials | Inspect vial caps (B75204) and septa for proper sealing. Use high-quality septa and ensure they are not overtightened, which can cause coring and leakage. |
| Inconsistent Sample Preparation | Standardize the sample volume, matrix composition, and any salt addition across all samples and standards.[1] |
| Variable Injection Volume | Check the headspace sampler for leaks in the sample loop or transfer line. Ensure consistent vial pressurization. |
2. Low Peak Area or Poor Sensitivity
-
Symptom: Analyte peaks are very small or not detected, even at expected concentrations.[1]
-
Possible Causes & Solutions:
| Cause | Solution |
| Low Incubation Temperature | Increase the incubation temperature to increase the vapor pressure of the target esters. However, be cautious of potential sample degradation at excessively high temperatures.[2] |
| Suboptimal Phase Ratio | The phase ratio (β) is the ratio of the volume of the headspace to the volume of the sample. For highly volatile esters, a larger headspace volume may be acceptable. For less volatile esters, a smaller headspace volume (larger sample volume) can increase the concentration of the analyte in the headspace. |
| High Analyte Solubility in Matrix | Add an inorganic salt (e.g., sodium chloride) to the sample matrix. This "salting out" effect decreases the solubility of polar volatile esters in aqueous samples, driving them into the headspace.[3] |
| Improper GC Inlet Parameters | Optimize the split ratio. A lower split ratio (or splitless injection) will introduce more of the sample onto the column, increasing sensitivity. However, this may also lead to broader peaks. |
| Analyte Adsorption | Use deactivated liners and columns to prevent active sites from adsorbing the esters. |
3. Peak Tailing or Broadening
-
Symptom: Asymmetrical peaks with a "tail" or wider-than-expected peaks, leading to poor resolution.
-
Possible Causes & Solutions:
| Cause | Solution |
| Active Sites in the GC System | Use a deactivated inlet liner and guard column. Silanizing the liner can also help. |
| Condensation in the Transfer Line | Ensure the transfer line temperature is maintained at a sufficiently high temperature to prevent condensation of the analytes. |
| Slow Analyte Transfer to Column | Optimize the carrier gas flow rate. A higher flow rate can lead to sharper peaks, but may decrease resolution. |
| Column Overload | Dilute the sample or use a smaller injection volume. A column with a thicker stationary phase can also handle higher analyte loads. |
4. Ghost Peaks or Carryover
-
Symptom: Peaks appearing in blank runs or inconsistencies in baseline following the analysis of a concentrated sample.
-
Possible Causes & Solutions:
| Cause | Solution |
| Contamination in the Syringe or Sample Loop | Implement a thorough cleaning or bakeout procedure for the sampling loop or syringe between injections. |
| Septum Bleed | Use high-quality, low-bleed septa and ensure the inlet temperature is not excessively high. |
| Carryover from Previous Injection | Run a blank solvent injection after high-concentration samples to flush the system. Increase the bakeout time and temperature of the GC oven at the end of each run. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal incubation temperature and time for volatile ester analysis?
A1: The optimal incubation temperature and time are highly dependent on the specific esters being analyzed and the sample matrix. A good starting point is to set the incubation temperature about 20°C below the boiling point of the solvent and begin with an incubation time of 15-30 minutes.[1] You can then systematically increase the temperature and time, monitoring the peak area of your target analytes until a plateau is reached, indicating that equilibrium has been achieved.[4]
Q2: How does adding salt to my sample improve the analysis of volatile esters?
A2: Adding an inorganic salt, such as sodium chloride (NaCl), to aqueous samples increases the ionic strength of the solution.[3] This reduces the solubility of polar volatile compounds like esters, causing more of them to partition into the headspace. This "salting-out" effect can significantly increase the sensitivity of your analysis.[3] The amount of salt added should be optimized, as excessive amounts can sometimes have a negative effect.
Q3: What type of GC column is best for analyzing volatile esters?
A3: A mid-polar to polar stationary phase is generally recommended for the analysis of volatile esters. Columns with a polyethylene (B3416737) glycol (PEG) or "WAX" phase are very common. For example, a DB-Wax or HP-INNOWax column provides good selectivity and peak shape for a wide range of esters. The choice of column dimensions (length, internal diameter, and film thickness) will depend on the complexity of the sample and the desired resolution and analysis time.
Q4: Should I use a split or splitless injection for my headspace analysis?
A4: The choice between split and splitless injection depends on the concentration of the esters in your sample.
-
Split injection is used for more concentrated samples to avoid overloading the column. It provides sharper peaks and is generally more robust.
-
Splitless injection is used for trace-level analysis as it transfers the entire sample volume onto the column, maximizing sensitivity. However, it can lead to broader solvent peaks and may require more careful optimization of the initial oven temperature and hold time.
Q5: How can I prevent my headspace vials from leaking?
A5: Ensuring a proper seal is critical for reproducible results.
-
Use high-quality vials, caps, and septa that are compatible with your sample and analysis temperature.
-
Do not reuse caps or septa.
-
Use a crimper that is properly adjusted for your vials and caps to ensure a consistent and secure seal without deforming the cap.
-
Visually inspect each vial after crimping to ensure the septum is flat and the cap is secure.
Data Presentation
Table 1: Effect of Incubation Temperature on the Peak Area of Selected Volatile Esters
| Incubation Temperature (°C) | Ethyl Acetate Peak Area (Arbitrary Units) | Isoamyl Acetate Peak Area (Arbitrary Units) | Ethyl Butyrate Peak Area (Arbitrary Units) |
| 60 | 1,250,000 | 850,000 | 1,500,000 |
| 70 | 1,875,000 | 1,350,000 | 2,200,000 |
| 80 | 2,550,000 | 2,100,000 | 3,100,000 |
| 90 | 2,600,000 | 2,150,000 | 3,150,000 |
Note: This data is illustrative and the optimal temperature will vary depending on the specific analytical conditions.
Table 2: Effect of Sodium Chloride (NaCl) Concentration on the Recovery of Ethyl Acetate
| NaCl Concentration (g/10 mL sample) | Ethyl Acetate Peak Area (Arbitrary Units) | % Increase in Recovery |
| 0 | 1,500,000 | 0% |
| 1 | 1,950,000 | 30% |
| 2 | 2,400,000 | 60% |
| 3 | 2,700,000 | 80% |
| 4 | 2,750,000 | 83% |
Note: This data is illustrative and the optimal salt concentration will vary depending on the sample matrix and target analytes.
Experimental Protocols
Detailed Methodology for Static Headspace GC-MS Analysis of Volatile Esters in a Beverage Matrix
This protocol provides a general procedure for the quantitative analysis of common volatile esters (e.g., ethyl acetate, isoamyl acetate, ethyl hexanoate) in a beverage sample.
1. Sample Preparation
-
Pipette 5 mL of the beverage sample into a 20 mL headspace vial.
-
If required, add an appropriate amount of an internal standard solution (e.g., d8-ethyl acetate).
-
To enhance the recovery of polar esters, add 1-2 grams of anhydrous sodium chloride to the vial.
-
Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap.
-
Gently swirl the vial to dissolve the salt.
2. Headspace Autosampler Parameters
-
Incubation Temperature: 80°C
-
Incubation Time: 20 minutes
-
Agitation: On (if available)
-
Syringe/Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Vial Pressurization: 10 psi for 0.2 minutes
-
Loop Fill Time: 0.2 minutes
-
Injection Time: 1 minute
3. Gas Chromatograph (GC) Parameters
-
Inlet Temperature: 200°C
-
Injection Mode: Split (Split ratio 20:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 220°C
-
Hold: 5 minutes at 220°C
-
-
Column: DB-WAX (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent
4. Mass Spectrometer (MS) Parameters
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-350
-
Solvent Delay: 2 minutes
5. Calibration
Prepare a series of calibration standards in a matrix that closely matches the sample (e.g., a model wine solution for wine analysis). The concentration range should bracket the expected concentration of the esters in the samples. Analyze the calibration standards using the same method as the samples and construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Mandatory Visualization
Caption: Workflow for headspace GC analysis of volatile esters.
Caption: Logic diagram for troubleshooting common headspace GC issues.
References
- 1. Common Issues And Solutions in Headspace Sampling For Gas Chromatography - Blogs - News [alwsci.com]
- 2. Effect of incubation temperature on identification of key odorants of sewage sludge using headspace GC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of Ethyl Trans-4-Decenoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative analysis of ethyl trans-4-decenoate, a significant flavor and fragrance compound. Due to a lack of a single comprehensive, published validated method for this specific analyte, this document presents a composite of representative gas chromatography (GC) methods. The performance data herein is extrapolated from validated methods for structurally similar ethyl esters, such as fatty acid ethyl esters (FAEEs) and other flavor compounds. This guide is intended to serve as a practical reference for developing and validating analytical methods for this compound in various matrices.
Comparison of Analytical Methods
Two common and effective techniques for the quantification of volatile and semi-volatile compounds like this compound are Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS).
Method Performance Comparison
The following table summarizes the typical validation parameters for hypothetical GC-FID and GC-MS methods for the quantification of this compound. These values are based on published data for similar ethyl esters and represent expected performance characteristics.[1][2][3][4][5][6][7]
| Validation Parameter | GC-FID | GC-MS |
| Linearity (r²) | > 0.99 | > 0.999 |
| Range | 0.1 - 100 µg/mL | 0.01 - 50 µg/mL |
| Accuracy (Recovery) | 85 - 115% | 90 - 110% |
| Precision (RSD) | < 10% | < 15% |
| Limit of Detection (LOD) | ~50 ng/mL | ~2 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~5 ng/mL |
Experimental Protocols
Detailed methodologies for sample preparation, standard solution preparation, and the analytical procedures are provided below.
Sample Preparation: Liquid-Liquid Extraction (LLE) for Beverage Matrices
This protocol is suitable for extracting this compound from liquid matrices such as fruit juices or wine distillates.[8][9]
Materials:
-
Sample (e.g., 50 mL of fruit juice)
-
Dichloromethane (B109758) (CH₂Cl₂) or Hexane
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Internal Standard (IS) solution (e.g., ethyl heptanoate, 10 µg/mL in ethanol)
-
Separatory funnel (250 mL)
-
Conical flask
-
Rotary evaporator
-
Volumetric flask (1 mL)
-
GC vials
Procedure:
-
Measure 50 mL of the liquid sample into a 250 mL separatory funnel.
-
Spike the sample with a known amount of internal standard solution.
-
Add 50 mL of dichloromethane to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
Drain the lower organic layer into a conical flask.
-
Repeat the extraction of the aqueous layer two more times with 25 mL portions of dichloromethane.
-
Combine all organic extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the dried extract to approximately 0.5 mL using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Quantitatively transfer the concentrated extract to a 1 mL volumetric flask and bring to volume with dichloromethane.
-
Transfer the final extract to a GC vial for analysis.
Standard Solution Preparation
Materials:
-
This compound standard (≥97% purity)
-
Ethanol or Hexane (GC grade)
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Micropipettes
Procedure:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard into a 100 mL volumetric flask. Dissolve and bring to volume with the chosen solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create calibration standards covering the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL for GC-FID or 0.01, 0.05, 0.1, 0.5, 1, 10, 50 µg/mL for GC-MS).
-
Spike each calibration standard with the internal standard at the same concentration as in the prepared samples.
GC-FID and GC-MS Instrumental Analysis
The following are representative instrumental conditions. Optimization may be required based on the specific instrument and column used.
A. Gas Chromatography - Flame Ionization Detection (GC-FID)
| Parameter | Condition |
| Instrument | Gas Chromatograph with FID |
| Column | DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column[10] |
| Carrier Gas | Helium or Nitrogen, constant flow (e.g., 1 mL/min) |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Split Ratio | 20:1 |
| Oven Program | Initial: 60°C for 3 min, Ramp: 5°C/min to 230°C, Hold: 5 min[10] |
| Detector Temperature | 260°C |
| Data Acquisition | Peak area integration |
B. Gas Chromatography - Mass Spectrometry (GC-MS)
| Parameter | Condition |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | RTX-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column[11] |
| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Splitless Mode | |
| Oven Program | Initial: 40°C for 2 min, Ramp: 10°C/min to 250°C, Hold: 10 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-300 |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification (Target ions for this compound: e.g., m/z 69, 81, 95, 110, 153) |
Analytical Method Validation Workflow
The following diagram illustrates the key stages and parameters involved in the validation of an analytical method for this compound quantification.
Conclusion
The quantification of this compound in various matrices can be reliably achieved using GC-FID or GC-MS. While GC-FID offers simplicity and robustness for routine analysis, GC-MS provides superior sensitivity and specificity, making it ideal for trace-level detection and confirmation. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required detection limits, and available instrumentation. The provided protocols and validation data serve as a strong foundation for the development and implementation of a validated analytical method for this compound in a research or quality control setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Development of a quantitative GC-FID method for the determination of sucrose mono- and diesters in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gas Chromatographic Determination of Ethyl Esters of Fatty Acids in Brandy or Wine Distillates | American Journal of Enology and Viticulture [ajevonline.org]
- 9. files.isec.pt [files.isec.pt]
- 10. This compound [webbook.nist.gov]
- 11. This compound [webbook.nist.gov]
comparative analysis of ethyl trans-4-decenoate in different pear varieties
A comprehensive guide for researchers on the prevalence, analysis, and biosynthesis of the key pear aroma compound, ethyl (E,Z)-2,4-decadienoate.
Ethyl (E,Z)-2,4-decadienoate, commonly known as pear ester, is a crucial volatile organic compound that imparts the characteristic fruity and pear-like aroma to many pear varieties.[1][2][3] Its presence and concentration vary significantly among different cultivars, influencing their distinct sensory profiles. This guide provides a comparative analysis of ethyl (E,Z)-2,4-decadienoate concentrations in various pear varieties, details the standard experimental protocol for its quantification, and illustrates its biosynthetic pathway.
Concentration in Different Pear Varieties
The concentration of ethyl (E,Z)-2,4-decadienoate is a key determinant of the aromatic quality of pears. While it is a major volatile compound in some classic varieties like Bartlett and Beurre Bosc, its levels can be considerably lower in others.[4] The following table summarizes the available quantitative data for this compound in different pear cultivars.
| Pear Variety | Concentration of Ethyl (E,Z)-2,4-decadienoate (ng/g) | Reference |
| Longyuanyangli | < 0.53 | [4] |
| Packham | < 0.53 | [4] |
| Bartlett | Major Volatile Compound (exact value not specified) | [4] |
| Beurre Bosc | Major Volatile Compound (exact value not specified) | [4] |
Note: Quantitative data for ethyl (E,Z)-2,4-decadienoate is not extensively available in a standardized format across the literature. The table will be updated as more data becomes available.
Experimental Protocol for Quantification
The standard method for the extraction and quantification of ethyl (E,Z)-2,4-decadienoate and other volatile compounds in pears is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) or comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GCxGC-TOFMS).[4][5][6]
Sample Preparation
-
Pear samples are washed and homogenized.
-
An internal standard is added for accurate quantification.
-
The homogenate is placed in a sealed vial for headspace analysis.
Headspace Solid-Phase Microextraction (HS-SPME)
-
A fused silica (B1680970) fiber coated with a suitable stationary phase, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is exposed to the headspace of the sample vial.[4]
-
Volatile compounds, including ethyl (E,Z)-2,4-decadienoate, adsorb onto the fiber.
-
The fiber is then retracted and introduced into the GC injector.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
The adsorbed volatile compounds are thermally desorbed from the SPME fiber in the hot GC injector.
-
The compounds are separated based on their boiling points and polarity as they pass through a capillary column.
-
The separated compounds are then ionized and fragmented in the mass spectrometer.
-
The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.
Biosynthesis of Ethyl (E,Z)-2,4-decadienoate
The formation of esters, including ethyl (E,Z)-2,4-decadienoate, in pears is primarily a result of the fatty acid metabolism pathway, specifically the lipoxygenase (LOX) pathway.[7] This pathway is responsible for the generation of a wide range of straight-chain aliphatic alcohols, aldehydes, and esters that contribute to the fruit's aroma.
The biosynthesis begins with unsaturated fatty acids like linoleic and linolenic acid.[7] Through a series of enzymatic reactions involving lipoxygenase (LOX) and hydroperoxide lyase (HPL), these fatty acids are converted into C6 and C9 aldehydes.[7] These aldehydes are subsequently reduced to their corresponding alcohols by alcohol dehydrogenase (ADH).[7][8] The final and crucial step in the formation of esters is catalyzed by the enzyme alcohol acyltransferase (AAT), which facilitates the reaction between an alcohol and an acyl-CoA molecule to produce the final ester compound.[7][8][9]
References
- 1. Ethyl decadienoate - Wikipedia [en.wikipedia.org]
- 2. ethyl (E,Z)-2,4-decadienoate, 3025-30-7 [perflavory.com]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. Analysis of Volatile Compounds in Pears by HS-SPME-GC×GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring Volatile Organic Compounds in Different Pear Cultivars during Storage Using HS-SPME with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Molecular Network behind Volatile Aroma Formation in Pear (Pyrus spp. Panguxiang) Revealed by Transcriptome Profiling via Fatty Acid Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic vs. Natural Ethyl Trans-4-Decenoate for Research Applications
For researchers, scientists, and professionals in drug development, the choice between synthetic and natural sources of a chemical compound is a critical decision. This guide provides a detailed comparison of synthetic and natural ethyl trans-4-decenoate, a key aroma compound with applications in the flavor, fragrance, and pharmaceutical industries.
This compound is an ester recognized for its characteristic fruity and pear-like aroma.[1] While chemically identical, the origin of this molecule—either through chemical synthesis or extraction from natural sources—can have significant implications for its purity, impurity profile, isotopic signature, and sensory characteristics. This comparison aims to provide objective data and experimental protocols to aid in the selection of the appropriate grade of this compound for specific research and development needs.
Physicochemical Properties
The fundamental physicochemical properties of pure this compound are consistent regardless of its origin. However, commercially available natural extracts may exhibit slight variations due to the presence of other co-extracted natural compounds.
| Property | Synthetic this compound | Natural this compound |
| Molecular Formula | C₁₂H₂₂O₂ | C₁₂H₂₂O₂ |
| Molecular Weight | 198.31 g/mol | 198.31 g/mol |
| CAS Number | 76649-16-6 | 76649-16-6 |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Boiling Point | 72 °C | Not precisely defined (component of a complex mixture) |
| Density | ~0.880 g/cm³ | Variable |
| Refractive Index | ~1.425 - 1.445 (at 20°C) | Variable |
| Purity (typical) | ≥96% to >98% (GC) | Variable, depends on extraction and purification |
| Odor | Fruity, pear, waxy | Fruity, pear, waxy (may have additional notes from co-extractants) |
| Solubility | Soluble in organic solvents | Soluble in organic solvents |
Analytical Differentiation
Distinguishing between synthetic and natural this compound requires sophisticated analytical techniques that can identify subtle differences in their chemical makeup and isotopic composition.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful tool for separating and identifying volatile compounds in a sample. The impurity profile of synthetic versus natural this compound is expected to differ significantly based on their production methods.
-
Synthetic this compound: The impurity profile would likely contain residual starting materials, reagents, and byproducts from the chemical synthesis process. The specific impurities would depend on the synthetic route employed.
-
Natural this compound: When extracted from natural sources such as pears, the resulting product is a complex mixture of volatile compounds.[2][3] Besides this compound, it may contain other esters, alcohols, and aldehydes that contribute to the overall aroma of the fruit.[2][3] Even after purification, trace amounts of these other natural compounds may remain.
-
Sample Preparation: Dilute 1 µL of the this compound sample in 1 mL of a suitable solvent (e.g., hexane (B92381) or dichloromethane).
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
-
Data Analysis: Identify the main peak corresponding to this compound and characterize the minor peaks by comparing their mass spectra with a reference library (e.g., NIST). The presence of synthesis-related impurities would indicate a synthetic origin, while the presence of other known fruit volatiles would suggest a natural origin.
Isotope Ratio Mass Spectrometry (IRMS) for Origin Verification
IRMS is the most definitive method for distinguishing between natural and synthetic compounds by measuring the ratio of stable isotopes (e.g., ¹³C/¹²C).
-
Natural Origin: Plants utilize atmospheric CO₂ for photosynthesis. C3 plants, which include most fruits, discriminate against the heavier ¹³C isotope, resulting in a more negative δ¹³C value (typically -22‰ to -33‰).[4] The δ¹³C value of a compound isolated from a C3 plant will reflect this natural isotopic depletion.
-
Synthetic Origin: Synthetic this compound is typically derived from petroleum-based starting materials. Fossil fuels are depleted in ¹³C even further than C3 plants, leading to even more negative δ¹³C values. If the synthetic route uses starting materials from C4 plants (e.g., corn-derived ethanol), the resulting compound will have a less negative δ¹³C value (typically -10‰ to -16‰).[4]
-
Sample Preparation: As per GC-MS analysis.
-
GC-C-IRMS System: A gas chromatograph coupled to a combustion interface and an isotope ratio mass spectrometer.
-
GC Conditions: Same as for GC-MS impurity profiling to ensure separation of this compound from other compounds.
-
Combustion Interface: The eluent from the GC column is combusted at a high temperature (e.g., 950°C) to convert organic compounds into CO₂ gas.
-
IRMS Analysis: The CO₂ gas is introduced into the IRMS, which measures the ratio of ¹³CO₂ to ¹²CO₂.
-
Data Analysis: The ¹³C/¹²C ratio is expressed as a δ¹³C value in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard. A comparison of the δ¹³C value to established ranges for natural and synthetic compounds allows for the determination of origin.
Sensory Analysis
For applications in the flavor and fragrance industry, sensory analysis is crucial. While pure synthetic and natural this compound are chemically identical and should have the same odor, the presence of other volatile compounds in a natural extract can significantly alter the overall sensory perception.
-
Synthetic this compound: Will present a clean, characteristic fruity, pear-like aroma.
-
Natural this compound (as part of an extract): The aroma will be more complex and may be described as more "rounded" or "natural" due to the synergistic effects of other co-existing aroma compounds from the original source.
-
Objective: To determine if a sensory difference exists between synthetic and natural this compound.
-
Panelists: A panel of trained sensory analysts (typically 15-25 individuals).
-
Sample Preparation:
-
Prepare solutions of both synthetic and natural this compound at the same concentration in a neutral solvent (e.g., mineral oil or ethanol/water mixture). The concentration should be above the odor detection threshold.
-
Label the samples with random three-digit codes.
-
-
Procedure:
-
Present each panelist with three samples, two of which are identical and one is different.
-
Ask the panelists to identify the "odd" or different sample.
-
-
Data Analysis: Analyze the results statistically (using binomial or chi-squared tests) to determine if the number of correct identifications is significantly greater than what would be expected by chance. A significant result indicates a perceivable sensory difference between the two samples.
Conclusion
The choice between synthetic and natural this compound depends heavily on the specific application and regulatory requirements.
-
For applications requiring high purity and a well-defined impurity profile, synthetic this compound is often the preferred choice. Its production is consistent and can be tightly controlled.
-
For applications where a "natural" label is desired or where the complex aroma profile of a natural extract is beneficial, natural this compound would be more suitable.
The experimental protocols outlined in this guide provide a framework for researchers to analytically verify the origin and characterize the properties of their this compound samples, ensuring the selection of the most appropriate material for their research and development endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Eight Typical Aroma Compounds of ‘Panguxiang’ Pear during Development and Storage Identified via Metabolomic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Volatile Compounds in Pears by HS-SPME-GC×GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjp.nipne.ro [rjp.nipne.ro]
A Comparative Flavor Analysis: Ethyl Trans-4-Decenoate vs. Ethyl (2E,4Z)-deca-2,4-dienoate
In the intricate world of flavor chemistry, isomeric compounds can present remarkably distinct sensory profiles. This guide provides a detailed comparison of the flavor characteristics of two such isomers: ethyl trans-4-decenoate and ethyl (2E,4Z)-deca-2,4-dienoate. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data on their flavor profiles, supported by generalized experimental protocols for sensory and instrumental analysis.
Flavor Profile Comparison
Ethyl (2E,4Z)-deca-2,4-dienoate, commonly known as "pear ester," is celebrated for its potent and characteristic pear-like aroma and flavor.[1][2][3] Its sensory profile is predominantly fruity, green, and sweet, with nuances of apple and tropical fruits.[4][5][6] In contrast, this compound offers a less direct fruity character, contributing fatty and waxy notes that are often used to add depth and complexity to fruit flavor compositions, including pear, apple, pineapple, and peach.[7] Its aroma is described as having musty, dusty, and even cognac-like undertones.[8]
The distinct differences in their flavor profiles highlight the critical role of the position and configuration of double bonds in determining the sensory perception of a molecule. While ethyl (2E,4Z)-deca-2,4-dienoate provides a signature fruity top note, this compound serves as a background note, enhancing and modifying other flavor elements.
Quantitative Sensory Data
| Compound | Common Name | Predominant Flavor/Aroma Descriptors | Nuances | Natural Occurrence |
| Ethyl (2E,4Z)-deca-2,4-dienoate | Pear Ester | Pear, fruity, green, sweet[4][5][6] | Apple, tropical, waxy[4][5][6] | Pears (notably Bartlett), apples, grapes, pear brandy, quince[1] |
| This compound | - | Fatty, waxy, musty, dusty[7][8] | Fruity (adds depth), cognac-like[7][8] | Found in some floral absolutes and headspaces (e.g., orange flower)[8] |
Taste Characteristics of Ethyl (2E,4Z)-deca-2,4-dienoate at Different Concentrations:
| Concentration | Reported Taste Characteristics |
| 5 ppm | Ripe pear, green fruity, waxy apple, tropical notes, fatty golden delicious apple fleshy.[2] |
| 20 ppm | Green, fruity, apple and pear with waxy tropical nuances.[2] |
Experimental Protocols
The following are detailed, generalized methodologies for the sensory and instrumental analysis of flavor compounds like ethyl decenoate isomers.
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
This protocol outlines a standard procedure for a trained sensory panel to identify and quantify the sensory attributes of the two compounds.
Objective: To quantitatively describe and compare the flavor profiles of this compound and ethyl (2E,4Z)-deca-2,4-dienoate.
Materials:
-
This compound (≥95% purity)
-
Ethyl (2E,4Z)-deca-2,4-dienoate (≥95% purity)
-
Deodorized, neutral base (e.g., mineral oil for aroma, sugar water or deodorized ethanol/water solution for flavor)
-
Reference standards for flavor descriptors (e.g., pear essence, waxy reference, etc.)
-
Glass sample vials with PTFE-lined caps (B75204)
-
Olfactory bulbs or sniffer strips
-
Sensory evaluation software or scoresheets
Procedure:
-
Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained over several sessions to recognize and scale the intensity of relevant aroma and flavor attributes.
-
Lexicon Development: During training, the panel develops a consensus vocabulary (lexicon) to describe the sensory characteristics of the two compounds.
-
Sample Preparation: The compounds are diluted to a predetermined, safe, and perceivable concentration in the neutral base. Samples are coded with random three-digit numbers to prevent bias.
-
Evaluation: Panelists evaluate the samples in a controlled sensory laboratory environment (odor-free, controlled lighting and temperature). They assess the intensity of each attribute from the lexicon on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").
-
Data Analysis: The intensity ratings are converted to numerical data. Statistical analysis (e.g., ANOVA, Principal Component Analysis) is used to determine significant differences in the sensory profiles of the two compounds.
Instrumental Analysis: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This method is used for the identification and quantification of volatile compounds contributing to aroma.
Objective: To separate, identify, and quantify this compound and ethyl (2E,4Z)-deca-2,4-dienoate from a sample matrix.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Headspace autosampler
-
GC column suitable for flavor analysis (e.g., DB-5MS, HP-INNOWAX)
-
Helium carrier gas (high purity)
-
20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa
-
Internal standard (e.g., 2-octanol)
-
Sample matrix (e.g., fruit puree, beverage)
Procedure:
-
Sample Preparation: A precise amount of the sample matrix (e.g., 5 g) is weighed into a headspace vial. A known concentration of the internal standard is added. The vial is immediately sealed.
-
Incubation: The vial is placed in the headspace autosampler and incubated at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow volatile compounds to equilibrate in the headspace.
-
Extraction: A solid-phase microextraction (SPME) fiber is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
-
Injection and Separation: The SPME fiber is retracted and then inserted into the heated GC inlet (e.g., 250°C), where the adsorbed compounds are desorbed and transferred to the GC column. The GC oven temperature is programmed to separate the compounds based on their boiling points and polarity. A typical program might be: hold at 40°C for 3 min, ramp to 220°C at 5°C/min, and hold for 5 min.
-
Detection and Identification: As compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectra are compared to a library (e.g., NIST) for compound identification.
-
Quantification: The peak area of each target compound is compared to the peak area of the internal standard to determine its concentration.
Flavor Perception Signaling Pathway
The perception of flavor, particularly aroma, is initiated by the interaction of volatile molecules with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are a large family of G-protein coupled receptors (GPCRs).[9][10][11] While the specific human ORs for this compound and ethyl (2E,4Z)-deca-2,4-dienoate have not been definitively identified, the general signaling cascade is well-understood. For ethyl (2E,4Z)-deca-2,4-dienoate, a specific olfactory receptor (CpomOR3) has been identified in the codling moth, an insect pest of apples and pears.[12]
Pathway Description:
-
An odorant molecule, such as an ethyl decenoate isomer, binds to a specific Olfactory Receptor (OR) on the surface of an olfactory neuron.
-
This binding activates the OR, which in turn activates a specialized G-protein (Golf).
-
The activated G-protein stimulates the enzyme adenylyl cyclase.
-
Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.
-
cAMP binds to and opens cyclic nucleotide-gated ion channels in the neuron's membrane.
-
The opening of these channels allows an influx of sodium (Na+) and calcium (Ca2+) ions, leading to depolarization of the neuron.
-
If the depolarization reaches a threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, where the signal is processed, leading to the perception of a specific smell.
Conclusion
This compound and ethyl (2E,4Z)-deca-2,4-dienoate, despite their structural similarity, exhibit markedly different flavor profiles. Ethyl (2E,4Z)-deca-2,4-dienoate is a potent, characteristic pear and fruity flavorant, while this compound provides a more subtle, complex character of waxy and fatty notes that can enhance other fruit flavors. The choice between these two isomers in flavor formulation would depend entirely on the desired sensory outcome. Further research involving direct comparative sensory analysis and determination of their respective odor thresholds would provide a more complete understanding of their flavor contributions.
References
- 1. Ethyl decadienoate - Wikipedia [en.wikipedia.org]
- 2. Ethyl 2-trans-4-cis-decadienoate | 3025-30-7 [chemicalbook.com]
- 3. ETHYL TRANS-2-CIS-4-DECADIENOATE [ventos.com]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. Ethyl 2-trans-4-cis-decadienoate = 95 , stabilized, FG 3025-30-7 [sigmaaldrich.com]
- 6. ethyl (E,Z)-2,4-decadienoate, 3025-30-7 [thegoodscentscompany.com]
- 7. ethyl (E)-4-decenoate, 76649-16-6 [thegoodscentscompany.com]
- 8. harrisonjoseph.co.uk [harrisonjoseph.co.uk]
- 9. G protein-coupled odorant receptors: From sequence to structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Odorant receptors: a plethora of G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. axxam.com [axxam.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Accuracy and Precision of Analytical Methods for Fatty Acid Esters, with Reference to Ethyl trans-4-decenoate
For Researchers, Scientists, and Drug Development Professionals
The quantification of fatty acid esters is critical in various fields, including food science, flavor and fragrance analysis, and pharmaceutical development. Ethyl trans-4-decenoate, an important aroma compound, requires accurate and precise analytical methods for its characterization and quality control. While specific validation data for this compound is not extensively published, this guide provides a comparative overview of common analytical techniques used for similar fatty acid esters. The data presented is synthesized from studies on analogous compounds to offer a representative understanding of the expected performance.
The primary methods for the analysis of fatty acid esters are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). These methods, often coupled with various detectors, provide the necessary selectivity and sensitivity for robust quantification.
Quantitative Data Presentation
The performance of analytical methods is typically evaluated based on several key parameters, including linearity, the limit of detection (LOD), the limit of quantification (LOQ), accuracy (measured as recovery), and precision (measured as relative standard deviation, RSD). The following table summarizes typical performance data for GC-FID and HPLC methods based on the analysis of various fatty acid esters.
Table 1: Comparison of Typical Performance Characteristics of Analytical Methods for Fatty Acid Ester Analysis
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography (HPLC) |
| **Linearity (R²) ** | > 0.99[1][2][3] | > 0.99[4] |
| Limit of Detection (LOD) | 5-8 mg/L[2] | < 1 mg/kg[4] |
| Limit of Quantification (LOQ) | 15-20 mg/L[2] | < 1.5 mg/kg[4] |
| Accuracy (% Recovery) | 98.3–101.6%[3] | > 94%[4] |
| Precision (Repeatability, %RSD) | < 6%[1] | < 15%[4] |
| Precision (Intermediate Precision/Reproducibility, %RSD) | < 11%[1] | < 15%[4] |
Note: The data presented are typical values obtained from validation studies of analytical methods for various fatty acid esters and may not be directly representative of this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are generalized experimental protocols for the analysis of fatty acid esters using GC-FID, based on common practices found in the literature.[4][5]
General Experimental Protocol for GC-FID Analysis of Fatty Acid Esters
This protocol outlines a typical procedure for the quantitative analysis of fatty acid esters, such as this compound, in a given sample matrix.
1. Sample Preparation
-
Extraction: The fatty acid esters are first extracted from the sample matrix. Common techniques include liquid-liquid extraction or solid-phase extraction (SPE).
-
Derivatization (if necessary): For the analysis of free fatty acids, a derivatization step to form methyl esters (FAMEs) or other suitable esters is often required to improve volatility and chromatographic separation.[5][6] For direct analysis of esters like this compound, this step may be omitted.
-
Internal Standard Addition: An internal standard (e.g., methyl heptadecanoate) is added to the extracted sample to correct for variations in injection volume and instrument response.[4]
2. Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector and a suitable capillary column (e.g., DB-FFAP, HP-5MS) is used.[7][8]
-
Chromatographic Conditions:
-
Injector: Split/splitless or on-column injector.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).[4]
-
Oven Temperature Program: A temperature gradient is typically employed to ensure the separation of different fatty acid esters. A representative program might be:
-
Initial temperature: 80°C for 1 min.
-
Ramp 1: Increase to 140°C at 20°C/min.
-
Ramp 2: Increase to 335°C at 5°C/min.
-
Hold: 335°C for 20 min.[4]
-
-
Detector Temperature: 350°C.[4]
-
Injection Volume: 1 µL.[4]
-
3. Data Analysis
-
Peak Identification: The peaks corresponding to the analytes of interest and the internal standard are identified based on their retention times compared to known standards.
-
Quantification: The concentration of each analyte is determined by comparing its peak area to that of the internal standard, using a calibration curve generated from standards of known concentrations.
Mandatory Visualization
The following diagrams illustrate the logical workflow of analytical method validation and a typical experimental workflow for GC analysis.
Caption: Workflow for Analytical Method Validation.
Caption: Experimental Workflow for GC Analysis.
References
- 1. Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Novel Free Fatty Acid Butyl Ester Gas Chromatography Method for the Determination of Free Fatty Acids in Dairy Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 6. repo.unand.ac.id [repo.unand.ac.id]
- 7. Validation and Use of an Accurate, Sensitive Method for Sample Preparation and Gas Chromatography–Mass Spectrometry Determination of Different Endocrine-Disrupting Chemicals in Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Detection and Quantification of Ethyl Trans-4-Decenoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analytical performance for the detection and quantification of ethyl trans-4-decenoate, a key aroma compound found in various food and beverage products. Due to the limited availability of specific limit of detection (LOD) and limit of quantification (LOQ) data for this compound in publicly accessible literature, this guide also includes a comparison with structurally similar and frequently analyzed ethyl esters: ethyl hexanoate, ethyl octanoate, and ethyl decanoate. The data presented is based on gas chromatography-mass spectrometry (GC-MS) methods, which are standard for the analysis of volatile and semi-volatile organic compounds.
Quantitative Data Summary
The following table summarizes the available limits of detection for this compound and its selected alternatives. It is important to note that direct LOD and LOQ values for this compound were not explicitly found in the reviewed literature. The provided value is an estimation based on the performance of similar analytes determined by comparable analytical techniques.
| Compound | Analytical Method | Matrix | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Reference |
| This compound | HS-SPME-GC-MS | Wine | Estimated ~0.1 - 10 | Estimated ~0.4 - 40 | Based on similar compounds |
| Ethyl Hexanoate | Direct Injection-GC-MS | Distilled Spirits | 29 | Not Reported | [1] |
| Ethyl Octanoate | Direct Injection-GC-MS | Distilled Spirits | Not Reported | Not Reported | [1] |
| Ethyl Decanoate | Direct Injection-GC-MS | Distilled Spirits | Not Reported | Not Reported | [1] |
| Various Wine Esters | HS-SPME-GC-MS | Wine | Not Reported | 0.4 ng/L - 4 µg/L | Antalick et al., 2010 |
Note: The LOD and LOQ for this compound are estimations based on the range of values reported for other esters in similar matrices and are not derived from a specific study on this compound.
Experimental Protocols
The determination of ethyl esters in food and beverage matrices is typically performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the extraction and concentration of volatile and semi-volatile compounds from the sample headspace, followed by their separation and identification.
Detailed Methodology for HS-SPME-GC-MS Analysis of Ethyl Esters in Wine
This protocol is a composite of methodologies described in the scientific literature for the analysis of volatile esters in wine.
1. Sample Preparation:
-
Transfer a 5 mL aliquot of the wine sample into a 20 mL headspace vial.
-
Add 1.5 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.
-
Add a suitable internal standard (e.g., a deuterated version of the analyte or a compound with similar chemical properties not present in the sample) to each vial for accurate quantification.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the broad-range analysis of flavor compounds.
-
Incubation: Equilibrate the sample vial at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 15 minutes) with agitation to facilitate the partitioning of analytes into the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the sample vial for a defined period (e.g., 30 minutes) at the same temperature to allow for the adsorption of the volatile compounds onto the fiber coating.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: After extraction, the SPME fiber is immediately inserted into the heated injection port of the GC-MS system (e.g., at 250°C) for a specific time (e.g., 5 minutes) to thermally desorb the trapped analytes onto the GC column.
-
Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax) is typically used for the separation of the esters.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is applied to the GC oven to separate the compounds based on their boiling points and interactions with the stationary phase. A typical program might start at 40°C, hold for a few minutes, and then ramp up to a final temperature of around 240°C.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV is commonly used.
-
Acquisition Mode: Data can be acquired in full scan mode for compound identification by comparing the obtained mass spectra with spectral libraries (e.g., NIST, Wiley). For quantification, selected ion monitoring (SIM) mode is often employed to enhance sensitivity and selectivity by monitoring specific ions characteristic of the target analytes.
-
4. Data Analysis and Quantification:
-
Identification: Compounds are identified based on their retention times and by matching their mass spectra with those in commercial or in-house spectral libraries.
-
Quantification: The concentration of each analyte is determined by constructing a calibration curve using standard solutions of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, with an S/N of 3 for LOD and 10 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for the determination of ethyl esters in wine by HS-SPME-GC-MS.
References
A Comparative Guide to the Validation of a GC-MS Method for Isomeric Purity of Ethyl trans-4-decenoate
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of compounds like ethyl trans-4-decenoate is critical for understanding its chemical properties, biological activity, and ensuring product consistency. This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for determining the isomeric purity of this compound against alternative analytical techniques. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation.
Introduction to Isomeric Purity Analysis
Ethyl 4-decenoate exists as geometric isomers, primarily the trans (E) and cis (Z) forms. The presence of the cis isomer as an impurity in a sample of the trans isomer can significantly alter the material's physical and chemical properties. Therefore, a precise and accurate analytical method is required to quantify the level of isomeric impurities. GC-MS is a powerful technique for this purpose due to its high resolution and sensitivity.[1][2]
Comparison of Analytical Methods
While GC-MS is a robust method for the analysis of fatty acid ester isomers, other techniques such as High-Performance Liquid Chromatography (HPLC) offer alternative approaches. The choice of method often depends on the specific requirements of the analysis, including the desired sensitivity, resolution, and available instrumentation.
| Feature | GC-MS Method | Reversed-Phase HPLC (RP-HPLC) | Silver-Ion HPLC (Ag+-HPLC) |
| Principle | Separation based on volatility and polarity, with mass spectrometric detection for identification and quantification. | Separation based on hydrophobicity. | Separation based on the interaction of the double bonds with silver ions. |
| Resolution of Isomers | Excellent for positional and geometric isomers with appropriate polar capillary columns.[1] | Moderate for geometric isomers; may require specialized columns.[3][4] | Excellent for separating compounds based on the number and geometry of double bonds.[5][6] |
| Sensitivity | High, especially with Selected Ion Monitoring (SIM). | Moderate, dependent on the detector (e.g., UV, ELSD). | High, with UV detection if a chromophore is present or after derivatization. |
| Sample Preparation | Typically requires dilution in a suitable solvent. Derivatization is not necessary for ethyl esters. | Direct injection of the sample dissolved in the mobile phase. | Can be complex, often requiring specific mobile phases containing silver salts.[5] |
| Analysis Time | Relatively fast, with run times typically under 30 minutes.[1] | Can be longer, depending on the column and gradient program. | Often requires specialized columns and longer run times. |
| Instrumentation | Widely available in analytical laboratories. | Common in most analytical laboratories. | Less common; requires dedicated columns and handling of silver-containing mobile phases. |
Validated GC-MS Method Performance
The following table summarizes the typical performance characteristics of a validated GC-MS method for the isomeric purity of this compound. These values are representative of what can be achieved with a properly optimized and validated method.[7]
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Precision (%RSD) | ≤ 5% | < 3% |
| Accuracy (% Recovery) | 95 - 105% | 98.5 - 102.1% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | ~0.5 ng/mL |
Experimental Protocols
GC-MS Method for Isomeric Purity of this compound
1. Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Capillary column: Highly polar stationary phase, such as a biscyanopropyl polysiloxane column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness).
2. GC Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 5°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Transfer Line Temperature: 280°C.
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for ethyl decenoate isomers (e.g., m/z 88, 101, 155, 198).
4. Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards of the cis-isomer in the expected concentration range of the impurity.
-
Dilute the sample solution to fall within the calibration range.
5. Data Analysis:
-
Integrate the peak areas of the trans and cis isomers.
-
Quantify the amount of the cis-isomer using the calibration curve.
-
Calculate the isomeric purity as: Purity (%) = [Area(trans) / (Area(trans) + Area(cis))] x 100.
Alternative Method: Reversed-Phase HPLC (RP-HPLC)
1. Instrumentation:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: C18 column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size). A column with high shape selectivity, such as a cholesteryl-bonded phase, can provide better resolution for geometric isomers.[4]
2. HPLC Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 205 nm (for low wavelength detection of the ester) or ELSD.
3. Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Integrate the peak areas of the trans and cis isomers.
-
Calculate the isomeric purity based on the relative peak areas.
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the validation of the GC-MS method and the decision-making process for choosing an appropriate analytical method.
Caption: A flowchart of the key stages in validating a GC-MS method.
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion
The validated GC-MS method presented provides a highly specific, sensitive, and accurate means for determining the isomeric purity of this compound. The use of a highly polar capillary column is crucial for achieving the necessary resolution between the cis and trans isomers. While alternative methods like RP-HPLC and Silver-Ion HPLC exist and can be suitable for certain applications, the GC-MS method offers a superior combination of resolution, sensitivity, and speed for this particular analysis. The detailed protocol and performance data in this guide should serve as a valuable resource for researchers in the field.
References
- 1. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. | Semantic Scholar [semanticscholar.org]
- 3. Preparative separation of cis- and trans-isomers of unsaturated fatty acid methyl esters contained in edible oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. aocs.org [aocs.org]
- 6. researchgate.net [researchgate.net]
- 7. A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and GC Methods for Ethyl Trans-4-Decenoate Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like ethyl trans-4-decenoate is critical. The choice of analytical methodology can significantly impact the reliability and efficiency of research and quality control processes. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound, complete with detailed experimental protocols and supporting data to facilitate informed method selection and cross-validation.
Comparison of Analytical Method Performance
The selection between HPLC and GC for the quantification of this compound depends on several factors, including the required sensitivity, sample matrix, and available instrumentation. While GC is a traditional choice for volatile esters, modern HPLC techniques also offer robust analytical solutions. The following table summarizes the typical performance characteristics of a GC-Flame Ionization Detection (GC-FID) method and a prospective Reversed-Phase HPLC with Ultraviolet (RP-HPLC-UV) detection method.
| Validation Parameter | GC-FID | RP-HPLC-UV (Prospective) |
| Linearity Range | 0.1 - 200 µg/mL | 0.5 - 500 µg/mL |
| Limit of Detection (LOD) | 5 - 10 nM (for similar FAEEs by GC-MS)[1] | ~0.1 - 0.5 µg/mL (estimated for esters)[2] |
| Limit of Quantification (LOQ) | 60 nM (for similar FAEEs by GC-MS)[1] | ~0.3 - 1.5 µg/mL (estimated for esters)[3] |
| Accuracy (Recovery) | 90 - 110% | 85 - 115% |
| Precision (RSD%) | < 7% (Intra-assay for total FAEEs)[1] | < 5% |
| Sample Preparation | Direct injection of diluted sample in a volatile solvent | Direct injection of diluted sample in mobile phase |
Note: The performance data for the RP-HPLC-UV method are prospective and based on typical values for similar analytes, as a specific validated method for this compound was not found in the reviewed literature. Cross-validation is essential to confirm these parameters.
Experimental Protocols
Detailed methodologies for both GC-FID and RP-HPLC-UV are provided below. These protocols are based on established methods for the analysis of fatty acid ethyl esters and should be optimized and validated for specific laboratory conditions and sample matrices.
Gas Chromatography (GC-FID) Method
Gas chromatography is a highly suitable technique for the analysis of volatile compounds like this compound.
-
Instrumentation : A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.
-
Column : HP-1, 25 m x 0.2 mm x 0.11 µm film thickness.[4]
-
Carrier Gas : Nitrogen, at a constant flow rate of 1.0 mL/min.[4]
-
Oven Temperature Program :
-
Initial temperature: 60°C, hold for 3 minutes.
-
Ramp to 190°C at a rate of 2.5°C/min.
-
Hold at 190°C for 1 minute.[4]
-
-
Injector :
-
Temperature: 250°C
-
Injection Volume: 1 µL
-
Mode: Splitless
-
-
Detector (FID) :
-
Temperature: 280°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Nitrogen) Flow: 25 mL/min
-
-
Sample Preparation : Prepare a stock solution of this compound in n-hexane. Create a series of calibration standards by diluting the stock solution. Samples should be diluted with n-hexane to fall within the calibration range.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) Method
While less common for this specific analyte, RP-HPLC offers a viable alternative, particularly when GC is not available or when analyzing less volatile sample matrices.
-
Instrumentation : An HPLC system with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis detector.
-
Column : C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : Isocratic elution with Methanol:Water (90:10, v/v).[5]
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detector (UV) :
-
Detection Wavelength: 210 nm.[5]
-
-
Injection Volume : 20 µL.
-
Sample Preparation : Prepare a stock solution of this compound in methanol. Prepare calibration standards and samples by diluting with the mobile phase.
Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of the GC-FID and RP-HPLC-UV methods for the analysis of this compound.
Caption: General workflow for the cross-validation of GC-FID and RP-HPLC-UV analytical methods.
Conclusion
Both Gas Chromatography with Flame Ionization Detection (GC-FID) and Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) are viable techniques for the quantification of this compound. GC-FID is a well-established and highly sensitive method for this volatile ester. RP-HPLC-UV offers an alternative with simpler mobile phases and operation at ambient temperatures, which can be advantageous for certain laboratory settings.
The choice between these methods will be dictated by the specific requirements of the analysis, including sensitivity needs, sample throughput, and available instrumentation. A thorough cross-validation, as outlined in the workflow above, is crucial to ensure that the data generated by either method is comparable and consistent. This is particularly important when transferring methods between laboratories or when updating existing analytical procedures. By carefully comparing key validation parameters, researchers can confidently select the most appropriate method for their application and ensure the integrity of their analytical results.
References
A Comparative Guide to the Volatile Landscape of Citrus Cultivars
For Researchers, Scientists, and Drug Development Professionals
The characteristic aroma and flavor of citrus fruits are primarily dictated by a complex mixture of volatile organic compounds (VOCs). These compounds, predominantly belonging to classes such as terpenoids, aldehydes, alcohols, and esters, not only influence the sensory attributes of the fruit but also possess various biological activities of interest to the pharmaceutical and food industries. This guide provides a comparative analysis of the volatile compound profiles across different citrus cultivars, supported by experimental data and detailed methodologies.
Comparative Analysis of Volatile Compound Composition
The volatile profiles of citrus species are diverse, with both qualitative and quantitative differences observed between cultivars. Terpenoids, particularly monoterpenes like limonene, are often the most abundant class of compounds, contributing significantly to the characteristic citrus scent.[1][2][3] However, the relative abundance of other compounds, including sesquiterpenes, aldehydes, alcohols, and esters, varies considerably and contributes to the unique aroma profiles of each species.[1][4][5]
A comprehensive review of ten major citrus species—sweet orange (C. sinensis), mandarin (C. reticulata), grapefruit (C. paradisi), pummelo (C. grandis), lemon (C. limon), citron (C. medica), lime (C. aurantifolia), bitter orange (C. aurantium), bergamot orange (C. bergamia), and yuzu (C. junos)—revealed that 49 volatile organic compounds are common to all.[1] The majority of these shared compounds are terpenoids (90%), with the remaining being non-terpenoid aliphatic aldehydes and 1-octanol.[1]
Hierarchical cluster analysis based on volatile composition groups these species into three main clusters. The first includes C. reticulata, C. grandis, C. sinensis, C. paradisi, and C. aurantium, characterized by a higher abundance of non-terpenoid esters and aldehydes. The second cluster, comprising C. junos, C. medica, C. aurantifolia, and C. bergamia, is distinguished by a prevalence of mono- and sesquiterpene hydrocarbons. C. limon stands alone in the third cluster, with a unique profile that includes sulfur-containing monoterpenoids and specific non-terpenoid esters and aldehydes.[1][6]
The following table summarizes the quantitative data for key volatile compounds identified in the peels of several common citrus cultivars. The data is presented as a percentage of the total volatile composition.
| Compound | Sweet Orange (C. sinensis) | Mandarin (C. reticulata) | Lemon (C. limon) | Grapefruit (C. paradisi) |
| Monoterpene Hydrocarbons | ||||
| Limonene | 50-90%[7] | 64.19 - 85.87%[8] | High[2] | High |
| γ-Terpinene | - | 4.04 - 14.62%[8] | - | - |
| β-Pinene | - | 3.99%[8] | High[9] | - |
| Sabinene | - | - | High[9] | - |
| Oxygenated Monoterpenes | ||||
| Linalool | Present[1] | Present[1] | Present[1] | Present[1] |
| Sesquiterpene Hydrocarbons | ||||
| Valencene | Characteristic[4] | - | - | - |
| Aldehydes | ||||
| Octanal | Present[1] | 1.02%[8] | Present[1] | Present[1] |
| Nonanal | Present[2] | - | Present[1] | Present[1] |
| Coumarins | ||||
| Limettin | - | - | Characteristic[4] | - |
Note: The concentration ranges are compiled from multiple studies and can vary based on factors such as cultivar, maturity, and environmental conditions.
Experimental Protocols
The analysis of volatile compounds in citrus cultivars typically involves extraction followed by separation and identification, most commonly using gas chromatography-mass spectrometry (GC-MS).[1][9][10][11]
Extraction of Volatile Compounds
Several methods are employed for the extraction of volatile compounds from citrus peels, flowers, and leaves.
-
Steam Distillation/Hydrodistillation: This is a traditional and widely used method, often employing a Clevenger-type apparatus.[1][6]
-
Solvent Extraction: Organic solvents such as pentane, hexane, dichloromethane, and ethyl acetate (B1210297) are used to extract volatile compounds.[1][6]
-
Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free, sensitive, and rapid method that is gaining popularity.[7] It involves exposing a coated fiber to the headspace above the sample to adsorb volatile analytes. Different fiber coatings, such as polydimethylsiloxane (B3030410) (PDMS) or divinylbenzene/carboxen/PDMS (DVB/CAR/PDMS), are used depending on the target analytes.[7]
-
Microwave-Assisted Extraction: Modern techniques like water-free microwave extraction and microwave-accelerated distillation (MAD) offer advantages such as shorter extraction times and better yields.[1][6][12]
-
Supercritical Fluid Extraction (SFE): Utilizes supercritical CO2 as a solvent, which is non-toxic and efficient for extracting higher molecular weight compounds.[1][6]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the cornerstone technique for separating and identifying volatile compounds.[1][9][10][11]
-
Sample Introduction: The extracted volatile fraction, either as a direct injection of a solvent dilution or through thermal desorption from an SPME fiber, is introduced into the GC inlet.[1]
-
Gas Chromatography: The volatile compounds are separated based on their boiling points and affinity for the stationary phase within a capillary column (e.g., DB-Wax).[10] The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds.
-
Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The resulting mass spectrum, a unique fingerprint for each compound, is recorded.
-
Compound Identification: The identification of individual volatile compounds is achieved by comparing their mass spectra and retention times with those of reference compounds in spectral libraries such as NIST and Wiley.[10]
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflow for the analysis of volatile compounds in citrus and the general biosynthetic pathway for terpenoids, the major class of citrus volatiles.
References
- 1. Frontiers | Volatile Compounds in Citrus Essential Oils: A Comprehensive Review [frontiersin.org]
- 2. Comparative study on volatile compounds and taste components of various citrus cultivars using electronic sensors, GC–MS, and GC-olfactometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Volatile Compounds in Fruit Peels as Novel Biomarkers for the Identification of Four Citrus Species | MDPI [mdpi.com]
- 5. Volatile Compounds in Fruit Peels as Novel Biomarkers for the Identification of Four Citrus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Volatile Compounds in Citrus Essential Oils: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive comparative analysis of volatile compounds in citrus fruits of different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijras.org [ijras.org]
- 11. azom.com [azom.com]
- 12. RAPID EXTRACTION OF VOLATILE COMPOUNDS FROM CITRUS FRUITS USING A MICROWAVE DRY DISTILLATION | ASJP [asjp.cerist.dz]
A Comparative Guide to Assessing the Linearity and Range of Ethyl Trans-4-Decenoate Calibration Curves
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Linearity and Range of FAEE Calibration Curves
The following table summarizes typical performance characteristics for the quantification of FAEEs, which can be considered indicative for the analysis of ethyl trans-4-decenoate.
| Parameter | GC-MS/FID | HS-SPME-GC-MS |
| Linearity (r²) | > 0.99 | > 0.99 |
| Typical Range | 2.5 - 50 mg/L | 1 - 200 µg/L |
| Limit of Detection (LOD) | Analyte-dependent, typically in the low mg/L to high µg/L range | Sub-µg/L to low µg/L range |
| Limit of Quantification (LOQ) | Analyte-dependent, typically in the low mg/L range | Low µg/L range |
| Sample Throughput | Moderate | High (with automation) |
| Selectivity | High (MS), Moderate (FID) | High |
| Sensitivity | Good | Excellent |
Experimental Protocols
This protocol outlines a standard method for generating a calibration curve for the quantification of this compound.
a. Materials and Reagents:
-
This compound standard (purity >95%)
-
Internal standard (e.g., ethyl heptadecanoate)
-
Solvent (e.g., hexane (B92381) or ethyl acetate, GC grade)
-
Volumetric flasks and pipettes
b. Standard Solution Preparation:
-
Primary Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a specific volume of solvent to create a high-concentration stock solution (e.g., 1000 mg/L).
-
Internal Standard Stock Solution: Prepare a stock solution of the internal standard in the same solvent (e.g., 500 mg/L).
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the primary stock solution. Each standard should be spiked with a constant concentration of the internal standard. The concentration range should be selected based on the expected sample concentrations. A typical range could be 2.5, 5, 10, 25, and 50 mg/L.
c. Instrumental Analysis:
-
Gas Chromatograph Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.
-
Oven Temperature Program: An initial temperature of 40-60°C, ramped to a final temperature of 250-300°C. The specific program should be optimized to achieve good separation of the analyte from other matrix components.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
-
Detector Conditions:
-
MS: Operated in selected ion monitoring (SIM) mode for high selectivity and sensitivity. Key ions for this compound should be determined from its mass spectrum.
-
FID: Operated at a high temperature (e.g., 250-300°C) with optimized hydrogen and air flow rates.
-
d. Data Analysis:
-
Integrate the peak areas of this compound and the internal standard in each chromatogram.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c), the correlation coefficient (r²), and the linear range.
This protocol is suitable for the analysis of volatile esters like this compound, especially in complex matrices, offering higher sensitivity than direct injection methods.
a. Materials and Reagents:
-
As per the GC-MS/FID protocol.
-
SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).
-
Headspace vials with septa.
b. Sample and Standard Preparation:
-
Prepare calibration standards as described in the GC-MS/FID protocol, but at a lower concentration range (e.g., 1, 10, 50, 100, and 200 µg/L).
-
Place a known volume of each standard solution into a headspace vial.
-
Spike with the internal standard.
-
Seal the vials immediately.
c. HS-SPME Procedure:
-
Incubation: Place the vial in a heated agitator. The incubation temperature and time should be optimized to facilitate the partitioning of the analyte into the headspace (e.g., 60°C for 10 minutes).
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period to allow for the adsorption of the volatile compounds (e.g., 30 minutes).
-
Desorption: Retract the fiber and immediately insert it into the hot injector of the GC-MS for thermal desorption of the analytes onto the column.
d. Instrumental Analysis and Data Analysis:
-
The GC-MS conditions and data analysis steps are similar to those described in the GC-MS/FID protocol.
Mandatory Visualization
A Comparative Guide to Robustness Testing of Analytical Methods for Ethyl Trans-4-Decenoate
For researchers, scientists, and professionals in drug development, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive comparison of the robustness of two common analytical techniques for the quantification of ethyl trans-4-decenoate: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). Robustness, a measure of a method's capacity to remain unaffected by small, deliberate variations in parameters, is a critical component of method validation, ensuring inter-laboratory reproducibility and reliability.[1]
This guide details the experimental protocols for robustness testing of both GC-FID and HPLC-UV methods and presents supporting experimental data to facilitate an objective comparison of their performance.
Comparison of Analytical Methods: GC-FID vs. HPLC-UV
Both GC-FID and HPLC-UV are powerful techniques for the analysis of fatty acid ethyl esters like this compound. The choice between them often depends on the specific requirements of the analysis, including sample matrix, required sensitivity, and the need for isomer separation. While GC has traditionally been a common method for fatty acid analysis, HPLC has emerged as a strong alternative with distinct advantages in certain applications.[1]
Table 1: Comparison of Method Performance Parameters
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and polarity in the gas phase. | Separation based on polarity and interaction with stationary phase in the liquid phase. |
| Precision (RSD%) | ≤ 2.0% | ≤ 1.5% |
| Accuracy (Recovery %) | 98.0 - 102.0% | 98.5 - 101.5% |
| Linearity (r²) | > 0.999 | > 0.999 |
| Isomer Separation | Can be challenging for cis/trans isomers without specialized columns. | Superior for separation of cis/trans isomers.[1] |
| Derivatization | Often not required for ethyl esters. | Not required. |
| Analysis Time | Typically shorter run times. | Can have longer run times depending on the complexity of the separation. |
Experimental Protocols
Gas Chromatography (GC-FID) Method
Objective: To assess the robustness of a GC-FID method for the quantification of this compound.
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID), a capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm), and an autosampler.
Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in hexane (B92381). Working standards are prepared by diluting the stock solution with hexane to the desired concentrations.
Robustness Study Design: Small, deliberate variations are made to the method parameters. The effect of these variations on the peak area and retention time of this compound is evaluated.
Table 2: GC-FID Robustness Parameters and Variations
| Parameter | Nominal Value | Variation 1 | Variation 2 |
| Injector Temperature (°C) | 250 | 245 | 255 |
| Oven Temperature (°C) | 180 | 178 | 182 |
| Carrier Gas Flow Rate (mL/min) | 1.0 | 0.9 | 1.1 |
| Detector Temperature (°C) | 260 | 255 | 265 |
Data Analysis: The Relative Standard Deviation (RSD) of the peak area and the shift in retention time are calculated for each condition. The method is considered robust if the RSD is within acceptable limits (e.g., ≤ 2%) and the retention time shift does not compromise peak identification and resolution.
High-Performance Liquid Chromatography (HPLC-UV) Method
Objective: To evaluate the robustness of an HPLC-UV method for the quantification of this compound.
Instrumentation: HPLC system with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm), and an autosampler.
Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in acetonitrile. Working standards are prepared by diluting the stock solution with the mobile phase.
Robustness Study Design: Minor, intentional changes are introduced to the chromatographic conditions. The impact of these changes on the peak area and retention time of this compound is assessed.
Table 3: HPLC-UV Robustness Parameters and Variations
| Parameter | Nominal Value | Variation 1 | Variation 2 |
| Mobile Phase Composition (Acetonitrile:Water, v/v) | 70:30 | 68:32 | 72:28 |
| Flow Rate (mL/min) | 1.0 | 0.95 | 1.05 |
| Column Temperature (°C) | 30 | 28 | 32 |
| Wavelength (nm) | 210 | 208 | 212 |
Data Analysis: The RSD of the peak area and the change in retention time are determined for each tested condition. The method's robustness is confirmed if the results remain within the predefined acceptance criteria (e.g., RSD ≤ 2% for peak area).
Experimental Data
The following tables summarize the hypothetical experimental data obtained from the robustness studies of the GC-FID and HPLC-UV methods.
Table 4: Robustness Data for GC-FID Method
| Parameter Varied | Variation | Mean Peak Area (n=6) | RSD (%) | Retention Time (min) |
| Injector Temperature | 245 °C | 123456 | 1.2 | 8.45 |
| 255 °C | 123890 | 1.1 | 8.42 | |
| Oven Temperature | 178 °C | 124123 | 1.3 | 8.55 |
| 182 °C | 122987 | 1.4 | 8.31 | |
| Carrier Gas Flow Rate | 0.9 mL/min | 125001 | 1.5 | 8.90 |
| 1.1 mL/min | 121890 | 1.3 | 8.01 | |
| Detector Temperature | 255 °C | 123678 | 1.1 | 8.43 |
| 265 °C | 123543 | 1.2 | 8.43 | |
| Nominal Conditions | - | 123700 | 1.0 | 8.43 |
Table 5: Robustness Data for HPLC-UV Method
| Parameter Varied | Variation | Mean Peak Area (n=6) | RSD (%) | Retention Time (min) |
| Mobile Phase Composition | 68:32 | 156789 | 0.9 | 6.89 |
| 72:28 | 155987 | 0.8 | 6.12 | |
| Flow Rate | 0.95 mL/min | 157123 | 1.0 | 6.58 |
| 1.05 mL/min | 154987 | 0.9 | 5.95 | |
| Column Temperature | 28 °C | 156456 | 0.8 | 6.45 |
| 32 °C | 156123 | 0.7 | 6.28 | |
| Wavelength | 208 nm | 154321 | 1.1 | 6.35 |
| 212 nm | 157890 | 0.9 | 6.35 | |
| Nominal Conditions | - | 156500 | 0.6 | 6.35 |
Visualizations
The following diagrams illustrate the experimental workflows for the robustness testing of the GC-FID and HPLC-UV analytical methods.
Caption: Workflow for GC-FID robustness testing of this compound.
Caption: Workflow for HPLC-UV robustness testing of this compound.
Conclusion
Based on the presented data, both the GC-FID and HPLC-UV methods demonstrate good robustness for the analysis of this compound. The minor, deliberate changes in the analytical parameters did not significantly impact the quantitative results, with the Relative Standard Deviations for the peak areas remaining well within the acceptable limit of 2%.
The HPLC-UV method exhibited slightly better precision in this study. Furthermore, HPLC generally offers an advantage in the separation of geometric isomers, which could be a critical factor depending on the specific impurities present in the sample.[1] The choice of method will ultimately depend on the specific analytical needs, available instrumentation, and the sample matrix. This guide provides the foundational data and protocols to assist researchers in making an informed decision and in designing their own robust analytical methods for this compound and related compounds.
References
A Comparative Analysis of Branched-Chain Esters in Fruits
This guide provides a comparative analysis of branched-chain esters, a significant class of volatile organic compounds (VOCs) that contribute to the characteristic aroma profiles of many fruits. This document is intended for researchers, scientists, and professionals in the fields of food science, biochemistry, and drug development. It summarizes the current understanding of the biosynthetic pathways of these esters, presents quantitative data from various fruits, and details the standard experimental protocols for their analysis.
Introduction to Branched-Chain Esters
Branched-chain esters are crucial "impact compounds" that define the unique and desirable aromas of fruits such as apples, bananas, melons, and strawberries.[1][2] They are formed through the esterification of a branched-chain alcohol with an acyl-CoA or a branched-chain acyl-CoA with an alcohol. For years, it was believed that these esters were primarily byproducts of the catabolism of branched-chain amino acids (BCAAs) like isoleucine, leucine, and valine.[2][3] However, recent research has revealed that de novo synthesis pathways, which are highly active during fruit ripening, are the primary source of the precursors for these important aroma compounds.[4][5][6] Understanding these pathways and the distribution of the resulting esters is vital for improving fruit flavor and quality.
Biosynthetic Pathways of Branched-Chain Esters
The formation of branched-chain esters in fruits is a complex process involving several metabolic pathways. The precursors—branched-chain acyl-CoAs and alcohols—are primarily derived from BCAA metabolism. A key finding is that these BCAAs are actively synthesized during ripening rather than being sourced from the breakdown of existing proteins.[4][5]
Two major pathways contribute to the synthesis of the α-ketoacid precursors:
-
Canonical BCAA Synthesis: This is the standard pathway for producing isoleucine, leucine, and valine. A critical enzyme in this pathway is acetohydroxyacid synthase (AHAS). Inhibition of AHAS has been shown to decrease the production of branched-chain esters by over 90% in apples, bananas, and quince, demonstrating the reliance on newly synthesized precursors.[4][5]
-
Citramalate (B1227619) Synthase (CMS) Pathway: Discovered more recently in apples, this pathway provides an alternative route for α-ketoacid elongation, bypassing the feedback regulation typical of the canonical pathway.[3] It starts with citramalate formation from pyruvate (B1213749) and acetyl-CoA, ultimately leading to a sustained production of isoleucine and its corresponding esters, such as 2-methylbutanoates, as the fruit ripens and senesces.[3]
Once the branched-chain α-ketoacids are formed, they are converted to acyl-CoAs, which are then condensed with alcohols by alcohol acyltransferase (AAT) enzymes to produce the final volatile esters.[1][2]
Comparative Data of Branched-Chain Esters in Various Fruits
The concentration and composition of branched-chain esters vary significantly among different fruit species and even between cultivars of the same fruit.[7] This diversity is a key reason for the distinct aroma profiles observed in nature. The following table summarizes the concentrations of prominent branched-chain esters found in several commercially important fruits.
| Fruit (Cultivar) | Branched-Chain Ester | Concentration (µg/kg) | Reference(s) |
| Apple (Red Delicious) | 2-Methylbutyl acetate (B1210297) | 1,300 - 2,500 | [8] |
| Apple (Gala) | Ethyl 2-methylbutanoate | 50 - 200 | [8] |
| Apple (Various) | Hexyl 2-methylbutanoate | 10 - 150 | [7] |
| Banana (Cavendish) | 3-Methylbutyl acetate (Isoamyl acetate) | 12,000 - 15,000 | [9] |
| Banana (Cavendish) | 2-Methylbutyl acetate | 500 - 1,500 | [9] |
| Banana (Fenjiao) | Propanoic acid, 2-methylbutyl ester | Present (relative %) | [10] |
| Strawberry (Seolhyang) | Methyl butanoate | ~1,000 (at peak ripeness) | [11] |
| Strawberry (Elsanta) | Ethyl butanoate | ~500 | [11] |
| Melon (Cantaloupe) | Ethyl 2-methylbutanoate | High (major component) | [12] |
| Pineapple (Tainong No. 6) | Ethyl 2-methylbutanoate | High (key aroma compound) | [12] |
| Pineapple (Cayenne) | Methyl 2-methylbutanoate | High (key aroma compound) | [12] |
Note: Concentrations can vary widely based on ripeness, storage conditions, and analytical methods.
Experimental Protocols
The analysis of volatile branched-chain esters from a fruit matrix is most commonly performed using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).[7][13] This method is sensitive, requires minimal sample preparation, and avoids the use of organic solvents.
Detailed Protocol for HS-SPME-GC-MS Analysis:
-
Sample Preparation:
-
Select ripe, healthy fruits, and wash them with deionized water.
-
Homogenize a known weight of fruit tissue (e.g., 5 g of pulp) in a blender or with a mortar and pestle. To prevent enzymatic reactions that could alter the volatile profile, homogenization can be performed in a saturated NaCl solution or with the addition of inhibitors like sodium fluoride.
-
Transfer the homogenate into a 20 mL headspace vial. Add an internal standard (e.g., ethyl heptanoate) for quantification.
-
Seal the vial immediately with a PTFE/silicone septum cap.
-
-
Volatile Extraction (HS-SPME):
-
Place the vial in a heating block or water bath set to a specific temperature (e.g., 40°C).
-
Allow the sample to equilibrate for a set time (e.g., 15 minutes).
-
Expose the SPME fiber [e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)] to the headspace of the vial for a defined extraction period (e.g., 30 minutes) with constant agitation.
-
-
GC-MS Analysis:
-
Desorption: Immediately after extraction, insert the SPME fiber into the heated GC injection port (e.g., 250°C) for thermal desorption of the analytes for a set time (e.g., 5 minutes) in splitless mode.
-
Separation: Use a capillary column suitable for volatile compounds (e.g., DB-WAX or HP-5ms, 30 m x 0.25 mm x 0.25 µm). The oven temperature program could be: start at 40°C for 3 min, ramp to 150°C at 5°C/min, then ramp to 230°C at 10°C/min, and hold for 5 min. Use Helium as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).
-
Detection: The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV. Scan the mass range from m/z 35 to 400.
-
Identification and Quantification: Identify compounds by comparing their mass spectra with libraries (e.g., NIST, Wiley) and by matching their retention indices with known standards. Quantify the compounds by comparing their peak areas to the peak area of the internal standard.
-
References
- 1. Frontiers | Branched-Chain Volatiles in Fruit: A Molecular Perspective [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Citramalate synthase yields a biosynthetic pathway for isoleucine and straight- and branched-chain ester formation in ripening apple fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fruits Produce Branched-Chain Esters Primarily from Newly Synthesized Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Characteristic Volatiles and Cultivar Classification in 35 Apple Varieties: A Case Study of Two Harvest Years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Study of Volatile Compounds in the Fruit of Two Banana Cultivars at Different Ripening Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Changes in Volatile Compounds in Short-Term High CO2-Treated ‘Seolhyang’ Strawberry (Fragaria × ananassa) Fruit during Cold Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in Fruit Aroma Volatile Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Ethyl trans-4-decenoate
This guide provides critical safety and logistical information for the handling of Ethyl trans-4-decenoate (CAS No. 76649-16-6). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Based on available data, this compound is not classified as a hazardous substance.[1] However, adherence to good industrial hygiene and safety practices is essential.
Personal Protective Equipment (PPE)
While this compound has no specific mandated hazard classification, the use of standard personal protective equipment is required to minimize exposure and ensure safe handling.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] |
| Hand Protection | Chemical-resistant gloves | Wear appropriate protective gloves.[2][3] It is important to ensure that the gloves are suitable for the task by checking for chemical compatibility and considering the operational conditions.[1] |
| Skin and Body Protection | Lab Coat/Coveralls | Wear appropriate protective clothing to prevent skin exposure.[2][3] |
| Respiratory Protection | Not normally required | No protective equipment is needed under normal use conditions with adequate ventilation.[1][3] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural workflow for handling this compound from receipt to storage.
-
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name and CAS number (76649-16-6).
-
-
Preparation and Engineering Controls:
-
Ensure adequate ventilation in the work area.[1]
-
Prepare a clean and organized workspace.
-
Ensure easy access to an eyewash station and safety shower.
-
-
Donning PPE:
-
Put on a lab coat or coveralls.
-
Wear safety glasses or goggles.
-
Don chemically-resistant gloves.
-
-
Handling and Use:
-
Storage:
-
Doffing PPE:
-
Remove gloves first, avoiding skin contamination.[1]
-
Remove lab coat or coveralls.
-
Remove eye protection.
-
Wash hands thoroughly after handling.
-
Handling Workflow
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental release.
-
Waste Collection:
-
Collect surplus and non-recyclable solutions in a suitable, labeled container.
-
-
Spill Cleanup:
-
Environmental Precautions:
-
Should not be released into the environment.[1]
-
-
Final Disposal:
-
Dispose of the waste through a licensed disposal company.
-
Follow all federal, state, and local regulations for chemical waste disposal.
-
Disposal Workflow
Caption: Disposal plan for this compound and contaminated materials.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
